Sodium aluminum hydride
説明
特性
IUPAC Name |
sodium;alumanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Na.4H/q-1;+1;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYCIYRTKITUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[AlH4-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaAlH4, AlH4Na | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051696 | |
| Record name | Sodium aluminum hydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.003 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium aluminum hydride appears as a white crystalline solid. Density 1.24 g / cm3. If spread over a large flat combustible area, friction can ignite the material. Soluble in tetrahydrofuran., White solid; Highly moisture sensitive; [Hawley] | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium aluminum hydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7070 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in tetrahydrofuran, dimethyl "Cellosolve" | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/690 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.24 | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/690 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline material | |
CAS No. |
13770-96-2 | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1470 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium aluminum hydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13770-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium aluminum hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminate(1-), tetrahydro-, sodium (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium aluminum hydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetrahydridoaluminate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/690 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Begins to melt at 183 °C with decomposition to evolve hydrogen | |
| Record name | SODIUM ALUMINUM HYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/690 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Sodium Aluminum Hydride
For Researchers, Scientists, and Drug Development Professionals
Sodium aluminum hydride (NaAlH₄), also known as sodium alanate, is a powerful reducing agent and a significant material in the field of hydrogen storage.[1][2][3] This technical guide provides a comprehensive overview of its core properties, experimental protocols, and key reaction pathways to support its application in research and development.
Physicochemical Properties
This compound is a white to light gray crystalline solid.[4][5] It is a complex metal hydride composed of sodium cations (Na⁺) and tetrahedral aluminohydride anions (AlH₄⁻).[1] The material is highly sensitive to moisture and air, reacting violently with water.[1][2][6][7]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | NaAlH₄ | [1][2] |
| Molar Mass | 54.003 g/mol | [1][8][2][6] |
| Appearance | White to light gray crystalline solid/powder | [1][2][5] |
| Density | 1.24 g/cm³ | [1][2][7] |
| Melting Point | Decomposes, does not melt. Onset of decomposition at 178-185 °C (352-365 °F; 451-458 K) | [1][8][2] |
| Solubility | Soluble in tetrahydrofuran (THF) (16 g/100 mL). Insoluble in diethyl ether and hydrocarbons. Reacts with water, alcohols, and carboxylic acids. | [1][2][6] |
| Crystal Structure | Trigonal (isostructural with CaWO₄) | [1] |
| Hydrogen Capacity | 7.4 wt% (theoretical maximum) | [1] |
Stability and Reactivity
This compound is a thermodynamically stable compound under dry, inert conditions but is highly reactive with protic solvents and atmospheric moisture.[1][2][4][7] It is stable in dry air at room temperature.[6]
-
Reaction with Water: It reacts violently and exothermically with water, producing sodium hydroxide, aluminum hydroxide, and flammable hydrogen gas.[1] The heat of this reaction can be sufficient to ignite the evolved hydrogen.[7] NaAlH₄ + 4H₂O → NaOH + Al(OH)₃ + 4H₂[1]
-
Thermal Decomposition: Upon heating, NaAlH₄ undergoes a two-step decomposition, releasing hydrogen gas. This property is central to its use in hydrogen storage applications.[1][2] The decomposition is reversible, particularly in the presence of a titanium catalyst.[1]
-
Step 1: 3NaAlH₄ → Na₃AlH₆ + 2Al + 3H₂
-
Step 2: Na₃AlH₆ → 3NaH + Al + 1.5H₂
-
-
Reducing Agent: NaAlH₄ is a potent reducing agent, comparable in reactivity to lithium aluminum hydride (LiAlH₄).[2][4][9] It is capable of reducing a wide range of organic functional groups.[1][9][10][11]
Experimental Protocols
3.1. Synthesis of this compound
Several methods for the synthesis of NaAlH₄ have been developed:
-
Direct Synthesis from Elements: This industrial method involves the reaction of elemental sodium and aluminum with hydrogen gas at high temperature (200 °C) and pressure in the presence of a triethylaluminium catalyst.[2] Na + Al + 2H₂ → NaAlH₄[2]
-
Reaction of Sodium Hydride with Aluminum Halides: A common laboratory-scale synthesis involves the reaction of sodium hydride (NaH) with aluminum chloride (AlCl₃) in a suitable solvent like tetrahydrofuran (THF).[3][6] 4NaH + AlCl₃ → NaAlH₄ + 3NaCl
3.2. Handling and Storage
Due to its reactivity, NaAlH₄ must be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.[12] It should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from sources of ignition, water, and oxidizing agents.[8][13]
3.3. Characterization
Standard analytical techniques are employed to characterize NaAlH₄:
-
X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the material.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the Al-H stretching and bending vibrations characteristic of the AlH₄⁻ anion.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal decomposition behavior and determine decomposition temperatures and hydrogen release characteristics.
Key Signaling Pathways and Workflows
4.1. Thermal Decomposition Pathway for Hydrogen Release
The thermal decomposition of this compound is a critical process for its application in hydrogen storage. The following diagram illustrates the two-step decomposition process.
Caption: Thermal decomposition pathway of this compound.
4.2. Reduction of Organic Functional Groups
This compound is a versatile reducing agent in organic synthesis. The diagram below shows its reaction with various functional groups.
Caption: Reduction of various organic functional groups by NaAlH₄.
Safety and Hazards
This compound is classified as a water-reactive, flammable, and corrosive solid.[8][7]
-
Flammability: It is highly flammable and may ignite spontaneously in moist air or upon contact with water.[4][7] Fires should be extinguished with dry chemical powder, sand, or soda ash; water must never be used .[7][13]
-
Health Hazards: It is corrosive and can cause severe burns to the skin and eyes.[8] Inhalation of dust can irritate the respiratory tract.
-
Reactivity Hazards: It reacts violently with oxidizing agents, acids, alcohols, and other protic compounds.[4][14]
Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, chemical-resistant gloves, and safety goggles, must be worn when handling this compound.[12][13] All work should be conducted in a chemical fume hood or glovebox.
References
- 1. Buy this compound (EVT-296427) | 13770-96-2 [evitachem.com]
- 2. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. This compound Market - Global Industry Analysis 2024 [transparencymarketresearch.com]
- 4. Sodium aluminium hydride | 13770-96-2 [chemicalbook.com]
- 5. americanelements.com [americanelements.com]
- 6. This compound | AlH4.Na | CID 26266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Sodium aluminium hydride - Sciencemadness Wiki [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buy this compound | 13770-96-2 [smolecule.com]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. Sodium aluminium hydride CAS#: 13770-96-2 [amp.chemicalbook.com]
A Comprehensive Technical Guide to the Molecular Structure and Bonding of Sodium Aluminum Hydride (NaAlH₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium aluminum hydride (NaAlH₄), a complex metal hydride, serves as a potent reducing agent in organic synthesis and has garnered significant interest as a potential material for hydrogen storage. A thorough understanding of its molecular structure and the nature of its chemical bonds is fundamental to harnessing its reactivity and designing novel applications. This technical guide provides an in-depth analysis of the structural and bonding characteristics of NaAlH₄, supported by quantitative crystallographic data and detailed experimental methodologies.
Molecular Structure and Crystallography
This compound is an ionic compound composed of sodium cations (Na⁺) and tetrahydroaluminate (or alanate) anions ([AlH₄]⁻). In the solid state, it crystallizes in a tetragonal system, belonging to the space group I4₁/a.[1][2] This structure is isostructural with zircon (ZrSiO₄).[1][2]
The crystal lattice is a three-dimensional network where each sodium ion is coordinated to eight neighboring [AlH₄]⁻ anions.[1][2] The aluminohydride anion, [AlH₄]⁻, possesses a tetrahedral geometry with the aluminum atom at the center and four hydrogen atoms at the vertices.[1][3][4] This tetrahedral arrangement is a consequence of the sp³ hybridization of the aluminum atom's valence orbitals.[5][6][7]
Crystallographic Data
The structural parameters of this compound have been precisely determined using powder X-ray and neutron diffraction techniques, followed by Rietveld refinement.[8] Key crystallographic data are summarized in the table below.
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | I4₁/a (No. 88) |
| Lattice Parameters (Å) | a = 4.94, c = 10.99 |
| Unit Cell Volume (ų) | 268.30 |
| Bond Lengths (Å) | Al-H: ~1.63 - 1.64, Na-H: ~2.37 - 2.40 |
| Coordination Geometry | [AlH₄]⁻: Tetrahedral, Na⁺: 8-coordinate |
| Density (g/cm³) | 1.24 - 1.34 |
Data sourced from the Materials Project database.[1][2]
Chemical Bonding
The bonding in this compound is characterized by a combination of ionic and covalent interactions.
-
Ionic Bonding: A significant electrostatic attraction exists between the positively charged sodium ions (Na⁺) and the negatively charged tetrahydroaluminate anions ([AlH₄]⁻). This ionic interaction is the primary force holding the crystal lattice together.
-
Covalent Bonding: Within the [AlH₄]⁻ anion, the bonds between the central aluminum atom and the four hydrogen atoms are predominantly covalent.[9][10] This arises from the sharing of electrons between aluminum and hydrogen. The aluminum atom undergoes sp³ hybridization, forming four equivalent hybrid orbitals that overlap with the 1s orbitals of the hydrogen atoms to create four strong sigma (σ) bonds.[5][6][11] The significant difference in electronegativity between aluminum and hydrogen also imparts a degree of polarity to these covalent bonds.
Diagram 1: Bonding in NaAlH₄, showing covalent bonds within the [AlH₄]⁻ anion and ionic interaction with Na⁺.
Experimental Protocols
The determination of the molecular structure of NaAlH₄ relies heavily on diffraction techniques. Due to the air and moisture sensitivity of this compound, special handling procedures are required.[12][13]
Powder X-ray Diffraction (XRD)
Powder XRD is a primary technique for determining the crystal structure and phase purity of NaAlH₄.
Methodology:
-
Sample Preparation: All sample handling is performed in an inert atmosphere, typically within a nitrogen or argon-filled glovebox, to prevent decomposition. The crystalline NaAlH₄ powder is finely ground to ensure random orientation of the crystallites. The powder is then loaded into a specialized air-sensitive sample holder, which is sealed with an X-ray transparent dome or window (e.g., Kapton film).[12][13]
-
Instrumentation: A powder diffractometer, such as a Rigaku MiniFlex 600, equipped with a Cu Kα X-ray source (λ = 1.5406 Å) is commonly used.
-
Data Collection: The sealed sample is mounted on the diffractometer. A diffraction pattern is collected over a 2θ range of, for example, 10° to 90°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is analyzed using software capable of Rietveld refinement (e.g., GSAS-II, FullProf).[14][15] This method involves fitting a calculated diffraction pattern, based on a theoretical crystal structure model, to the experimental data. The refinement process optimizes structural parameters such as lattice constants, atomic positions, and bond lengths until the calculated and experimental patterns show the best possible match.
Diagram 2: Experimental workflow for powder X-ray diffraction analysis of NaAlH₄.
Neutron Diffraction
Neutron diffraction is particularly valuable for accurately locating the positions of hydrogen atoms, which are difficult to detect with X-rays due to their low electron density.[16][17][18]
Methodology:
-
Sample Preparation: For neutron diffraction studies, it is highly advantageous to use the deuterated analogue, NaAlD₄. This is because hydrogen (¹H) has a large incoherent scattering cross-section, which leads to a high background signal, whereas deuterium (²H or D) has a much larger coherent scattering cross-section, resulting in a clearer diffraction pattern.[19] The sample preparation and handling are otherwise identical to those for XRD, requiring an inert atmosphere.
-
Instrumentation: The experiment is conducted at a neutron source, such as a nuclear reactor or a spallation source. The deuterated sample is placed in a suitable container (e.g., a vanadium can, which is nearly transparent to neutrons) and mounted on the diffractometer.
-
Data Collection: A beam of thermal neutrons is directed at the sample, and the scattered neutrons are detected at various angles to produce a diffraction pattern. Data collection may be performed at various temperatures, including cryogenic temperatures, to minimize thermal vibrations and obtain more precise atomic positions.
-
Data Analysis: Similar to XRD, the collected neutron diffraction data is analyzed using Rietveld refinement to determine the precise crystal structure, with a particular emphasis on the positions of the deuterium atoms.[8]
Conclusion
This compound exhibits a well-defined tetragonal crystal structure characterized by ionic interactions between sodium cations and tetrahedral aluminohydride anions. The [AlH₄]⁻ anion features strong, covalent Al-H bonds resulting from sp³ hybridization of the aluminum atom. The precise structural parameters and bonding nature have been elucidated through a combination of powder X-ray and neutron diffraction techniques, which require careful handling of this air-sensitive material. A comprehensive understanding of these fundamental properties is crucial for the continued development of NaAlH₄ in synthetic chemistry and energy storage applications.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. Materials Data on NaAlH4 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Hybridisation of the underline atom changes in: (a) \underline { A l H } .. [askfilo.com]
- 6. homework.study.com [homework.study.com]
- 7. homework.study.com [homework.study.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Bonding of AlH3 Hydride by Al-L2,3 Electron Energy-Loss Spectra and First-Principles Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clarifying the Bonding State of Aluminum Storing a Significant Amount of Hydrogen Using Synchrotron Radiation (Press Release) — SPring-8 Web Site [spring8.or.jp]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 16. Methods for neutron diffraction studies on hydride superconductors and other metal hydrides | ORNL [ornl.gov]
- 17. Use of Neutron Diffraction for the Development of Metal Hydrides for Hydrogen Storage | Proceedings of the Canadian Nuclear Society [proceedings.cns-snc.ca]
- 18. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 19. pubs.aip.org [pubs.aip.org]
A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Sodium Alanate (NaAlH₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium alanate, or sodium aluminum hydride (NaAlH₄), is a complex metal hydride that has garnered significant attention primarily for its potential as a solid-state hydrogen storage material. Its favorable hydrogen density and reversible dehydrogenation/rehydrogenation properties, particularly when doped with catalysts, make it a subject of intense research. This technical guide provides an in-depth overview of the core physical and chemical characteristics of NaAlH₄, including its structural, thermodynamic, and reactive properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside visual representations of its decomposition pathway and a typical experimental workflow to facilitate a comprehensive understanding for researchers and scientists. While its primary application lies in materials science and energy storage, an understanding of its reactive nature as a potent reducing agent is also pertinent.
Physical and Chemical Properties
Sodium alanate is a white or gray crystalline solid that is highly reactive, particularly with moisture.[1][2] It is a powerful reducing agent, similar in reactivity to lithium aluminum hydride (LAH).[1]
General Properties
A summary of the key physical and chemical identification properties of NaAlH₄ is provided in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | NaAlH₄ | [1] |
| Molecular Weight | 54.003 g/mol | [3][4] |
| Appearance | White or gray crystalline solid | [1][3] |
| Density | 1.24 g/cm³ | [1][3] |
| Melting Point | 178-183 °C (decomposes) | [1][3][5] |
| CAS Number | 13770-96-2 | [1] |
Crystal Structure
Sodium alanate possesses a tetragonal crystal structure with the space group I4₁/a.[5][6] The structure consists of sodium cations (Na⁺) and tetrahedral aluminohydride anions ([AlH₄]⁻).[1][5] Each sodium ion is coordinated with eight surrounding [AlH₄]⁻ anions.[1][5]
Solubility
NaAlH₄ is soluble in tetrahydrofuran (THF) but not in diethyl ether or hydrocarbons.[1][3] Its solubility in THF has been quantified at various temperatures, as detailed in Table 2.
| Temperature (°C) | Molar Concentration (%) | Weight Concentration (%) | Reference(s) |
| 25 | 22.13 | 17.51 | [7] |
| 0 | 21.06 | 16.68 | [7] |
| -30 | 19.8 | 15.60 | [7] |
| -50 | 11.6 | 8.95 | [7] |
| -75 | 1.4 | 1.05 | [7] |
Thermodynamic Data and Decomposition
The utility of NaAlH₄ as a hydrogen storage material is defined by its thermodynamic properties, which govern the conditions required for hydrogen release and uptake.
Thermodynamic Properties
The key thermodynamic parameters for the decomposition of NaAlH₄ are summarized in Table 3. The decomposition is a multi-step process, and the enthalpy and activation energy vary for each step.
| Thermodynamic Parameter | Value | Reaction Step | Reference(s) |
| Enthalpy of Desorption (ΔH) | ~36.5 kJ/mol-H₂ | Step 1 | [8] |
| ~47.0 kJ/mol-H₂ | Step 2 | [8] | |
| Activation Energy (Ea) - Bulk | 124.30 kJ/mol | Step 1 | [9] |
| 148.76 kJ/mol | Step 2 | [9] | |
| Activation Energy (Ea) - Nanoconfined | 47.13 kJ/mol | Step 1 | [9] |
| 108.45 kJ/mol | Step 2 | [9] |
Note: The activation energy can be significantly lowered through nanoconfinement or the use of catalysts.[9][10]
Decomposition Pathway
The thermal decomposition of NaAlH₄ proceeds through a two-step reaction, releasing a total of 7.4 wt% of hydrogen theoretically, though practical reversible capacities are typically lower.[1][8]
The first step involves the decomposition of sodium alanate into sodium hexahydridoaluminate (Na₃AlH₆), aluminum (Al), and hydrogen gas (H₂). This step releases approximately 3.7 wt% H₂.[5][11]
3NaAlH₄ → Na₃AlH₆ + 2Al + 3H₂ [1]
The second step involves the further decomposition of sodium hexahydridoaluminate into sodium hydride (NaH), aluminum (Al), and hydrogen gas (H₂), releasing an additional 1.9 wt% H₂.[11]
Na₃AlH₆ → 3NaH + Al + 3/2 H₂ [1]
The final decomposition of NaH to Na and H₂ occurs at much higher temperatures.[11]
Experimental Protocols
Synthesis of NaAlH₄ via High-Energy Ball Milling
This protocol describes a common mechanochemical synthesis method for producing catalyst-doped NaAlH₄.
Materials:
-
Sodium hydride (NaH), 95%
-
Aluminum powder (Al), 99%
-
Titanium(IV) chloride (TiCl₄), 99% (or other desired catalyst)
-
Hardened steel or stainless steel milling vials and balls
-
Planetary ball mill
-
Glovebox with an inert atmosphere (e.g., Argon)
-
High-pressure hydrogen source
Procedure:
-
All handling of reagents must be performed inside an inert atmosphere glovebox to prevent reaction with air and moisture.[12]
-
Weigh stoichiometric amounts of NaH and Al powder (1:1 molar ratio) and the desired molar percentage of the catalyst (e.g., 3 mol% TiCl₄).[13]
-
Place the powders and milling balls into the milling vial. A typical ball-to-powder weight ratio is 30:1.[13]
-
Seal the vial inside the glovebox and connect it to a hydrogen source.
-
Pressurize the vial with hydrogen to the desired pressure (e.g., 30-100 bar).[13][14]
-
Commence milling. Milling time is a critical parameter and can range from several hours to over 60 hours, depending on the desired conversion and particle size.[13]
-
After milling, the vial should be carefully depressurized before being returned to the glovebox for sample recovery.
-
The resulting NaAlH₄ powder should be handled and stored under an inert atmosphere.
Characterization of NaAlH₄
A. X-ray Diffraction (XRD) for Phase Identification:
-
Purpose: To confirm the synthesis of NaAlH₄ and identify any intermediate or impurity phases.
-
Methodology:
-
Prepare the sample in an airtight sample holder designed for air-sensitive materials within a glovebox.
-
Obtain the diffraction pattern using a diffractometer with, for example, Cu Kα radiation.
-
Scan over a 2θ range appropriate for identifying NaAlH₄ and its potential decomposition products (e.g., Na₃AlH₆, Al, NaH).
-
Compare the resulting diffraction pattern with standard patterns from crystallographic databases (e.g., ICDD) to identify the phases present.
-
B. Temperature Programmed Desorption (TPD) for Dehydrogenation Analysis:
-
Purpose: To determine the hydrogen desorption temperatures and kinetics.
-
Methodology:
-
Load a known mass of the NaAlH₄ sample into the analysis reactor of a TPD system (often coupled with a mass spectrometer, TPD-MS) inside a glovebox.
-
Heat the sample at a constant rate (e.g., 5 °C/min) under a flow of inert gas (e.g., Argon).[9]
-
Monitor the evolution of hydrogen gas (m/z = 2) as a function of temperature using the mass spectrometer.
-
The peaks in the resulting desorption profile correspond to the different decomposition steps of NaAlH₄.
-
Safety and Handling
Sodium alanate is a water-reactive and flammable solid.[1][3]
-
Reaction with Water: It reacts violently with water and moisture, producing flammable hydrogen gas and corrosive sodium hydroxide.[1][3] This reaction can be explosive.
-
Fire Hazard: NaAlH₄ is flammable and may ignite on contact with moist air or through friction.[3][12] Fires should be extinguished with dry chemical powder, sand, or soda ash. DO NOT USE WATER, FOAM, or CARBON DIOXIDE. [15]
-
Handling: All handling should be conducted in a controlled inert atmosphere, such as an argon-filled glovebox.[12]
-
Personal Protective Equipment (PPE): When handling, appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory.[16] In case of spills, avoid creating dust and prevent contact with water.[15][16]
Conclusion
Sodium alanate (NaAlH₄) is a well-characterized complex hydride with significant potential for hydrogen storage applications. Its physical properties, crystal structure, and thermodynamic characteristics, particularly its multi-step decomposition, are crucial for understanding its behavior. The ability to synthesize and characterize this material using techniques such as high-energy ball milling, XRD, and TPD is fundamental for ongoing research and development in the field. Due to its highly reactive and hazardous nature, strict adherence to safety and handling protocols is paramount. This guide provides a foundational technical overview to support researchers in their exploration of this promising material.
References
- 1. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. Sodium aluminium hydride - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound | AlH4.Na | CID 26266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 13770-96-2 [smolecule.com]
- 5. Buy this compound (EVT-296427) | 13770-96-2 [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Titanium Hydride Nanoplates Enable 5 wt% of Reversible Hydrogen Storage by Sodium Alanate below 80°C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced hydrogen storage kinetics and air stability of nanoconfined NaAlH4 in graphene oxide framework - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. matec-conferences.org [matec-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Solubility of Sodium Aluminum Hydride in Organic Solvents
This guide provides a comprehensive overview of the solubility of sodium aluminum hydride (NaAlH₄) in various organic solvents, intended for researchers, scientists, and professionals in drug development. The document details quantitative solubility data, experimental methodologies for its determination, and factors influencing solubility.
Introduction
This compound is a powerful reducing agent used in organic synthesis. Its effectiveness and reaction kinetics are often dependent on its solubility in the chosen reaction medium. This guide aims to provide a detailed technical resource on the solubility characteristics of NaAlH₄ in commonly used organic solvents.
Quantitative Solubility Data
The solubility of this compound has been determined in several organic solvents, with tetrahydrofuran (THF) being the most extensively studied. The following tables summarize the available quantitative data.
Table 1: Solubility of this compound in Tetrahydrofuran (THF)
| Temperature (°C) | Molar Concentration (mol/L) | Weight Concentration (wt%) |
| -75 | 1.4 | 1.05 |
| -50 | 11.6 | 8.95 |
| -30 | 19.8 | 15.60 |
| 0 | 21.06 | 16.68 |
| 25 | 22.13 | 17.51 |
| Room Temperature | - | 16 g/100 mL[1][2] |
Data from Dymova, T. N., et al. (1970).[3]
Table 2: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent | Solubility |
| Tetrahydrofuran (THF) | Soluble[1][3][4][5][6][7] |
| Diglyme | Soluble[1][3] |
| Monoglyme | Soluble[3] |
| Triglyme | Soluble[3] |
| Dimethyl "Cellosolve" | Soluble[5] |
| 1,2-Dimethoxyethane (DME) | Soluble[8] |
| Diethyl Ether | Insoluble[1][6] |
| Hydrocarbons | Insoluble[1][6] |
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: As indicated in Table 1, the solubility of NaAlH₄ in THF is highly dependent on temperature, increasing significantly as the temperature rises.
-
Solvent Purity: this compound is highly reactive with moisture.[1][6][7] The presence of water or other protic impurities in the solvent can lead to the decomposition of the hydride, affecting its solubility and posing a safety hazard. Therefore, the use of dry, peroxide-free solvents is crucial.
-
Complex Formation: In THF, this compound is known to form solvates, specifically NaAlH₄·8THF and NaAlH₄·4THF, which melt incongruently at -51°C and -32°C, respectively.[3] The formation of these complexes influences the phase diagram of the NaAlH₄-THF system and its solubility characteristics.
Experimental Protocols for Solubility Determination
The solubility data for this compound in THF was determined using a combination of methods to analyze the interaction within the NaAlH₄-THF system over a wide temperature range (-110 to 25°C).[3]
a) Methods Used:
-
Differential Thermal Analysis (DTA): This technique was used to identify phase transitions and the formation of solvates.
-
Visual Polythermal Method: This method involves the visual observation of the dissolution of the solid phase as the temperature is varied, allowing for the determination of the saturation temperature.
-
Isothermal Solubility Method: This classic method involves equilibrating a suspension of the solute in the solvent at a constant temperature, followed by the analysis of the saturated solution to determine the concentration of the dissolved solute.
b) Analytical Procedure for Concentration Determination: The concentration of NaAlH₄ in the saturated THF solutions was determined by finding its aluminum content through complexometric titration.[3] Xylenol orange was used as the indicator for this titration.
Logical Workflow for Solvent Selection
The choice of solvent for a reaction involving this compound is critical for its success. The following diagram illustrates a logical workflow for solvent selection based on the known solubility characteristics of NaAlH₄.
Caption: Logical workflow for selecting an appropriate solvent for reactions involving NaAlH₄.
Safety Considerations
This compound reacts violently with water and moisture, releasing flammable hydrogen gas.[1][6][7] All handling of NaAlH₄ and its solutions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is recommended to consult the primary literature and perform appropriate safety assessments.
References
- 1. Sodium aluminium hydride - Sciencemadness Wiki [sciencemadness.org]
- 2. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | AlH4.Na | CID 26266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 13770-96-2 [smolecule.com]
- 6. Sodium aluminium hydride | 13770-96-2 [chemicalbook.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound Market - Global Industry Analysis 2024 [transparencymarketresearch.com]
An In-depth Technical Guide to the Thermal Decomposition of Sodium Aluminum Hydride
Sodium aluminum hydride (NaAlH4), also known as sodium alanate, is a complex metal hydride that has garnered significant attention as a potential material for solid-state hydrogen storage due to its relatively high hydrogen content (7.4 wt% theoretical) and favorable thermodynamics for hydrogen release.[1][2] This guide provides a comprehensive overview of the thermal decomposition of NaAlH4, detailing its decomposition pathways, thermodynamic and kinetic parameters, and the experimental protocols used for its characterization.
Decomposition Pathway
The thermal decomposition of this compound is a multi-step process that involves the sequential release of hydrogen gas.[2][3] The process begins with the decomposition of NaAlH4 into sodium hexahydridoaluminate (Na3AlH6), aluminum (Al), and hydrogen gas.[2][4] This is followed by the decomposition of the intermediate Na3AlH6 into sodium hydride (NaH), Al, and more hydrogen gas.[2][4] The final step, which requires significantly higher temperatures, is the decomposition of NaH into sodium (Na) and hydrogen.[3][5]
The three distinct decomposition reactions are as follows:
-
Step 1: 3NaAlH₄ → Na₃AlH₆ + 2Al + 3H₂ (releases 3.7 wt% H₂)[4]
-
Step 2: Na₃AlH₆ → 3NaH + Al + 1.5H₂ (releases 1.85 wt% H₂)[4]
-
Step 3: 3NaH → 3Na + 1.5H₂[3]
For practical hydrogen storage applications, only the first two steps are generally considered, offering a combined reversible hydrogen capacity of approximately 5.5 wt%.[4] The third step is often disregarded due to its high decomposition temperature.[3]
References
- 1. Enhanced hydrogen storage kinetics and air stability of nanoconfined NaAlH4 in graphene oxide framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. Buy this compound (EVT-296427) | 13770-96-2 [evitachem.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to Early Research on the Applications of Sodium Alanate
Authored for Researchers, Scientists, and Drug Development Professionals
Sodium alanate (NaAlH₄), a complex metal hydride, has been a subject of significant scientific inquiry, primarily driven by its potential as a reversible solid-state hydrogen storage material. Early investigations laid the groundwork for understanding its synthesis, catalytic enhancement, and kinetic properties. This technical guide provides a comprehensive overview of the foundational research on sodium alanate, with a focus on its applications in hydrogen storage and its role as a reducing agent in organic chemistry.
Hydrogen Storage Applications
The most prominent application of sodium alanate explored in early research is for hydrogen storage.[1] Initially, its practical use was hindered by sluggish kinetics and high decomposition temperatures.[1][2] A major breakthrough came in 1996 when Bogdanovic and Schwickardi discovered that doping sodium alanate with titanium-based catalysts dramatically improved its hydrogen sorption kinetics, enabling reversible hydrogen storage at moderate conditions.[3]
The hydrogen storage process in sodium alanate occurs in a two-step reaction:
-
3NaAlH₄ ↔ Na₃AlH₆ + 2Al + 3H₂ (3.7 wt% H₂)
-
Na₃AlH₆ ↔ 3NaH + Al + 3/2 H₂ (1.9 wt% H₂)
The theoretical reversible hydrogen capacity of sodium alanate is 5.6 wt%.[4]
The following tables summarize key quantitative data from early research on the hydrogen storage properties of sodium alanate under various conditions.
Table 1: Hydrogen Storage Capacity and Operating Conditions of Sodium Alanate
| Material | Reversible H₂ Capacity (wt%) | Desorption Temperature (°C) | Absorption Conditions | Citation |
| Pristine NaAlH₄ | ~5.6 (theoretical) | 185 - 260 | High temperature and pressure | [2] |
| Ti-doped NaAlH₄ | 3.0 - 3.2 (First Step) | 70 - 100 | < 10 min absorption | [5] |
| Ti-doped NaAlH₄ | ~4.5 (Both Steps) | 120 - 130 | < 10 min absorption | [5] |
| Milled NaAlH₄ (uncatalyzed) | 2.5 - 3.0 | 80 - 140 | - | [6] |
| NaAlH₄ + 8 mol% CNTs | 4.2 | - | Interesting kinetic performance | [3] |
| TiO₂ doped NaAlH₄ | 3.6 - 5.1 | 250 | - | [7] |
| 7 wt% NP-TiH₂@G-doped NaAlH₄ | 5.0 | 80 | 30°C, 100 atm H₂ | [1] |
Table 2: Effect of Particle Size on Hydrogen Desorption Properties of NaAlH₄
| Particle Size Range | Desorption Temperature (°C) | Activation Energy (kJ·mol⁻¹) | Citation |
| 1-10 µm | 186 | 116 | [8][9] |
| 19-30 nm | - | - | [8][9] |
| 2-10 nm | 70 | 58 | [8][9] |
| 1-10 μm particles (pure) | - | 116 | [3] |
| 2-10 nm particles (pure) | - | 58 | [3] |
1.2.1. Synthesis of Sodium Alanate
Early research employed several methods for the synthesis of sodium alanate:
-
Direct Synthesis from Elements: This method involves the reaction of sodium, aluminum, and hydrogen under high pressure and temperature. A procedure described by Dymova et al. involved reacting the elements at temperatures lower than 553 K and a hydrogen pressure of 175 bar.[3] Ashby et al. and Clasen also described a direct synthesis from sodium hydride, aluminum, and hydrogen under pressure in various solvents in the early sixties.[3]
-
Wet Chemical Synthesis: This approach involves the reaction of sodium hydride with aluminum chloride in a solvent like tetrahydrofuran (THF). Another method involves the reaction of LiAlH₄ with NaH in toluene solution or via a solid-state reaction at high temperature and hydrogen pressure.[3]
-
Mechanochemical Synthesis (Ball Milling): High-energy ball milling of NaH and Al powders under a hydrogen atmosphere, often with a catalyst precursor, became a common method.[3][4] This technique has the advantage of producing nanocrystalline materials and simultaneously incorporating catalysts.[6] For instance, ball milling a mixture of NaH, LiH, and NaAlH₄ for 40 hours can produce Na₂LiAlH₆.[3]
1.2.2. Catalyst Doping
Titanium-based catalysts are crucial for enhancing the kinetics of sodium alanate.
-
Method: A common method for doping is ball milling sodium alanate with a small amount of a titanium precursor, such as TiCl₃, TiO₂, or TiF₃.[3][4][7] For example, NaAlH₄ can be mixed with 8 mol% carbon nanotubes (CNTs) to achieve a reversible hydrogen gravimetric capacity of 4.2 wt%.[3]
-
Catalyst Precursors: Various titanium compounds have been investigated, including TiCl₃, TiCl₄, TiF₃, TiO₂, and TiN.[1][3] The catalytic activity of TiCl₄ is attributed to the in-situ formation of a nano- or microcrystalline Al₃Ti phase upon milling.[3]
1.2.3. Hydrogen Sorption Measurements
-
Apparatus: A Sieverts-type apparatus is typically used to measure the pressure-composition-temperature (PCT) isotherms.[7] This allows for the determination of hydrogen storage capacity, kinetics, and thermodynamic properties.
-
Procedure: A known amount of the sodium alanate sample is placed in a reactor, which is then evacuated. Hydrogen is introduced at a specific pressure, and the amount of hydrogen absorbed by the sample is measured over time. For desorption, the sample is heated, and the released hydrogen is measured.
Caption: Hydrogen desorption pathway of sodium alanate.
Caption: Experimental workflow for synthesis and characterization.
Applications as a Reducing Agent
Sodium alanate is a powerful reducing agent, similar in reactivity to lithium aluminum hydride (LiAlH₄).[10] Its utility in organic synthesis stems from the polar and reactive Al-H bond.
Like LiAlH₄, sodium alanate is capable of reducing a wide range of functional groups. A notable early application is the reduction of esters to primary alcohols.
Table 3: Comparison of Reducing Agents
| Reducing Agent | Reactivity | Typical Reductions | Citation |
| Sodium Alanate (NaAlH₄) | Strong | Esters to alcohols | [10] |
| Lithium Aluminum Hydride (LiAlH₄) | Very Strong | Esters, amides, carboxylic acids, etc. | [10] |
| Sodium Borohydride (NaBH₄) | Mild | Aldehydes, ketones | [10] |
A general procedure for the reduction of an ester using sodium alanate in early organic synthesis would involve the following steps:
-
Reaction Setup: A solution of the ester in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is prepared in a reaction flask under an inert atmosphere (e.g., nitrogen or argon). Sodium alanate is soluble in THF.[10]
-
Addition of Reducing Agent: A solution or suspension of sodium alanate in THF is slowly added to the ester solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Reaction and Quenching: The reaction mixture is stirred until the reduction is complete (monitored by techniques like thin-layer chromatography). The reaction is then carefully quenched by the slow addition of water or an aqueous acid to decompose the excess hydride and the aluminum salts.
-
Workup and Isolation: The product alcohol is then extracted from the aqueous layer with an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated to yield the purified alcohol.
Caption: Simplified pathway for the reduction of an ester.
Safety Considerations
Sodium aluminum hydride is a highly flammable solid that reacts violently with water and other protic reagents.[10] It is sensitive to moisture and can ignite or explode upon contact with water. All manipulations should be carried out under an inert atmosphere in a glovebox or using Schlenk techniques.
This technical guide provides a foundational understanding of the early research into the applications of sodium alanate. The development of catalytic systems for hydrogen storage and its utility as a potent reducing agent have established it as a significant compound in both materials science and synthetic chemistry. Further research continues to build upon these early discoveries to address the ongoing challenges in energy storage and chemical synthesis.
References
- 1. Titanium Hydride Nanoplates Enable 5 wt% of Reversible Hydrogen Storage by Sodium Alanate below 80°C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US20070178042A1 - Sodium Alanate Hydrogen Storage Material - Google Patents [patents.google.com]
- 5. Sodium Alanates | Hydrogen Link [hydrogenlink.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics study of sodium alanate with catalyst TiO2 [ideas.repec.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]
Unraveling the Reaction Mechanisms of Sodium Aluminum Hydride: A Theoretical Perspective
A Technical Guide for Researchers in Energy Storage and Drug Development
Sodium aluminum hydride (NaAlH₄), a complex metal hydride, stands as a promising material for solid-state hydrogen storage due to its high hydrogen content and favorable thermodynamics. However, the sluggish kinetics of its hydrogen release and uptake have historically hindered its practical application. The introduction of catalysts, particularly titanium-based compounds, has been a game-changer, significantly improving the material's performance. This technical guide delves into the core of NaAlH₄'s reactivity, offering an in-depth exploration of the theoretical studies that have illuminated its decomposition and hydrogenation mechanisms. By synthesizing key findings from computational chemistry, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental processes governing this important energy storage material.
The Uncatalyzed Decomposition of this compound: A Two-Step Pathway
Theoretical studies, primarily employing Density Functional Theory (DFT), have established that the thermal decomposition of pure, uncatalyzed NaAlH₄ proceeds through a two-step reaction mechanism.[1] This process involves the sequential release of hydrogen gas and the formation of intermediate hydride phases.
The initial decomposition step involves the transformation of this compound into sodium aluminum hexahydride (Na₃AlH₆):
3NaAlH₄ → Na₃AlH₆ + 2Al + 3H₂ [2]
This is followed by the decomposition of the hexahydride intermediate into sodium hydride (NaH):
Na₃AlH₆ → 3NaH + Al + 3/2 H₂ [2]
The final decomposition of sodium hydride to metallic sodium and hydrogen occurs at significantly higher temperatures and is generally not considered practical for most hydrogen storage applications.[2]
Theoretical calculations have been instrumental in determining the thermodynamics of these reactions. First-principles studies have predicted the decomposition temperatures for each step, which are in good agreement with experimental observations.[1]
Proposed Intermediates in the Decomposition Pathway
DFT calculations have also explored the possibility of other intermediate species in the decomposition of NaAlH₄. Studies have investigated the structural stability and thermodynamics of potential intermediates such as Na₅Al₃H₁₄ and Na₂AlH₅.[3] The calculated heat of formation for Na₅Al₃H₁₄ is intermediate between that of NaAlH₄ and Na₃AlH₆, suggesting it could be a viable, albeit transient, species in the decomposition pathway.[3]
The Role of Catalysts: Accelerating the Kinetics
The true potential of this compound as a hydrogen storage material was unlocked with the discovery of catalytic doping. Titanium-based catalysts, in particular, have been shown to dramatically lower the decomposition temperature and improve the rates of both hydrogen release (dehydrogenation) and uptake (hydrogenation).
Theoretical studies have been pivotal in elucidating the mechanism by which these catalysts operate. DFT calculations have explored various possibilities for the location and chemical state of the titanium catalyst within the NaAlH₄ matrix.
Catalytic Mechanism of Titanium
Several mechanisms have been proposed and investigated through computational modeling:
-
Substitution: Theoretical studies suggest that titanium atoms may substitute for either aluminum or sodium atoms in the NaAlH₄ lattice.[4] Some calculations indicate a preference for Ti substituting for Al.[4] This substitution can create defects and strain in the lattice, facilitating the mobility of hydrogen and aluminum species.
-
Formation of Ti-Al Alloys: A prominent theory, supported by both experimental and computational evidence, is the formation of titanium-aluminum alloys, such as TiAl₃, on the surface of the this compound.[5] These alloy nanoparticles are believed to act as active sites for the dissociation of H₂ during hydrogenation and the recombination of hydrogen atoms during dehydrogenation.
-
Surface Interactions: DFT calculations on NaAlH₄ surfaces have shown that the presence of titanium can weaken the Al-H bonds, thereby lowering the energy barrier for hydrogen release.[6]
The catalytic cycle is a complex interplay of these factors, where the catalyst facilitates the breaking and forming of chemical bonds, ultimately providing a lower energy pathway for the hydrogen storage reactions.
Quantitative Data from Theoretical Studies
Computational studies have provided a wealth of quantitative data that is crucial for understanding and predicting the behavior of this compound. The following tables summarize key thermodynamic and kinetic parameters obtained from various theoretical investigations.
| Reaction Step | Calculated Decomposition Temperature (K)[1] | Experimental Decomposition Temperature (K)[1] |
| NaAlH₄ → 1/3Na₃AlH₆ + 2/3Al + H₂ | 285 | 353 |
| 1/3Na₃AlH₆ → NaH + 1/3Al + 1/2H₂ | 390 | 423 |
| NaH → Na + 1/2H₂ | 726 | 698 |
| Compound | Calculated Heat of Formation (kJ/mol H₂) |
| NaAlH₄ | -51[3] |
| Na₅Al₃H₁₄ | -60[3] |
| Na₃AlH₆ | -69.7[3] |
| Parameter | Calculated Value (kJ/mol) |
| Activation energy for Na vacancy diffusion in Na₃AlH₆ (rehydrogenation) | 50[4] |
| Activation energy for Na vacancy diffusion in Na₃AlH₆ (dehydrogenation) | 70[4] |
| Apparent activation energy for Ni-B-doped NaAlH₄ (first dehydrogenation) | 61.91[4] |
Computational Methodologies
The theoretical studies on this compound reactions predominantly rely on Density Functional Theory (DFT). The following provides a general overview of the computational protocols employed in these investigations.
1. Software Packages:
-
Vienna Ab initio Simulation Package (VASP)
-
Quantum ESPRESSO
-
Gaussian
-
Q-Chem
2. Density Functional Theory (DFT) Approaches:
-
Functionals: The choice of exchange-correlation functional is critical for the accuracy of the calculations. Commonly used functionals include:
-
Generalized Gradient Approximation (GGA) with functionals like PW91 or PBE.
-
Local Density Approximation (LDA).
-
-
Basis Sets:
-
Plane-wave basis sets are typically used in periodic DFT calculations of the bulk and surfaces of NaAlH₄.
-
Gaussian-type orbital (GTO) basis sets are employed in calculations on molecular clusters.
-
3. Simulation Techniques:
-
Geometry Optimization: This is performed to find the lowest energy structures of reactants, products, and intermediates.
-
Nudged Elastic Band (NEB) Method: This technique is used to find the minimum energy path and the transition state for a given reaction, allowing for the calculation of activation energies.
-
Phonon Calculations: These are used to determine the vibrational properties of the system and to calculate thermodynamic quantities like free energy and entropy. The direct force-constant method is one such approach.[1]
-
Ab initio Molecular Dynamics (AIMD): This method is used to simulate the dynamic behavior of the system at finite temperatures, providing insights into the reaction mechanisms in a more realistic environment.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Uncatalyzed decomposition pathway of NaAlH₄.
References
The Crystalline Architecture of Sodium Tetrahydridoaluminate: A Comprehensive Technical Guide
Abstract
Sodium tetrahydridoaluminate (NaAlH₄), also known as sodium alanate, is a complex metal hydride that has garnered significant research interest, primarily for its potential as a hydrogen storage material. A thorough understanding of its crystalline structure is paramount for optimizing its properties for various applications. This technical guide provides an in-depth analysis of the crystallographic characteristics of sodium tetrahydridoaluminate, its decomposition products, and the experimental methodologies employed for their characterization. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are engaged with complex metal hydrides.
Introduction
Sodium tetrahydridoaluminate is a white crystalline solid that serves as a powerful reducing agent and a candidate for reversible hydrogen storage.[1][2] Its crystal structure is composed of sodium cations (Na⁺) and tetrahedral aluminate anions ([AlH₄]⁻).[3] The arrangement of these ions in the solid state dictates the material's physical and chemical properties, including its hydrogen storage capacity and decomposition kinetics. This guide will delve into the intricacies of the crystalline structure of NaAlH₄ and its intermediate decomposition product, sodium hexahydridoaluminate (Na₃AlH₆).
Crystalline Structure of Sodium Tetrahydridoaluminate (α-NaAlH₄)
At ambient conditions, sodium tetrahydridoaluminate crystallizes in a tetragonal system. The primary phase, denoted as α-NaAlH₄, is characterized by the space group I4₁/a.[4]
Crystallographic Data
The fundamental crystallographic parameters for α-NaAlH₄ have been determined through various experimental techniques, including X-ray and neutron diffraction, as well as computational methods like Density Functional Theory (DFT).[5][6] A summary of this data is presented in Table 1.
| Parameter | Value (Neutron Diffraction @ 295 K) [6] | Value (DFT) [5] |
| Crystal System | Tetragonal | Tetragonal |
| Space Group | I4₁/a | I4₁/a |
| a (Å) | 5.0119(1) | 5.02 |
| c (Å) | 11.3147(5) | 11.34 |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Z | 4 | 4 |
| Volume (ų) | 284.24 | 286.23 |
Table 1. Crystallographic data for α-NaAlH₄.
Atomic Coordinates and Bonding
Within the unit cell, the sodium and aluminum atoms occupy specific Wyckoff positions. The sodium atoms are coordinated to eight hydrogen atoms from eight different [AlH₄]⁻ tetrahedra, forming a distorted square antiprism geometry.[6] The aluminum atoms are tetrahedrally coordinated to four hydrogen atoms.[4] Key bond lengths are summarized in Table 2.
| Bond | Bond Length (Å) @ 295 K [6] |
| Al-H | 1.626(2) |
| Na-H | 2.431(2) |
| Na-H | 2.439(2) |
Table 2. Selected interatomic distances in α-NaAlH₄.
Phase Transitions and Decomposition Products
Sodium tetrahydridoaluminate undergoes a two-step decomposition upon heating, releasing hydrogen gas.[2] This process involves the formation of an intermediate phase, sodium hexahydridoaluminate (Na₃AlH₆).
The Decomposition Pathway
The thermal decomposition of NaAlH₄ proceeds as follows:
-
3NaAlH₄ → Na₃AlH₆ + 2Al + 3H₂
-
Na₃AlH₆ → 3NaH + Al + 3/2 H₂
This multi-step process is a critical aspect of its application in hydrogen storage. The following diagram illustrates this decomposition pathway.
References
- 1. rsc.org [rsc.org]
- 2. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. Thermodynamics and kinetics of NaAlH4 nanocluster decomposition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Methods for neutron diffraction studies on hydride superconductors and other metal hydrides | ORNL [ornl.gov]
- 6. hereon.de [hereon.de]
An In-depth Technical Guide to the Thermodynamic Properties of Sodium Aluminum Hydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic data for sodium aluminum hydride (NaAlH₄), a material of significant interest for hydrogen storage and as a reducing agent in chemical synthesis. This document consolidates key thermodynamic parameters, details experimental methodologies for their determination, and visualizes the decomposition pathway of NaAlH₄.
Core Thermodynamic Data
The thermodynamic properties of this compound and its decomposition products are crucial for understanding its stability, reactivity, and potential applications. The following tables summarize the key quantitative data available in the literature.
Table 1: Thermodynamic Properties of this compound (NaAlH₄)
| Property | Value | Units | Notes |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -117.04[1] | kJ/mol | Experimentally determined |
| Standard Molar Entropy (S°₂₉₈) | 89.12[1] | J/(mol·K) | Experimentally determined |
| Gibbs Free Energy of Formation (ΔfG°₂₉₈) | -69.8 | kJ/mol | Calculated |
| Molar Mass | 54.003 | g/mol | |
| Density | 1.24 | g/cm³ | [1] |
| Melting Point | 183 °C (decomposes)[1] | °C |
Note: The Standard Gibbs Free Energy of Formation was calculated using the formula ΔG° = ΔH° - TΔS°, with T = 298.15 K.
Table 2: Thermodynamic Properties of NaAlH₄ Decomposition Products
| Compound | Standard Enthalpy of Formation (ΔfH°₂₉₈) (kJ/mol) | Standard Molar Entropy (S°₂₉₈) (J/(mol·K)) |
| Na₃AlH₆ | - | - |
| NaH | -56.44 | 40.0 |
| Al | 0 | 28.3 |
| H₂ | 0 | 130.7 |
Table 3: Enthalpy of Decomposition Reactions for NaAlH₄
| Reaction | ΔH (kJ/mol H₂) | Method |
| 3NaAlH₄(s) → Na₃AlH₆(s) + 2Al(s) + 3H₂(g) | 37 | Experimental (DSC) |
| Na₃AlH₆(s) → 3NaH(s) + Al(s) + 3/2H₂(g) | 47 | Experimental (DSC) |
Decomposition Pathway of this compound
This compound thermally decomposes in a two-step process, releasing hydrogen gas. The first step involves the formation of sodium hexahydridoaluminate (Na₃AlH₆), followed by its further decomposition to sodium hydride (NaH), aluminum (Al), and hydrogen gas.
References
Initial Investigations into Sodium Aluminum Hydride as a Reducing Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium aluminum hydride (NaAlH₄), also known as sodium alanate, has been a subject of scientific inquiry since the mid-20th century, primarily for its potent reducing capabilities in organic synthesis and more recently, for its potential in hydrogen storage. As a powerful hydride donor, its reactivity is comparable to the more widely known lithium aluminum hydride (LiAlH₄), capable of reducing a wide array of functional groups. This technical guide delves into the initial investigations of this compound, detailing its core physicochemical properties, seminal preparation methods, and its early applications as a reducing agent. The document provides a compilation of quantitative data from foundational studies, detailed experimental protocols derived from early literature, and visualizations of key chemical transformations to serve as a comprehensive resource for researchers in chemistry and drug development.
Core Properties of this compound
This compound is a white, crystalline solid that is highly reactive and sensitive to moisture.[1][2] It is soluble in tetrahydrofuran (THF) but not in diethyl ether or hydrocarbon solvents.[1][2] Its fundamental properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | NaAlH₄ | [1] |
| Molar Mass | 54.003 g/mol | [1] |
| Appearance | White to light gray crystalline solid | [1][2] |
| Density | 1.24 g/cm³ | [1] |
| Melting Point | 178 °C (decomposes) | [1] |
| Solubility in THF | 16 g/100 mL | [2] |
| Solubility in Diethyl Ether | Insoluble | [1][2] |
| Solubility in Hydrocarbons | Insoluble | [1][2] |
Safety Profile: this compound is a highly flammable solid and a strong reducing agent.[1] It reacts violently with water, protic solvents, and oxidizing agents.[1] Contact with moisture can lead to the evolution of flammable hydrogen gas and may cause ignition or explosion.[1] Therefore, it must be handled under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).
Foundational Synthesis and Preparation
The initial synthesis of this compound was a significant development in hydride chemistry, pioneered by Finholt, Bond, and Schlesinger in 1947. Their work laid the groundwork for the preparation of various complex hydrides.
Direct Synthesis from Elements
One of the earliest methods for preparing this compound involves the direct reaction of sodium and aluminum with hydrogen gas at elevated temperature and pressure, often with the use of a catalyst.[1][2]
Reaction: Na + Al + 2H₂ → NaAlH₄
This method, while conceptually straightforward, requires specialized high-pressure equipment.
Reaction of Sodium Hydride with Aluminum Halides
A more common and accessible laboratory-scale synthesis involves the reaction of sodium hydride (NaH) with an aluminum halide, typically aluminum chloride (AlCl₃), in a suitable solvent like tetrahydrofuran (THF).[3]
Reaction: 4NaH + AlCl₃ → NaAlH₄ + 3NaCl
This reaction pathway is advantageous as it avoids the need for high-pressure hydrogenation.
Applications in Organic Reductions: A Comparative Overview
This compound is a powerful reducing agent with a reactivity profile very similar to that of lithium aluminum hydride (LiAlH₄).[1] It is significantly more reactive than sodium borohydride (NaBH₄) due to the greater polarity of the Al-H bond compared to the B-H bond.[1][4] This enhanced reactivity allows it to reduce a broader spectrum of functional groups.
Table 2: Reduction of Various Functional Groups by this compound
| Functional Group | Product | Comments |
| Aldehydes | Primary Alcohols | Rapid and quantitative reduction. |
| Ketones | Secondary Alcohols | Rapid and quantitative reduction. |
| Esters | Primary Alcohols | Efficiently reduced to the corresponding primary alcohols.[1][3] |
| Carboxylic Acids | Primary Alcohols | Reduced to primary alcohols, though typically requires harsher conditions than esters. |
| Amides | Amines | Can be reduced to the corresponding amines.[3] |
| Nitriles | Primary Amines | Reduced to primary amines.[3] |
| Acid Chlorides | Primary Alcohols | Readily reduced. |
| Acid Anhydrides | Primary Alcohols | Readily reduced. |
Detailed Experimental Protocols from Initial Investigations
The following protocols are based on the foundational work on complex aluminum hydrides and provide a framework for conducting reductions with this compound.
General Procedure for the Reduction of a Carbonyl Compound
This procedure is a generalized protocol adaptable for the reduction of aldehydes, ketones, and esters.
Materials:
-
This compound (NaAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Substrate (aldehyde, ketone, or ester)
-
Dry, inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (e.g., oven-dried flasks, condenser, dropping funnel)
-
Magnetic stirrer
-
Ice bath
-
Ethyl acetate (for quenching)
-
10% Sulfuric acid or 15% Sodium hydroxide solution (for workup)
-
Diatomaceous earth (e.g., Celite®)
Protocol:
-
Under a positive pressure of an inert gas, a solution of the carbonyl compound in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
The flask is cooled in an ice bath to 0-5 °C.
-
A solution of this compound in anhydrous THF is carefully added dropwise from the dropping funnel to the stirred solution of the substrate. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a period of 1 to 4 hours, or until the reaction is complete (monitored by TLC or GC).
-
The reaction is then carefully quenched by the slow, dropwise addition of ethyl acetate to consume any excess this compound.
-
The reaction mixture is cooled again in an ice bath, and water is added dropwise, followed by the addition of either 10% sulfuric acid or 15% sodium hydroxide solution to precipitate the aluminum salts.
-
The resulting slurry is stirred for 30 minutes and then filtered through a pad of diatomaceous earth.
-
The filter cake is washed with fresh THF.
-
The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude alcohol product, which can be further purified by distillation or recrystallization.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the logical flow of the synthesis and application of this compound.
Synthesis of this compound
Caption: Synthesis of NaAlH4 from sodium hydride and aluminum chloride.
General Reduction Workflow
Caption: Experimental workflow for a typical reduction reaction.
Hydride Reduction Mechanism
Caption: Generalized mechanism of carbonyl reduction by NaAlH4.
Conclusion
The initial investigations into this compound established it as a potent and versatile reducing agent with broad applicability in organic synthesis. Its reactivity, comparable to lithium aluminum hydride, allows for the efficient reduction of a wide range of functional groups. While its moisture sensitivity necessitates careful handling, its efficacy and alternative reactivity profile to other hydride reagents secure its place as a valuable tool in the chemist's arsenal. The foundational studies on its synthesis and reactivity continue to inform modern synthetic strategies and have paved the way for its exploration in other fields such as materials science for hydrogen storage. This guide provides a condensed overview of these seminal findings to aid researchers in understanding and utilizing this powerful reagent.
References
An In-depth Technical Guide to the Basic Reactivity of Sodium Aluminum Hydride with Protic Solvents
Abstract: Sodium aluminum hydride (NaAlH₄), also known as sodium alanate, is a potent reducing agent used in organic synthesis and evaluated for hydrogen storage applications. Its powerful hydridic nature dictates a high reactivity towards protic solvents, a characteristic that is crucial for professionals in research and drug development to understand for safe handling, reaction quenching, and procedural design. This technical guide provides a detailed examination of the core reactivity of NaAlH₄ with common protic solvents such as water and alcohols. It includes a discussion of the underlying chemical principles, qualitative reactivity trends, detailed experimental protocols for safe handling and quenching, and logical workflows for kinetic analysis.
Introduction to this compound (NaAlH₄)
This compound is an inorganic compound consisting of the sodium cation (Na⁺) and the tetrahedral tetrahydroaluminate anion (AlH₄⁻).[1] It is a white, pyrophoric solid that is soluble in tetrahydrofuran (THF) but does not dissolve in diethyl ether or hydrocarbons.[1]
As a hydride-donating reagent, NaAlH₄'s reactivity is primarily dictated by the Al-H bond, which is weaker and more polar than the B-H bond in sodium borohydride (NaBH₄).[1] This makes NaAlH₄ a much stronger reducing agent than NaBH₄. Its reactivity is very similar to that of the more common lithium aluminum hydride (LiAlH₄), though LiAlH₄ is generally considered the more powerful of the two.[2] The fundamental difference in reactivity stems from the electronegativity difference between the metal and hydrogen, which is greater in the aluminum hydrides, rendering the hydride ion (H⁻) more reactive.[2]
Core Reactivity with Protic Solvents
The defining characteristic of NaAlH₄ in the context of protic solvents (e.g., water, alcohols, carboxylic acids) is its vigorous and highly exothermic reaction. This reactivity is fundamentally an acid-base reaction where the hydride ion, a strong base, abstracts the acidic proton from the solvent.
The general, stoichiometric reaction with a generic protic solvent, ROH (where R can be H, alkyl, etc.), is as follows:
NaAlH₄ + 4 ROH → NaAl(OR)₄ + 4 H₂(g)
This reaction proceeds in a stepwise manner, where each of the four hydride ions reacts with a solvent molecule to liberate a molecule of hydrogen gas. The process is often violent and can lead to ignition of the evolved hydrogen, especially with highly protic solvents like water.[1][3]
Reaction with Specific Protic Solvents
The rate and vigor of the reaction are dependent on the acidity (pKa) and steric bulk of the protic solvent.
Water (Hydrolysis)
The reaction between this compound and water is extremely rapid and violent, often resulting in ignition or explosion.[1] It immediately produces flammable hydrogen gas and sodium aluminate, a corrosive, caustic product.[4] This makes the use of water-based fire extinguishers on NaAlH₄ fires extremely dangerous, as they would exacerbate the fire.
Idealized Equation: NaAlH₄ + 4 H₂O → "NaAl(OH)₄" + 4 H₂[1]
Alcohols (Alcoholysis)
Alcohols react vigorously with NaAlH₄, though the reaction is typically more controllable than with water. The reactivity generally follows the acidity of the alcohols (Methanol > Ethanol > Isopropanol). This principle is employed for the safe quenching of reactions containing residual NaAlH₄, where a less reactive alcohol like isopropanol is added first to temper the reaction, followed by more reactive alcohols and finally water.
The reaction products are the corresponding sodium tetraalkoxyaluminate salt and hydrogen gas. For example, with methanol:
NaAlH₄ + 4 CH₃OH → NaAl(OCH₃)₄ + 4 H₂
The stepwise replacement of hydride with alkoxy groups moderates the reactivity of the reagent. These intermediate sodium alkoxyaluminum hydrides are themselves reducing agents, but with attenuated reactivity compared to the parent NaAlH₄.
Quantitative Data Summary
Detailed kinetic and thermodynamic data for the reaction of NaAlH₄ with various protic solvents are not extensively documented in publicly available literature, which primarily focuses on its thermal decomposition for hydrogen storage. However, qualitative reactivity can be inferred from the properties of the solvents.
| Protic Solvent | Formula | pKa (approx.) | Molar Mass ( g/mol ) | Expected Reactivity with NaAlH₄ |
| Water | H₂O | 15.7 | 18.02 | Extremely Violent, Explosive[1] |
| Methanol | CH₃OH | 15.5 | 32.04 | Very Vigorous |
| Ethanol | CH₃CH₂OH | 15.9 | 46.07 | Vigorous |
| Isopropanol | (CH₃)₂CHOH | 16.5 | 60.10 | Strong, but more controllable than primary alcohols |
For context, the enthalpy (ΔH) for the first step of thermal decomposition of NaAlH₄ (3 NaAlH₄ → Na₃AlH₆ + 2 Al + 3 H₂) is approximately 37 kJ/mol.[5] The reaction with protic solvents is significantly more exothermic.
Experimental Protocols
Extreme caution is paramount when working with NaAlH₄. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon gas) in a chemical fume hood, away from any sources of moisture or ignition.
Critical Safety and Handling Procedures
-
Inert Atmosphere: Use a glovebox or Schlenk line techniques for all transfers and reactions.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles or a face shield at all times.
-
Solvent Purity: All solvents used in reactions (e.g., THF, diethyl ether) must be rigorously dried and deoxygenated.
-
Fire Safety: A Class D fire extinguisher (for combustible metals) must be readily available. NEVER use water, carbon dioxide, or soda-acid extinguishers.
Detailed Protocol for Controlled Quenching of NaAlH₄
This protocol describes the safe neutralization of residual NaAlH₄ in a reaction mixture, typically in an aprotic ether solvent like THF at the end of a chemical reduction.
-
Preparation:
-
Ensure the reaction flask is under a positive pressure of an inert gas (e.g., nitrogen).
-
Cool the reaction flask to 0 °C using an ice-water bath. This is critical to control the rate of the exothermic quenching reaction.
-
Prepare separate dropping funnels or syringes with the quenching solvents in the following order: (1) Isopropanol, (2) Ethanol or Methanol, (3) Water.
-
-
Step 1: Isopropanol Addition:
-
Slowly add isopropanol dropwise to the stirred reaction mixture.
-
Maintain the internal temperature below 10-15 °C.
-
Observe for gas evolution (H₂ bubbling). Add the isopropanol at a rate that keeps the bubbling steady but not violent.
-
Continue addition until gas evolution ceases upon the addition of a new drop.
-
-
Step 2: Ethanol/Methanol Addition (Optional but Recommended):
-
After the reaction with isopropanol has subsided, slowly add ethanol or methanol in the same dropwise manner. This ensures that any more reactive pockets of the hydride are safely consumed.
-
Continue until gas evolution fully stops.
-
-
Step 3: Water Addition:
-
With extreme caution, add water dropwise. Even after quenching with alcohols, residual hydride or reactive intermediates can react violently with water.
-
A vigorous reaction at this stage indicates the initial alcohol quench was incomplete. If this occurs, stop the addition and allow the reaction to subside before proceeding.
-
Once the addition of water causes no further gas evolution, the quenching is complete.
-
-
Workup:
-
The resulting slurry often contains aluminum salts. A standard aqueous workup (e.g., addition of Rochelle's salt solution or dilute acid) can be performed to dissolve the salts and allow for extraction of the organic product.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical and procedural concepts discussed.
Caption: Stepwise reaction pathway of NaAlH₄ with a generic protic solvent (ROH).
Caption: Conceptual workflow for a gasometric kinetic analysis of NaAlH₄ reactivity.
Conclusion
This compound is a highly reactive compound whose utility is matched by its hazardous nature. Its interaction with protic solvents is vigorous, exothermic, and liberates flammable hydrogen gas. A thorough understanding of the principles governing this reactivity—namely, the potent basicity of the hydride anion—is essential for its safe application and disposal. While precise kinetic data for these reactions is sparse in general literature, the qualitative trends based on solvent acidity and steric hindrance provide a reliable guide for experimental design. The protocols for handling and quenching outlined in this guide are based on established safety principles and should be followed rigorously to mitigate the inherent risks associated with this powerful chemical reagent.
References
A Technical Guide to the Historical Context of Alanate Research for Hydrogen Storage
Audience: Researchers, scientists, and drug development professionals. Core Topic: A comprehensive review of the evolution of alanate-based materials, from their initial discovery to their establishment as a pivotal area in solid-state hydrogen storage research.
This guide details the seminal moments, key scientific advancements, and the shifting paradigms in the study of alanates, particularly sodium alanate (NaAlH₄), as a viable hydrogen storage medium. It covers the critical breakthrough that demonstrated reversible hydrogen storage, the subsequent explosion in catalyst development, and the current understanding of the underlying mechanisms that govern their performance.
Early History: The Pre-Catalyst Era (Prior to 1997)
Complex metal hydrides, including alanates like sodium alanate (NaAlH₄) and lithium alanate (LiAlH₄), were first synthesized in the 1940s.[1] For decades, these materials were primarily utilized in organic chemistry as potent reducing agents. While their high gravimetric hydrogen densities were recognized (e.g., NaAlH₄ theoretically holds 7.4 wt.% H₂), they were considered unsuitable for practical hydrogen storage.[2][3] The primary obstacle was their extreme thermal stability; decomposition to release hydrogen required high temperatures, and, crucially, the process was considered irreversible under any practical conditions.[1][4] Re-hydrogenating the dehydrogenated products (NaH + Al) back to NaAlH₄ required harsh conditions of temperature and pressure (e.g., 270°C and 175 bar H₂), making them unfeasible for mobile applications.[1]
The 1997 Breakthrough: Bogdanović and Schwickardi's Discovery
The field was fundamentally transformed in 1997 by the groundbreaking work of Bogdanović and Schwickardi.[1][5][6] They discovered that by doping sodium alanate with a few mole percent of a titanium-based precursor (like β-TiCl₃ or Ti(OBu)₄), the kinetics of hydrogen absorption and desorption were dramatically improved.[7] This catalytic doping allowed for the reversible storage of hydrogen under moderate conditions, a feat previously thought impossible.[1][5][6] This discovery ignited intense global research into alanates as a promising class of materials for on-board vehicular hydrogen storage.[1]
The catalyzed decomposition of sodium alanate was shown to occur in a two-step reaction:
-
3NaAlH₄ ↔ Na₃AlH₆ + 2Al + 3H₂ (3.7 wt.%)
-
Na₃AlH₆ ↔ 3NaH + Al + 3/2H₂ (1.9 wt.%)
This catalytic effect lowered the activation energy barriers for these reactions, making the dehydrogenation and subsequent re-hydrogenation achievable at significantly lower temperatures and pressures.[1]
dot
Caption: A timeline of key milestones in alanate research for hydrogen storage.
Post-Breakthrough Research: The Race for Better Catalysts and Mechanisms
Bogdanović's discovery triggered a wave of research focused on several key areas:
-
Exploring New Catalysts: While titanium was the first successful catalyst, researchers quickly began investigating other additives to improve performance. Transition metals (like Sc, Zr, V), rare-earth metals (Ce), and even carbon-based nanostructures were tested.[4][8] The goal was to further reduce operating temperatures and increase the speed of hydrogen uptake and release.
-
Understanding the Catalytic Mechanism: A crucial question was how the titanium catalyst worked. Extensive research, including X-ray absorption studies, revealed that the initial Ti precursor reacts with NaAlH₄ to form active titanium-aluminide (Ti-Al) alloy species, such as amorphous TiAl₃.[9][10][11] These species are believed to be the true catalytic sites, acting as gateways for hydrogen on the surface of the material.[9][10] Studies showed that the formal valence of the titanium in the doped system is zero, supporting the Ti-Al alloy hypothesis.[9][11]
-
Nanoscaling and Particle Size Reduction: Another significant advancement came from recognizing the importance of particle size. Reducing the particle size of NaAlH₄ into the nanometer range was found to dramatically lower the decomposition temperature and activation energy for hydrogen release, even without a catalyst.[12][13] This effect is attributed to shorter diffusion paths for atoms and an increased surface area for hydrogen exchange.[1] High-energy ball milling became a standard technique to both reduce particle size and effectively disperse catalysts.[8]
Quantitative Data Summary
The following tables summarize key performance metrics for alanates, illustrating the progress made since the initial discovery.
Table 1: Hydrogen Storage Properties of Key Alanates
| Compound | Theoretical H₂ Capacity (wt.%) | Practical Reversible H₂ Capacity (wt.%) | Notes |
|---|---|---|---|
| NaAlH₄ | 7.4% (total) | ~4.5 - 5.0% (catalyzed, two steps)[8] | The benchmark material for catalyzed alanates. |
| 5.6% (to NaH + Al) | ~3.0% (catalyzed, first step only)[14] | First step is faster and occurs at lower temperatures. | |
| LiAlH₄ | 10.6% | Limited | Higher capacity but poor reversibility and lower thermal stability.[4] |
| Mg(AlH₄)₂ | 9.3% | Limited | Decomposes at lower temperatures but suffers from poor reversibility. |
Table 2: Effect of Catalysts and Nanosizing on NaAlH₄ Decomposition
| Material State | First Dehydrogenation Onset/Peak Temp. (°C) | Activation Energy (Eₐ, kJ/mol) | Reference |
|---|---|---|---|
| Bulk, Uncatalyzed NaAlH₄ | ~186 - 282°C | 116 | [3][12][13] |
| Ti-doped (Ball Milled) | ~70 - 130°C | ~80 | [1][14] |
| Nanoparticles (2-10 nm) | ~70°C | 58 | [12][13] |
| Nanoconfined in GOF | Begins at Room Temp. (Peak ~108°C) | N/A |[3] |
Common Experimental Protocols
The study of alanates relies on a set of established experimental techniques for synthesis, characterization, and performance evaluation.
A. Synthesis: Catalyzed Alanate via Mechanical Milling
High-energy ball milling is the most common method for preparing catalyzed alanates.
-
Preparation: Sodium alanate (NaAlH₄) powder and a catalyst precursor (e.g., 2-4 mol% TiCl₃) are loaded into a hardened steel vial with steel balls inside an inert atmosphere glovebox to prevent oxidation.[15]
-
Milling: The vial is sealed and milled for a specified duration (e.g., 1-5 hours) at high rotation speeds. The mechanical energy facilitates particle size reduction and intimately mixes the catalyst with the hydride.
-
Reaction: During milling with a precursor like TiCl₃, a reaction occurs: 3NaAlH₄ + TiCl₃ → 3NaCl + Ti + 3Al + 6H₂. The in-situ formed active species are dispersed throughout the alanate matrix.[15]
B. Characterization and Performance Testing
-
X-Ray Diffraction (XRD): Used to identify the crystalline phases present in the material before and after hydrogen cycling (e.g., NaAlH₄, Na₃AlH₆, NaH, Al). In-situ XRD allows for real-time observation of phase transitions during heating.[16]
-
Temperature Programmed Desorption (TPD): Measures the rate of hydrogen release as the material is heated at a constant rate. This is used to determine the decomposition temperatures for each reaction step.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, allowing for the determination of the enthalpy of the decomposition reactions.
-
Pressure-Composition-Temperature (PCT) Analysis: Also known as a Sieverts' apparatus, this is used to measure the equilibrium pressures of hydrogen over the material at different temperatures and to study the absorption/desorption kinetics under isothermal conditions.
Caption: The catalyzed two-step decomposition pathway of sodium alanate.
Conclusion and Outlook
The discovery of catalytic effects in sodium alanate marked a pivotal moment in the history of hydrogen storage research, transforming these compounds from chemical curiosities into one of the most promising classes of solid-state storage materials. T[1][5]he subsequent decades of research have led to a deep understanding of catalytic mechanisms, the benefits of nanoscaling, and the development of standardized characterization protocols. While challenges related to cycling stability, heat management, and system engineering remain, the historical journey of alanate research provides a powerful example of how fundamental scientific discovery can open entirely new pathways in the quest for advanced energy storage solutions.
References
- 1. Solid State Hydrogen Storage in Alanates and Alanate-Based Compounds: A Review [mdpi.com]
- 2. Titanium Hydride Nanoplates Enable 5 wt% of Reversible Hydrogen Storage by Sodium Alanate below 80°C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced hydrogen storage kinetics and air stability of nanoconfined NaAlH4 in graphene oxide framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. web.njit.edu [web.njit.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. Sodium Alanates | Hydrogen Link [hydrogenlink.com]
- 15. US20070178042A1 - Sodium Alanate Hydrogen Storage Material - Google Patents [patents.google.com]
- 16. Catalyzed alanates for hydrogen storage (Conference) | OSTI.GOV [osti.gov]
Methodological & Application
Application Notes and Protocols for the Reduction of Esters to Alcohols Using Sodium Aluminum Hydride and Related Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of chemical entities, including active pharmaceutical ingredients (APIs). While lithium aluminum hydride (LiAlH₄) is a powerful and widely used reagent for this purpose, sodium aluminum hydride (NaAlH₄) and its related systems offer viable alternatives with distinct characteristics in terms of reactivity, selectivity, and handling.[1] This document provides detailed application notes and protocols for the use of this compound and mechanistically similar sodium borohydride-based systems for the reduction of esters to alcohols.
This compound is a potent reducing agent, though its lower solubility compared to LiAlH₄ can be a limiting factor.[1] However, combinations of the less expensive and safer sodium borohydride (NaBH₄) with activating agents like aluminum chloride (AlCl₃) or in specific solvent systems like methanol have been shown to effectively reduce esters to alcohols in high yields.[2][3] Another commercially available and more soluble alternative is sodium bis(2-methoxyethoxy)aluminum hydride, commonly known as Red-Al®, which also serves as an effective reagent for this transformation.[4]
Data Presentation
The following table summarizes quantitative data for the reduction of various esters to their corresponding primary alcohols using sodium borohydride-based systems, which serve as effective surrogates for or alternatives to this compound.
| Ester Substrate | Reducing System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethyl p-chlorobenzoate | NaBH₄ / AlCl₃ | Diglyme | Room Temp | 1 | 89 | [5] |
| Ethyl Benzoate | NaBH₄ / AlCl₃ | Diglyme | Room Temp | 1 | Quantitative | [2] |
| Ethyl Stearate | NaBH₄ / AlCl₃ | Diglyme | Room Temp | 1 | Quantitative | [2] |
| Ethyl p-nitrobenzoate | NaBH₄ / AlCl₃ | Diglyme | Room Temp | 1 | Quantitative | [2] |
| Various Aromatic Methyl Esters | NaBH₄ / MeOH | THF | Reflux | 2-5 | 70-92 | [3] |
| Methyl 4-nitrobenzoate | NaBH₄ / MeOH | THF | Reflux | 2.5 | 88 | [3] |
| Ethyl 5-thiazolecarboxylate | Red-Al® | Toluene | -5 to 0 | 1 | 62 | [6] |
Signaling Pathways and Experimental Workflows
The reduction of an ester to a primary alcohol by a complex metal hydride, such as this compound, proceeds through a well-established mechanism involving nucleophilic acyl substitution followed by nucleophilic addition.
Caption: Mechanism of Ester Reduction by a Hydride Reagent.
The general experimental workflow for the reduction of an ester using a hydride reagent involves the careful addition of the reducing agent to the ester solution, followed by quenching of the excess reagent and work-up to isolate the alcohol product.
Caption: General Experimental Workflow for Ester Reduction.
Experimental Protocols
Protocol 1: Reduction of an Aromatic Ester using Sodium Borohydride and Aluminum Chloride
This protocol is adapted from the procedure for the reduction of ethyl p-chlorobenzoate.[5]
Materials:
-
Ethyl p-chlorobenzoate
-
Sodium borohydride (NaBH₄)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethylene glycol dimethyl ether (diglyme)
-
Dilute hydrochloric acid
-
Crushed ice
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the ethyl p-chlorobenzoate (0.4 mol) and sodium borohydride (0.25 mol) in anhydrous diglyme (250 mL).
-
Stir the mixture under a nitrogen atmosphere.
-
Slowly add a solution of anhydrous aluminum chloride (0.084 mol) in diglyme (42.0 mL) to the stirred suspension.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully hydrolyze the reaction mixture by pouring it into a mixture of crushed ice and dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 100 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.
-
Purify the product by recrystallization or column chromatography to obtain p-chlorobenzyl alcohol.
Protocol 2: Reduction of an Aromatic Ester using Sodium Borohydride in Methanol
This protocol is a general procedure for the reduction of aromatic methyl esters.[3]
Materials:
-
Aromatic methyl ester (e.g., methyl 4-nitrobenzoate)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the aromatic methyl ester (1 equivalent) in a mixture of THF and methanol.
-
Add sodium borohydride (a slight excess) portion-wise to the solution.
-
Reflux the reaction mixture for 2-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting alcohol by column chromatography or recrystallization.
Safety Precautions
This compound and its related reagents are highly reactive and require careful handling.
-
Moisture Sensitivity: All aluminum hydride reagents react violently with water and protic solvents, releasing flammable hydrogen gas. All reactions must be conducted under strictly anhydrous conditions using dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Quenching: Excess hydride reagent must be quenched carefully. This is typically done by the slow, dropwise addition of a less reactive ester (e.g., ethyl acetate) followed by a protic solvent (e.g., ethanol or methanol) at low temperature (e.g., 0 °C). Finally, water or an aqueous solution is added cautiously.
-
Work-up: The work-up of aluminum hydride reductions can sometimes form gelatinous aluminum salts that are difficult to filter. The Fieser work-up, involving the sequential addition of water, 15% aqueous sodium hydroxide, and then more water, can produce a granular precipitate that is easier to remove by filtration.[7]
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. ias.ac.in [ias.ac.in]
- 4. davuniversity.org [davuniversity.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN1223588C - Heterocyclic carboxylic ester reducing process - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Selective Reduction of Ketones with Sodium Alanate (NaAlH4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium alanate (Sodium tetrahydroaluminate, NaAlH4) is a powerful hydride-donating reducing agent, exhibiting reactivity comparable to the widely used lithium aluminum hydride (LiAlH4).[1] While its primary application in recent research has been in the field of reversible hydrogen storage, its utility as a reagent in organic synthesis, particularly for the reduction of carbonyl compounds, is significant.[1][2] These application notes provide a detailed protocol for the selective reduction of ketones to secondary alcohols using NaAlH4, drawing parallels with established procedures for similar strong hydride reagents.
Core Principle: The reduction of a ketone to a secondary alcohol by NaAlH4 proceeds via the nucleophilic addition of a hydride ion (H⁻) from the [AlH4]⁻ complex to the electrophilic carbonyl carbon. This initial reaction forms a tetrahedral aluminum alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final secondary alcohol product. Due to its high reactivity, NaAlH4 will also reduce a wide range of other functional groups, including aldehydes, esters, carboxylic acids, amides, and nitriles.[3][4] Therefore, achieving selectivity for a ketone in a multifunctional molecule requires careful consideration of the substrate and reaction conditions.
Data Presentation
Table 1: Reactivity Comparison of Common Hydride Reducing Agents
| Reducing Agent | Formula | Relative Reactivity | Functional Groups Reduced | Typical Solvents |
| Sodium Borohydride | NaBH₄ | Mild | Aldehydes, Ketones | Protic (e.g., Ethanol, Methanol), Aprotic |
| Sodium Alanate | NaAlH₄ | Strong | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles | Aprotic (e.g., THF, Diethyl Ether) |
| Lithium Aluminum Hydride | LiAlH₄ | Very Strong | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles | Aprotic (e.g., THF, Diethyl Ether) |
Experimental Protocols
General Considerations
-
Safety: Sodium alanate is a highly flammable solid that reacts violently with water and other protic solvents.[1] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Anhydrous solvents and glassware are essential.
-
Reagent Purity: The purity of NaAlH4 can affect its reactivity. It is commercially available, typically as a powder or a solution in an appropriate solvent.
Protocol: General Procedure for the Reduction of a Ketone (e.g., Acetophenone) with NaAlH4
This protocol is based on established procedures for strong hydride-reducing agents like LiAlH4 due to the limited specific literature for NaAlH4 in routine organic synthesis.
1. Reaction Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a dropping funnel, and a thermometer is assembled.
-
The system is purged with a slow stream of inert gas.
2. Reagent Preparation:
-
A solution of sodium alanate in anhydrous tetrahydrofuran (THF) is prepared. For example, a 0.5 M solution can be used. The exact concentration should be determined based on the desired stoichiometry.
-
The ketone (e.g., acetophenone) is dissolved in anhydrous THF in the dropping funnel.
3. Reaction Execution:
-
The NaAlH4 solution is charged into the reaction flask via cannula transfer under a positive pressure of inert gas.
-
The flask is cooled to 0 °C using an ice-water bath.
-
The solution of the ketone in THF is added dropwise from the dropping funnel to the stirred NaAlH4 solution at a rate that maintains the internal temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Reaction Work-up (Fieser & Fieser Method):
This is a standard and safe procedure for quenching reactions involving aluminum hydrides. For a reaction containing 'x' grams of NaAlH4:
-
The reaction mixture is cooled back down to 0 °C.
-
Slowly and cautiously add 'x' mL of water dropwise. Hydrogen gas will be evolved.
-
Add 'x' mL of a 15% aqueous sodium hydroxide solution.
-
Add '3x' mL of water.
-
The mixture is stirred vigorously at room temperature for 15-30 minutes until a granular white precipitate of aluminum salts is formed.
-
The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with fresh THF or diethyl ether.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude secondary alcohol.
5. Purification:
-
The crude product can be purified by standard techniques such as recrystallization or column chromatography on silica gel.
Mandatory Visualizations
Reaction Workflow Diagram
Caption: Workflow for the reduction of a ketone using NaAlH4.
Mechanism of Ketone Reduction
Caption: General mechanism for the reduction of a ketone by NaAlH4.
References
Application Notes and Protocols: Sodium Aluminum Hydride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Sodium aluminum hydride (NaAlH₄), also known as sodium alanate, is a powerful and versatile reducing agent with significant applications in the synthesis of pharmaceutical intermediates.[1][2][3] Its reactivity profile, comparable to the more commonly known lithium aluminum hydride (LiAlH₄), allows for the efficient reduction of a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles.[1][4] This makes it a valuable tool in the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs). Furthermore, its lower cost compared to LiAlH₄ presents an advantage for large-scale industrial applications.[2]
This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in the synthesis of key pharmaceutical intermediate classes.
Reactivity Profile and Comparison with Other Hydride Reagents
This compound is a more potent reducing agent than sodium borohydride (NaBH₄) due to the weaker and more polar Al-H bond.[1] This enhanced reactivity allows it to reduce a broader spectrum of functional groups.[2] While its reactivity is very similar to that of LiAlH₄, there can be subtle differences in selectivity and reaction conditions.[1]
Table 1: Reactivity of this compound with Various Functional Groups
| Functional Group | Product | Reactivity with NaAlH₄ |
| Aldehyde | Primary Alcohol | High |
| Ketone | Secondary Alcohol | High |
| Ester | Primary Alcohol | High |
| Carboxylic Acid | Primary Alcohol | High |
| Amide (Primary, Secondary, Tertiary) | Amine | High |
| Nitrile | Primary Amine | High |
| Epoxide | Alcohol | High |
| Acid Chloride | Primary Alcohol | High |
Table 2: Comparison of Common Hydride Reducing Agents
| Feature | This compound (NaAlH₄) | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Reactivity | Strong | Very Strong | Mild |
| Functional Groups Reduced | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles, Epoxides | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles, Epoxides | Aldehydes, Ketones, Acid Chlorides |
| Solvent Compatibility | Ethers (THF, Diglyme) | Ethers (THF, Diethyl Ether) | Protic Solvents (Methanol, Ethanol, Water) |
| Safety | Highly flammable, reacts violently with water.[1] | Highly flammable, reacts violently with water. | Less reactive with water than aluminohydrides. |
| Cost | Generally less expensive than LiAlH₄.[2] | More expensive than NaAlH₄. | Generally the least expensive. |
Experimental Protocols for the Synthesis of Pharmaceutical Intermediates
The following protocols are representative examples of the application of this compound in the synthesis of common classes of pharmaceutical intermediates.
Primary alcohols are crucial intermediates in the synthesis of various APIs. This protocol describes the general procedure for the reduction of an ester to a primary alcohol using NaAlH₄.
Experimental Workflow: Ester Reduction
Caption: Workflow for the reduction of an ester to a primary alcohol using NaAlH₄.
Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend this compound (1.1 - 1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Reaction: Dissolve the ester (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of NaAlH₄ via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully and slowly quench the excess NaAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL), where X is the mass of NaAlH₄ used in grams. This is known as the Fieser work-up. A granular precipitate should form.
-
Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Isolation: Combine the filtrate and washes, and dry the organic solution over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude primary alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation, if applicable.
Expected Yield and Purity: Yields for this type of reduction are typically high, often in the range of 80-95%. The purity of the crude product is generally good, but purification is often necessary to remove minor impurities.
Chiral amino alcohols are invaluable building blocks in the synthesis of numerous pharmaceuticals, including protease inhibitors and chiral catalysts.
Experimental Workflow: Chiral Amino Alcohol Synthesis
Caption: Synthesis of a chiral amino alcohol via ester reduction with NaAlH₄.
Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of this compound (1.5 - 2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Reaction: In a separate flask, dissolve the N-protected amino acid ester (e.g., Boc- or Cbz-protected) (1.0 equivalent) in anhydrous THF.
-
Add the ester solution dropwise to the stirred NaAlH₄ suspension at 0 °C.
-
After the addition, allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-6 hours, monitoring for completion.
-
Work-up: Cool the reaction mixture to 0 °C.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate until the evolution of gas ceases and a white precipitate forms.
-
Filter the mixture through Celite®, washing the filter cake with ethyl acetate.
-
Isolation and Purification: Transfer the filtrate to a separatory funnel and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting chiral amino alcohol can be purified by recrystallization or flash column chromatography.
Expected Yield and Purity: Yields typically range from 70-90%. The enantiomeric purity of the product is generally high, with minimal racemization observed under these conditions.
Logical Relationships in Synthesis Planning
The choice of reducing agent is a critical decision in the synthesis of a pharmaceutical intermediate. The following diagram illustrates the logical considerations when deciding to use this compound.
Logical Flow for Selecting NaAlH₄
Caption: Decision tree for selecting NaAlH₄ in a synthetic route.
References
Application Notes and Protocols for Sodium Alanate (NaAlH₄) in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium aluminum hydride, or sodium alanate (NaAlH₄), is a powerful reducing agent used in organic synthesis.[1] As a complex metal hydride, it is analogous in reactivity to the more commonly used lithium aluminum hydride (LiAlH₄), capable of reducing a wide range of functional groups.[1] Due to the polarity and weakness of the Al-H bond, NaAlH₄ serves as a potent source of nucleophilic hydride ions (H⁻).[2]
These application notes provide a comprehensive overview of the use of NaAlH₄ in fine chemical synthesis, including its reactivity profile, comparative analysis with other hydrides, experimental protocols, and safety considerations.
Physicochemical Properties and Handling
Sodium alanate is a white or grayish crystalline solid that is highly reactive and requires careful handling.
| Property | Value | Source |
| Chemical Formula | NaAlH₄ | [2] |
| Molar Mass | 54.003 g/mol | [2] |
| Appearance | White to gray crystalline solid | [2] |
| Solubility | Soluble in THF (16 g/100 mL at RT) | [2] |
| Insoluble in diethyl ether, hydrocarbons | [2] | |
| Melting Point | 178 °C | [2] |
| Flash Point | -22 °C | [2] |
| Hazards | Highly flammable, pyrophoric, reacts violently with water | [2] |
Handling Precautions:
-
Inert Atmosphere: All manipulations of solid NaAlH₄ should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox. Solutions can be handled using standard Schlenk techniques.
-
Anhydrous Solvents: Reactions must be carried out in dry, aprotic solvents, with tetrahydrofuran (THF) being the most common due to NaAlH₄'s solubility.[2]
-
Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety glasses or a face shield, and appropriate gloves (consult glove compatibility charts).
Reactivity and Applications in Fine Chemical Synthesis
NaAlH₄ is a non-selective, powerful reducing agent capable of reducing a wide array of functional groups. Its reactivity is comparable to that of LiAlH₄.
The following table summarizes the reactivity of NaAlH₄ with various functional groups, in comparison to LiAlH₄ and the milder sodium borohydride (NaBH₄).
| Functional Group | Substrate Example | Product with NaAlH₄ / LiAlH₄ | Reactivity with NaBH₄ |
| Aldehyde | R-CHO | Primary Alcohol (R-CH₂OH) | Yes |
| Ketone | R-CO-R' | Secondary Alcohol (R-CH(OH)-R') | Yes |
| Ester | R-COOR' | Primary Alcohol (R-CH₂OH) | No (or very slow)[2] |
| Carboxylic Acid | R-COOH | Primary Alcohol (R-CH₂OH) | No[3] |
| Amide (Primary, Secondary, Tertiary) | R-CONR'R'' | Amine (R-CH₂NR'R'') | No[3] |
| Nitrile | R-C≡N | Primary Amine (R-CH₂NH₂) | No[3] |
| Epoxide | Alcohol | Yes | |
| Alkyl Halide | R-X | Alkane (R-H) | No |
Note: The table provides a general overview. Specific reaction outcomes can be influenced by substrate structure and reaction conditions.
-
Reduction of Esters and Carboxylic Acids to Primary Alcohols: This is a key application where strong reducing agents like NaAlH₄ are necessary. The reaction proceeds via nucleophilic acyl substitution followed by a second hydride addition to the intermediate aldehyde.[4]
-
Reduction of Amides to Amines: NaAlH₄ effectively reduces primary, secondary, and tertiary amides to the corresponding amines, a crucial transformation in the synthesis of many pharmaceuticals and agrochemicals.
-
Synthesis of Primary Amines from Nitriles: The conversion of nitriles to primary amines provides a valuable method for introducing an aminomethyl group into a molecule.
Experimental Protocols
The following are generalized protocols. Note: These reactions are highly exothermic and produce flammable hydrogen gas upon quenching. Strict adherence to safety protocols is mandatory.
This protocol is based on standard procedures for reductions with strong aluminum hydrides.
Materials:
-
Sodium alanate (NaAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ester substrate
-
Ethyl acetate (for quenching)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, dropping funnel, condenser)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (N₂ or Ar), a dropping funnel, and a thermometer.
-
Reagent Preparation: In the flask, suspend or dissolve NaAlH₄ (typically 1.5-2.0 equivalents for esters) in anhydrous THF. Cool the mixture to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the ester (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred NaAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material. Gentle heating (reflux) may be required for less reactive esters.
-
Quenching (Caution: Exothermic, H₂ evolution):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add ethyl acetate dropwise to quench the excess NaAlH₄.
-
Following the ethyl acetate quench, add saturated aqueous Na₂SO₄ solution dropwise. A common sequence (Fieser workup for LiAlH₄, adaptable for NaAlH₄) for a reaction with 'x' g of hydride is the sequential, slow addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
This procedure should produce a granular precipitate that is easy to filter.
-
-
Workup:
-
Stir the resulting mixture for 15-30 minutes.
-
Filter the solid aluminum salts through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
-
Purification: Purify the crude product by flash column chromatography or distillation as required.
Procedure:
-
Follow steps 1-4 as described in Protocol 1, using the amide as the substrate. The stoichiometry of NaAlH₄ may need to be adjusted based on the amide type (primary amides require more hydride due to acidic N-H protons).
-
Perform the quenching and workup as described in steps 5 and 6 of Protocol 1.
-
Purification: The resulting amine may be basic. Purification may involve an acid-base extraction or chromatography on silica gel (often pre-treated with a small amount of triethylamine in the eluent to prevent streaking).
Visualizations (Graphviz DOT Language)
Caption: Experimental workflow for a typical reduction reaction using NaAlH₄.
Caption: Reaction mechanism for the two-step reduction of an ester to a primary alcohol.
Safety and Disposal
Safety:
-
Pyrophoric Nature: Sodium alanate can ignite spontaneously in moist air. Never expose the dry powder to the atmosphere.
-
Violent Reaction with Water: NaAlH₄ reacts violently with water and other protic solvents (e.g., alcohols), releasing large volumes of flammable hydrogen gas. This reaction is highly exothermic and can cause fires or explosions.
-
Corrosive: Contact with moisture can form sodium hydroxide, which is corrosive. Avoid contact with skin and eyes.
Disposal:
-
Quenching Excess Reagent: Unused NaAlH₄ and reaction residues must be quenched carefully. A common and safer method involves diluting the reaction mixture with an inert, high-boiling-point solvent (like toluene) and slowly adding a less reactive alcohol (like isopropanol or n-butanol) at 0 °C. After the initial vigorous reaction subsides, water can be slowly added to complete the quench.
-
Waste: The resulting aluminum salts are typically filtered and disposed of as solid chemical waste. The neutralized aqueous and organic layers should be disposed of according to institutional guidelines for chemical waste.
Conclusion
Sodium alanate is a potent and versatile reducing agent for fine chemical synthesis, offering a reactivity profile similar to LiAlH₄. While less commonly cited in academic literature for specific synthetic steps compared to its lithium counterpart, its power in reducing esters, amides, and nitriles makes it a valuable tool. The primary considerations for its use are its hazardous nature, requiring stringent adherence to anhydrous and inert atmosphere techniques. For laboratories equipped to handle such reagents, NaAlH₄ provides a powerful option for challenging reduction transformations.
References
Application Notes and Protocols: Titanium-Doped Sodium Aluminum Hydride for Hydrogen Storage
For Researchers, Scientists, and Drug Development Professionals.
This document provides detailed application notes and protocols for the synthesis and characterization of titanium-doped sodium aluminum hydride (NaAlH₄) as a promising material for solid-state hydrogen storage.
Introduction
This compound, or sodium alanate (NaAlH₄), has garnered significant attention as a potential hydrogen storage material due to its high gravimetric and volumetric hydrogen densities. However, its practical application has been hindered by sluggish hydrogen absorption and desorption kinetics and poor reversibility. A breakthrough was achieved by doping NaAlH₄ with small amounts of titanium-based catalysts, which dramatically improves its kinetic properties and allows for reversible hydrogen storage under moderate conditions.[1] This document outlines the protocols for preparing and evaluating Ti-doped NaAlH₄.
The dehydrogenation and rehydrogenation of NaAlH₄ occur in a two-step process:
-
3NaAlH₄ ↔ Na₃AlH₆ + 2Al + 3H₂ (3.7 wt% H₂)
-
Na₃AlH₆ ↔ 3NaH + Al + 3/2 H₂ (1.9 wt% H₂)
The overall theoretical reversible hydrogen storage capacity is 5.6 wt%.[2][3] Titanium doping facilitates these reactions, lowering the operating temperatures and increasing the rates of hydrogen release and uptake.[4]
Quantitative Data Summary
The following tables summarize the hydrogen storage properties of NaAlH₄ doped with various titanium compounds under different conditions.
Table 1: Hydrogen Storage Capacity and Operating Conditions of Ti-Doped NaAlH₄
| Dopant | Dopant Conc. (mol%) | Synthesis Method | Dehydrogenation Temperature (°C) | Rehydrogenation Conditions | Reversible H₂ Capacity (wt%) | Reference |
| TiCl₃ | 2-4 | Ball Milling | 100-150 | 100°C / 100 atm H₂ | 3.8 - 4.0 | [4] |
| Ti Powder | 7 | Ball Milling under H₂ | 150 | 120°C / ~12 MPa H₂ | >3.3 (initial) | [5] |
| TiF₃ | 4 | Ball Milling under N₂ | 150 | Not specified | ~3.0 | [6] |
| Ti(OBu)₄ | 2 | Wet Chemistry/Ball Milling | 120-150 | Not specified | ~4.0 | [7] |
| NP-TiH₂@G | 7 wt% | Ultrasound-driven metathesis, then ball milling | 80 | 30°C / 100 atm H₂ | 5.0 | [8][9] |
| Ti and Zr (co-dopants) | Not specified | Ball Milling | 90-150 | 7.5-11.5 MPa H₂ | 4.34 | [10] |
Table 2: Cycling Stability of Ti-Doped NaAlH₄
| Dopant | Dopant Conc. | Cycling Conditions (Dehyd./Rehyd.) | Number of Cycles | Capacity Retention | Reference |
| NP-TiH₂@G | 7 wt% | 140°C / 100°C & 100 atm H₂ | 50 | 96% | [8] |
| Ti Powder | 4 mol% | 150°C / 120°C & ~12 MPa H₂ | 8 | Gradual decrease to 2.8 wt% | [5] |
Experimental Protocols
Synthesis of Ti-Doped NaAlH₄ via High-Energy Ball Milling
This protocol describes a common method for synthesizing Ti-doped NaAlH₄ using a planetary ball mill. All handling of air-sensitive materials should be performed in an inert atmosphere (e.g., an argon-filled glovebox).
Materials:
-
This compound (NaAlH₄), raw or purified
-
Titanium-based dopant (e.g., TiCl₃, Ti powder)
-
Hardened steel or stainless steel milling vials and balls
-
Planetary ball mill
-
Inert atmosphere glovebox
Procedure:
-
Preparation of Materials: Inside an argon-filled glovebox, weigh the desired amounts of NaAlH₄ and the titanium dopant. A typical dopant concentration ranges from 2 to 7 mol%.
-
Loading the Milling Vial: Transfer the weighed powders into a hardened steel milling vial. Add the milling balls. The ball-to-powder mass ratio is a critical parameter and typically ranges from 30:1 to 40:1.[6]
-
Milling: Seal the vial tightly inside the glovebox. The vial can be pressurized with an inert gas (argon) or hydrogen, depending on the desired synthesis route.[6]
-
Milling Parameters: Mount the vial in the planetary ball mill. Milling is typically performed at high speeds (e.g., 400-600 rpm) for durations ranging from 1 to 10 hours.[5] The milling time significantly influences the properties of the final material.
-
Sample Retrieval: After milling, transfer the vial back into the glovebox before opening to prevent exposure of the activated material to air and moisture. The resulting grey-to-black powder is the Ti-doped NaAlH₄.
Characterization of Ti-Doped NaAlH₄
3.2.1. Structural Characterization using X-ray Diffraction (XRD)
-
Objective: To identify the crystalline phases present in the material before and after hydrogen cycling.
-
Procedure:
-
Prepare an air-sensitive sample holder inside a glovebox. A common method is to place the powder on a zero-background sample holder and cover it with a Kapton or Mylar film to prevent oxidation during measurement.
-
Collect the XRD pattern using a diffractometer with Cu Kα radiation.
-
Analyze the diffraction pattern to identify phases such as NaAlH₄, Na₃AlH₆, NaH, Al, and any Ti-Al alloys that may have formed.
-
3.2.2. Hydrogen Storage Measurements using a Sieverts-type Apparatus (PCT)
-
Objective: To measure the pressure-composition-temperature (PCT) isotherms and the kinetics of hydrogen absorption and desorption.
-
Procedure:
-
Load a known mass of the sample into the sample holder of the Sieverts apparatus inside a glovebox.
-
Assemble the sample holder onto the apparatus and evacuate the system to remove any residual air.
-
Activation: For the first cycle, the sample is typically heated under vacuum or a low backpressure of hydrogen to activate it.
-
Desorption Kinetics: Heat the sample to a desired temperature (e.g., 150°C) under vacuum or a low backpressure and measure the amount of hydrogen released over time.
-
Absorption Kinetics: After desorption, expose the sample to a high pressure of hydrogen (e.g., 100 atm) at a specific temperature (e.g., 100°C) and measure the amount of hydrogen absorbed over time.
-
PCT Isotherms: To determine the thermodynamic properties, measure the equilibrium hydrogen pressure at various hydrogen concentrations in the material at a constant temperature.
-
Mechanism of Catalysis
The exact mechanism by which titanium enhances the hydrogen storage properties of NaAlH₄ is still a subject of research. However, it is widely believed that the in-situ formation of active titanium-aluminum alloy species on the surface of the alanate particles plays a crucial catalytic role.[3][11] First-principles studies suggest that the Ti dopant facilitates the dissociation of H₂ molecules and the formation of hydrogen vacancies, which are critical steps in the absorption and desorption processes.[12][13][14]
Visualizations
Caption: Experimental workflow for synthesis and characterization of Ti-doped NaAlH₄.
Caption: Proposed mechanism of Ti-Al catalysis in NaAlH₄ hydrogen cycling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. web.njit.edu [web.njit.edu]
- 4. Generating Mechanism of Catalytic Effect for Hydrogen Absorption/Desorption Reactions in NaAlH4–TiCl3 [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Titanium Hydride Nanoplates Enable 5 wt% of Reversible Hydrogen Storage by Sodium Alanate below 80°C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. shamra-academia.com [shamra-academia.com]
- 13. [cond-mat/0604472] Ti-enhanced kinetics of hydrogen absorption and desorption on NaAlH4 surfaces [arxiv.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrogen Release from Sodium Aluminum Hydride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup and analysis of hydrogen release from sodium aluminum hydride (NaAlH₄). Sodium alanate is a promising material for solid-state hydrogen storage, and understanding its dehydrogenation characteristics is crucial for the development of efficient hydrogen storage systems.
Introduction
This compound (NaAlH₄), also known as sodium alanate, is a complex metal hydride with a theoretical hydrogen capacity of 7.4 wt%.[1] Its decomposition to release hydrogen occurs in a two-step reaction. However, the practical application of pristine NaAlH₄ is hindered by sluggish kinetics and high operating temperatures.[2] Research has shown that the addition of catalysts, particularly titanium-based compounds, can significantly improve the kinetics of hydrogen release, making it a more viable material for on-board hydrogen storage applications.[3][4]
This document outlines the common experimental procedures for preparing catalyzed NaAlH₄ samples and characterizing their hydrogen release properties.
Experimental Protocols
Sample Preparation: Catalyst Doping by Ball Milling
High-energy ball milling is a prevalent technique for reducing the particle size of NaAlH₄ and incorporating catalysts.[5][6] This mechanochemical method enhances the reaction kinetics by creating intimate contact between the hydride and the catalyst.
Materials:
-
This compound (NaAlH₄) powder (93% assay)[7]
-
Catalyst precursor (e.g., TiCl₃, TiF₃, Ti(OBu)₄, ZrO₂, CeCl₃)[3][5][8]
-
Inert grinding media (e.g., stainless steel balls)
-
Planetary ball mill
-
Inert atmosphere glovebox (e.g., argon-filled)
Protocol:
-
Handling Precautions: All handling of NaAlH₄ and catalyst precursors should be performed in an inert atmosphere glovebox to prevent reaction with air and moisture. NaAlH₄ reacts vigorously with water.[3]
-
Loading the Milling Vial: Inside the glovebox, weigh the desired amounts of NaAlH₄ and the catalyst precursor. A typical catalyst loading is in the range of 2-10 mol%.[8][9]
-
Place the powders and stainless steel balls into a stainless steel milling vial. The ball-to-powder weight ratio is typically around 20:1.[9]
-
Milling: Seal the vial tightly and remove it from the glovebox.
-
Place the vial in a planetary ball mill.
-
Mill the mixture for a specified duration, typically ranging from 30 minutes to 50 hours, at a set rotation speed (e.g., 450 rpm).[9] The milling time and speed can be varied to control the particle size and catalyst dispersion.
-
Sample Retrieval: After milling, return the vial to the inert atmosphere glovebox before opening to retrieve the doped NaAlH₄ sample.
Characterization of Hydrogen Release: Temperature Programmed Desorption (TPD)
TPD is a widely used technique to determine the temperature at which hydrogen is released from the material and to quantify the amount of released hydrogen.
Apparatus:
-
Tube furnace
-
Quartz tube reactor
-
Mass flow controller for inert gas (e.g., Argon)
-
Mass spectrometer or thermal conductivity detector (TCD) for hydrogen detection
-
Temperature controller
-
Data acquisition system
Protocol:
-
Sample Loading: In an inert atmosphere glovebox, place a known mass (typically 1-10 mg) of the prepared NaAlH₄ sample into a sample holder (e.g., a quartz crucible).
-
System Assembly: Place the sample holder into the quartz tube reactor. Seal the reactor and connect it to the TPD system.
-
Purging: Purge the system with a high-purity inert gas (e.g., Argon) at a constant flow rate to remove any residual air and moisture.
-
Heating Program: Begin heating the sample at a constant ramp rate (e.g., 2-10 °C/min) from ambient temperature up to a final temperature (e.g., 450 °C).[10]
-
Data Collection: Continuously monitor the composition of the effluent gas using a mass spectrometer (monitoring m/z = 2 for H₂) or a TCD.[10] Record the hydrogen signal as a function of temperature.
-
Quantification: The amount of hydrogen released can be quantified by integrating the area under the desorption peaks and calibrating with a known amount of hydrogen gas.
Isothermal Dehydrogenation Analysis: Sieverts' Apparatus
A Sieverts' apparatus is used to measure the amount of hydrogen released or absorbed by a material at a constant temperature as a function of time. This provides kinetic data on the dehydrogenation process.
Apparatus:
-
Sieverts' apparatus consisting of a calibrated gas reservoir, a sample reactor, pressure transducers, and a temperature-controlled furnace.
-
Vacuum pump
-
High-purity hydrogen gas supply
Protocol:
-
Sample Loading: In an inert atmosphere glovebox, load a precisely weighed sample of NaAlH₄ into the sample reactor.
-
System Assembly and Evacuation: Attach the reactor to the Sieverts' apparatus and evacuate the entire system to a high vacuum.
-
Temperature Equilibration: Heat the sample reactor to the desired isothermal dehydrogenation temperature and allow it to stabilize.
-
Dehydrogenation Measurement: Isolate the sample reactor from the vacuum pump. The pressure increase in the known volume of the apparatus due to hydrogen release from the sample is monitored over time.
-
Data Analysis: The amount of hydrogen desorbed is calculated from the pressure change using the ideal gas law. Plot the amount of hydrogen released (wt%) as a function of time to obtain the isothermal dehydrogenation curve.
Data Presentation
The following tables summarize quantitative data on hydrogen release from this compound under various conditions, as reported in the literature.
Table 1: Dehydrogenation Properties of Pristine and Catalyzed this compound
| Sample | Onset Desorption Temperature (°C) | Peak Desorption Temperature (°C) | Hydrogen Released (wt%) | Reference(s) |
| Pristine NaAlH₄ | ~170 | 282 | 3.7 (first step) | [1][11] |
| 7 wt% NP-TiH₂@G doped NaAlH₄ | 80 | - | 5.0 | [2] |
| NaAlH₄ + TiCl₃ (nanoconfined) | 33 | 125 | - | [12] |
| NaAlH₄ + Ti(OBu)₄ | - | - | 4.0 | [4][13] |
| NaAlH₄ + Ti and Zr alkoxides | - | - | 4.8 | [13] |
| NaAlH₄ + Ti(OBu)₄ and Fe(OEt)₂ | - | - | 4.0 | [13] |
Table 2: Activation Energies for Hydrogen Desorption from this compound
| Sample | Decomposition Step | Activation Energy (kJ/mol) | Reference(s) |
| Pristine NaAlH₄ | NaAlH₄ → ¹/₃Na₃AlH₆ + ²/₃Al + H₂ | ~118 | [14] |
| Ti-doped NaAlH₄ | NaAlH₄ → ¹/₃Na₃AlH₆ + ²/₃Al + H₂ | 72 - 80 | [14] |
| Nanoconfined NaAlH₄ | Initial reversible steps | 30 - 45 | [1] |
| Nanoconfined NaAlH₄ | Last irreversible step | >210 | [1] |
Visualizations
Decomposition Pathway of this compound
The thermal decomposition of this compound proceeds through a two-step reaction, with an intermediate sodium hexahydridoaluminate (Na₃AlH₆) phase.
Caption: Two-step decomposition pathway of NaAlH₄.
Experimental Workflow for Hydrogen Release Analysis
The following diagram illustrates the general workflow for the preparation and analysis of hydrogen release from this compound.
Caption: Experimental workflow for NaAlH₄ analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Titanium Hydride Nanoplates Enable 5 wt% of Reversible Hydrogen Storage by Sodium Alanate below 80°C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-296427) | 13770-96-2 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanochemistry of Metal Hydrides: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrogen-storage grade 13770-96-2 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. in-process.com [in-process.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of catalytically enhanced this compound as a hydrogen-storage material (Journal Article) | ETDEWEB [osti.gov]
- 14. pubs.acs.org [pubs.acs.org]
Ball milling techniques for the preparation of catalyzed NaAlH4
Application Notes: Ball Milling for Catalyzed NaAlH₄ Synthesis
Introduction
Sodium alanate (NaAlH₄) is a promising material for solid-state hydrogen storage due to its high gravimetric capacity of 5.6 wt% and volumetric density.[1] However, its practical application is hindered by slow hydrogen absorption/desorption kinetics and poor reversibility under moderate conditions.[2][3] To overcome these limitations, various catalysts, including transition metals, metal oxides, and metal halides, are incorporated into the NaAlH₄ matrix.[1] High-energy ball milling has emerged as a highly effective one-step mechanochemical technique for both synthesizing NaAlH₄ and dispersing catalysts, thereby significantly enhancing its hydrogen storage properties.[4][5]
Principle of Ball Milling
Ball milling is a process that involves repeated welding, fracturing, and re-welding of powder particles in a high-energy impact environment.[6] This mechanical action leads to:
-
Particle Size Reduction: Decreases the diffusion path length for hydrogen atoms.[7]
-
Increased Surface Area: Provides more sites for hydrogen interaction.[7]
-
Creation of Defects: Introduces dislocations and defects that can act as nucleation sites for hydrogen absorption and desorption.[7][8]
-
Homogeneous Catalyst Dispersion: Ensures intimate contact between the catalyst and the hydride, which is crucial for efficient catalytic activity.
The process can be used to synthesize NaAlH₄ directly from sodium hydride (NaH) and aluminum (Al) powder in the presence of a catalyst and under a hydrogen atmosphere.[4][8] This direct synthesis approach is advantageous as it combines material formation and catalyst doping into a single step.[5]
Catalysts for NaAlH₄
A wide range of catalysts have been investigated to improve the performance of NaAlH₄. The addition of catalysts effectively lowers the decomposition temperature and improves the kinetics of hydrogen release and uptake.[1]
-
Titanium-Based Catalysts: Titanium compounds, particularly halides like TiCl₃, TiCl₄, and TiF₃, are the most widely studied and effective catalysts.[4][9] During milling, these precursors react to form active Ti-Al species that are believed to be the true catalytic sites.[10]
-
Cerium-Based Catalysts: Nanoparticles of cerium compounds such as CeB₆, CeF₃, and CeO₂ have shown excellent catalytic activity.[2] Nano-CeB₆, in particular, enables hydrogen release at temperatures as low as 75°C and rapid rehydrogenation.[2]
-
Other Transition Metals and Oxides: Various other transition metals (e.g., Ni, Fe) and their oxides (e.g., TiO₂, La₂O₃, CeO₂) have also been shown to enhance the hydrogen storage properties of NaAlH₄.[3][9]
-
Carbon Materials: Carbon allotropes, such as single-wall carbon nanotubes (SWNTs) and graphite, can be used in conjunction with metal catalysts to further enhance kinetics by creating new hydrogen transition pathways.[11]
Data on Catalyzed NaAlH₄ Preparation
The effectiveness of different catalysts and the influence of milling parameters are summarized below.
Table 1: Effect of Various Catalysts on NaAlH₄ Hydrogen Storage Properties
| Catalyst (mol%) | Milling Time (h) | H₂ Pressure | Dehydrogenation Temp. (°C) | Reversible H₂ Capacity (wt%) | Key Findings |
| 3% TiCl₄ | 60 | 30 bar | ~120 | ~4.0 | TiCl₄ showed the highest activity among chloride catalysts.[4] |
| 4% TiF₃ | 50 | 15-25 bar | < 100 | 4.7 | Direct synthesis of nanocrystalline NaAlH₄ with fast kinetics.[10][12] |
| 3% Mischmetal (Mm) | > 40 | 100 atm | ~120 | 4.2 | Direct synthesis is possible under high H₂ pressure.[8] |
| 7% NP-TiH₂@G | - | - | 80 | 5.0 | Graphene-supported TiH₂ nanoplates enable low-temperature operation.[9] |
| Nano-CeB₆ | - | - | 75 | 4.9 | Accomplished rehydrogenation in less than 20 minutes.[2] |
Table 2: Influence of Ball Milling Parameters on NaAlH₄ Synthesis
| Parameter | Condition | Observation | Reference |
| Milling Time | 0 to 120 h (with 3% TiCl₄) | Optimal NaAlH₄ formation observed at 60 h. Longer times led to partial decomposition. | [4] |
| H₂ Pressure | 30 to 70 bar | A pressure of 30 bar was found to be optimal for the synthesis reaction. | [4] |
| H₂ Pressure | 6-12 bar (with TiCl₄) | NaAlH₄ can be synthesized at moderate pressures, with yield depending on milling time. | [5] |
| Catalyst | TiCl₄ vs. other chlorides | TiCl₄ was the most effective catalyst for promoting the conversion of NaH to NaAlH₄. | [4] |
| Solvent | With/Without THF | Using THF solvent showed a synergistic effect with the TiCl₄ catalyst, enhancing conversion. | [4] |
Experimental Protocols
WARNING: All starting materials are highly reactive with air and moisture. All handling, milling, and sample preparation must be performed inside a high-purity inert atmosphere glovebox (e.g., Argon-filled, with O₂ and H₂O levels < 1 ppm).
Protocol 1: Direct Mechanochemical Synthesis of TiCl₄-Catalyzed NaAlH₄
This protocol is adapted from the methodology described for high-energy ball milling synthesis.[4][5]
1. Materials and Reagents:
-
Sodium Hydride (NaH), 95% purity
-
Aluminum (Al) powder, 99% purity
-
Titanium (IV) chloride (TiCl₄), 99% purity, liquid
-
Hardened steel or chromium steel milling vial and balls
-
Toluene or Hexane (anhydrous, for cleaning)
2. Equipment:
-
Planetary Ball Mill (e.g., Fritsch Pulverisette 5)
-
Inert atmosphere glovebox
-
Schlenk line for handling hydrogen gas
-
Pressure-rated milling vial capable of being connected to a gas line
3. Procedure:
-
Preparation: Transfer the planetary mill vial and balls into the glovebox. Ensure all components are clean and dry.
-
Loading: Weigh and add NaH and Al powders to the milling vial in a 1:1 molar ratio.
-
Catalyst Addition: Add the desired amount of catalyst (e.g., 3 mol% TiCl₄). If the catalyst is liquid, it can be carefully added directly to the powder mixture inside the glovebox.
-
Sealing: Place the milling balls into the vial. A ball-to-powder weight ratio (BPR) of 30:1 is recommended.[4] Securely seal the vial inside the glovebox.
-
Hydrogenation: Remove the vial from the glovebox and connect it to a hydrogen gas line. Purge the line multiple times before carefully pressurizing the vial to the target pressure (e.g., 30 bar).[4]
-
Milling: Place the vial into the planetary ball mill. Set the desired rotational speed and milling program. A typical procedure might involve milling for 60 hours.[4] It is advisable to use milling/rest cycles (e.g., 30 min milling, 15 min rest) to prevent excessive heating.
-
Sample Recovery: After milling is complete, vent the hydrogen pressure safely. Transfer the vial back into the glovebox.
-
Storage: Carefully open the vial and collect the resulting grey/black powder. Store the catalyzed NaAlH₄ powder in a sealed container inside the glovebox.
Protocol 2: Characterization of Synthesized Material
-
X-ray Diffraction (XRD):
-
Purpose: To confirm the formation of the NaAlH₄ phase and identify any residual reactants or byproducts.
-
Procedure: Load the powder sample onto a zero-background sample holder inside the glovebox. Cover the sample with an airtight, X-ray transparent dome or kapton tape to prevent air exposure during measurement.[12] Collect the diffraction pattern using a Cu Kα source.
-
-
Hydrogen Sorption Analysis:
-
Purpose: To measure the hydrogen storage capacity, kinetics, and cycling stability.
-
Procedure: Use a Sieverts-type apparatus. Load a known mass of the sample into the sample holder inside the glovebox. Seal the holder and transfer it to the apparatus.
-
Dehydrogenation: Heat the sample under vacuum or low backpressure (e.g., 1 bar H₂) to a target temperature (e.g., 150°C) and measure the amount of desorbed hydrogen.[12]
-
Rehydrogenation: Cool the sample to a lower temperature (e.g., 120°C) and apply a high pressure of hydrogen (e.g., 100 bar) to measure hydrogen absorption.[12] Repeat for multiple cycles to assess stability.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Significantly improved hydrogen storage properties of NaAlH4 catalyzed by Ce-based nanoparticles - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Modification of NaAlH4 properties using catalysts for solid-state hydrogen storage: A review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. ije.ir [ije.ir]
- 7. pure.mpg.de [pure.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. Titanium Hydride Nanoplates Enable 5 wt% of Reversible Hydrogen Storage by Sodium Alanate below 80°C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for In-situ Doping of Sodium Aluminum Hydride for Enhanced Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium aluminum hydride (NaAlH₄), also known as sodium alanate, is a promising material for solid-state hydrogen storage due to its high gravimetric and volumetric hydrogen density. However, its practical application has been hindered by slow hydrogen absorption and desorption kinetics at moderate temperatures. In-situ doping with various catalytic species has emerged as a key strategy to significantly enhance these kinetics, making NaAlH₄ a more viable candidate for hydrogen storage applications.
These application notes provide detailed protocols for the in-situ doping of NaAlH₄, summarize the resulting kinetic enhancements in structured tables, and visualize the experimental workflows and underlying mechanisms through diagrams.
Data Presentation: Quantitative Effects of In-situ Doping
The following tables summarize the quantitative impact of various dopants on the hydrogen storage properties of this compound.
Table 1: Effect of Titanium-Based Dopants on NaAlH₄
| Dopant | Dopant Conc. (mol%) | Onset Desorption T (°C) | H₂ Capacity (wt.%) | Activation Energy (Ea) (kJ/mol) | Key Findings & Citation |
| None (Pristine) | - | ~190 | ~5.6 (theoretical) | 114.7 - 119 | High desorption temperature and slow kinetics.[1][2] |
| TiCl₃ | 0.9 - 4 | Lowered | 3.8 - 5.4 | Reduced by ~40% for NaAlH₄ and ~20% for Na₃AlH₆ | Lowers decomposition temperature and improves kinetics.[3][4] |
| TiO₂ | 1 - 4 | Lowered | 3.6 - 5.1 | 85.5 - 91.6 | Effective in reducing desorption temperature and enhancing kinetics.[1][4] |
| TiF₃ | 2 | Lowered | - | - | Enhances kinetics, with effects observable after cycling.[5] |
| Ti (nanoparticles) | - | - | 4.5 | - | Nanosized Ti improves hydrogenation times and capacity.[6] |
| NP-TiH₂@G | 7 wt% | 80 (full dehydrogenation) | 5.0 (reversible) | - | Enables reversible hydrogen storage at significantly lower temperatures.[2] |
Table 2: Effect of Cerium-Based and Co-Dopants on NaAlH₄
| Dopant | Dopant Conc. (mol%) | Onset Desorption T (°C) | H₂ Capacity (wt.%) | Activation Energy (Ea) (kJ/mol) | Key Findings & Citation |
| CeCl₃ | 1 - 2 | Lowered | 4.9 - 5.4 | - | Demonstrates very fast desorption kinetics.[4][7][8] |
| Ti-Zr (co-dopants) | 2 (total) | 90 | 4.34 (reversible) | - | Synergistic effect leads to superior hydriding/dehydriding properties compared to single dopants.[9] |
| K/Ti (co-dopants) | 4 (each) | - | 4.7 (reversible) | - | Significantly increases the reversible hydrogen storage capacity.[10][11] |
Experimental Protocols
The following are detailed methodologies for key experiments in the in-situ doping of this compound.
Protocol 1: In-situ Doping of NaAlH₄ with TiCl₃ via High-Energy Ball Milling
This protocol describes the most common method for preparing Ti-doped NaAlH₄.
Materials:
-
This compound (NaAlH₄) powder
-
Titanium (III) chloride (TiCl₃) powder (catalyst precursor)
-
Inert gas (Argon or Nitrogen)
-
Hardened steel or stainless steel milling vials and balls
Equipment:
-
Glovebox with an inert atmosphere (<1 ppm O₂, H₂O)
-
High-energy planetary ball mill
-
Schlenk line for handling air-sensitive materials
Procedure:
-
Preparation: All handling of NaAlH₄ and TiCl₃ must be performed inside a glovebox under an inert atmosphere.
-
Loading: Weigh the desired amounts of NaAlH₄ and TiCl₃ powder. A typical doping concentration is 2-4 mol% of TiCl₃ relative to NaAlH₄.
-
Place the powders into a hardened steel milling vial along with the grinding balls. The ball-to-powder weight ratio is a critical parameter and is typically in the range of 10:1 to 40:1.
-
Milling: Seal the vial tightly inside the glovebox.
-
Transfer the vial to the planetary ball mill.
-
Mill the mixture for a specified duration. Milling times can range from 30 minutes to several hours. A common milling time to induce the in-situ reaction is 1-5 hours.[12][13] The milling speed is also a key parameter, often set between 300 and 400 rpm.[12][14]
-
Post-Milling: After milling, transfer the vial back into the glovebox before opening to prevent exposure of the activated material to air and moisture.
-
Characterization: The resulting grey or black powder is the in-situ doped NaAlH₄. This material is ready for characterization of its hydrogen storage properties (e.g., using a Sieverts apparatus) and structural analysis (e.g., by X-ray diffraction).
Protocol 2: In-situ Synthesis and Doping of NaAlH₄ from NaH and Al
This protocol describes the direct synthesis of doped NaAlH₄ from its precursors, which can be more cost-effective.
Materials:
-
Sodium hydride (NaH) powder
-
Aluminum (Al) powder
-
Catalyst precursor (e.g., TiCl₃, CeCl₃)
-
High-pressure hydrogen gas (99.999% purity)
Equipment:
-
Glovebox with an inert atmosphere
-
High-energy ball mill capable of operating under hydrogen pressure (or a standard mill for premixing)
-
High-pressure autoclave or reactor
Procedure:
-
Premixing (Ball Milling):
-
Inside a glovebox, weigh stoichiometric amounts of NaH and Al powder (1:1 molar ratio).
-
Add the desired amount of the catalyst precursor (e.g., 2-4 mol%).
-
Ball mill the mixture under an inert atmosphere for 1-2 hours to achieve a homogeneous mixture and reduce particle size.
-
-
Hydrogenation (In-situ Synthesis and Doping):
-
Transfer the milled powder into a high-pressure autoclave.
-
Seal the autoclave and purge it several times with low-pressure hydrogen gas.
-
Pressurize the autoclave with high-pressure hydrogen (typically 50-100 bar).
-
Heat the reactor to the desired temperature (e.g., 100-150 °C).
-
Maintain these conditions for several hours (e.g., 2-12 hours) to allow for the complete formation of doped NaAlH₄. The progress of the reaction can be monitored by the pressure drop in the reactor.
-
Cool the reactor to room temperature before slowly releasing the hydrogen pressure.
-
-
Sample Retrieval: Transfer the autoclave back into the glovebox to retrieve the synthesized doped NaAlH₄ powder.
Mandatory Visualizations
Experimental Workflow for In-situ Doping via Ball Milling
Caption: Workflow for in-situ doping of NaAlH₄ via ball milling.
Proposed Mechanism for Enhanced Kinetics by In-situ Doping
Caption: Proposed mechanism of kinetic enhancement in doped NaAlH₄.
References
- 1. researchgate.net [researchgate.net]
- 2. Titanium Hydride Nanoplates Enable 5 wt% of Reversible Hydrogen Storage by Sodium Alanate below 80°C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijsr.net [ijsr.net]
- 5. researchgate.net [researchgate.net]
- 6. Improved hydrogen storage properties of Ti-doped sodium alanate using titanium nanoparticles as doping agents (Journal Article) | ETDEWEB [osti.gov]
- 7. ijisrt.com [ijisrt.com]
- 8. ijisrt.com [ijisrt.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. jresm.org [jresm.org]
Application Notes and Protocols: Sodium Aluminum Hydride as a Precursor for other Metal Hydrides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium aluminum hydride (NaAlH₄), also known as sodium alanate, is a powerful reducing agent and a versatile precursor for the synthesis of a wide range of metal hydrides. Its utility stems from its ability to undergo metathesis reactions with various metal halides, leading to the formation of other complex hydrides. This application note provides detailed protocols for the synthesis of several important metal hydrides using NaAlH₄ as a starting material, employing both solvent-based and mechanochemical methods. The information is intended to guide researchers in the safe and efficient preparation of these valuable compounds, which find applications in hydrogen storage, organic synthesis, and materials science.
The general principle behind the use of this compound as a precursor is the exchange of the sodium cation with another metal cation (Mⁿ⁺) from a metal halide (MXn). This reaction can be driven to completion by the precipitation of the insoluble sodium halide (NaX) in a suitable solvent or by the intimate mixing and energy input provided by mechanochemistry.
General Reaction Schemes:
Solvent-Based Metathesis: nNaAlH₄ + MXn → M(AlH₄)n + nNaX(s)
Mechanochemical (Ball Milling) Metathesis: nNaAlH₄ + MXn --(Ball Mill)--> M(AlH₄)n + nNaX
Synthesis of Magnesium Aluminum Hydride (Mg(AlH₄)₂)
Magnesium aluminum hydride is a promising material for hydrogen storage due to its high gravimetric hydrogen density. It can be synthesized from this compound via both solvent-based and mechanochemical routes.
Data Presentation: Synthesis of Mg(AlH₄)₂
| Parameter | Solvent-Based Method | Mechanochemical Method |
| Reactants | NaAlH₄, MgCl₂ | NaAlH₄, MgCl₂ |
| Stoichiometric Ratio | 2:1 (NaAlH₄:MgCl₂) | 2:1 (NaAlH₄:MgCl₂) |
| Solvent/Environment | Diethyl ether | Inert atmosphere (e.g., Argon) |
| Reaction Time | 8 hours (reflux) | 1 hour |
| Temperature | Reflux | Room Temperature |
| Yield | ~40%[1] | Not explicitly reported, but reaction goes to completion.[2] |
| Purity | Forms a dietherate complex, Mg(AlH₄)₂·2(C₂H₅)₂O | Product is a mixture with NaCl |
Experimental Protocols
Protocol 1: Solvent-Based Synthesis of Magnesium Aluminum Hydride
This protocol describes the synthesis of magnesium aluminum hydride etherate in diethyl ether.[1]
Materials:
-
This compound (NaAlH₄)
-
Magnesium chloride (MgCl₂), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Schlenk flask and line
-
Reflux condenser
-
Magnetic stirrer
-
Soxhlet extractor
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add this compound (9.2 x 10⁻³ mol, 0.50 g) and anhydrous magnesium chloride (4.6 x 10⁻³ mol, 0.44 g).
-
Add 15 mL of anhydrous diethyl ether to the flask.
-
Fit the flask with a reflux condenser and stir the mixture at reflux for 8 hours.
-
After reflux, allow the mixture to cool to room temperature and stand overnight.
-
Remove the diethyl ether under vacuum to obtain a solid residue.
-
The product, Mg(AlH₄)₂, is extracted from the solid residue using a Soxhlet extractor with diethyl ether over several days.
-
After extraction, the ether is removed under vacuum to yield white, crystalline Mg(AlH₄)₂·Et₂O.
Protocol 2: Mechanochemical Synthesis of Magnesium Aluminum Hydride
This method provides a solvent-free route to Mg(AlH₄)₂.[3]
Materials:
-
This compound (NaAlH₄)
-
Magnesium chloride (MgCl₂), anhydrous
-
Hardened steel vial with steel balls
-
High-energy ball mill (e.g., SPEX-8000)
-
Inert atmosphere glovebox
Procedure:
-
Inside an inert atmosphere glovebox, place this compound (0.01 mol, 0.540 g) and anhydrous magnesium chloride (0.005 mol, 0.476 g) into a hardened steel vial.
-
Add ten 10 mm diameter steel balls. The ball-to-powder weight ratio should be approximately 35:1.
-
Seal the vial tightly.
-
Mill the mixture in a high-energy ball mill for 1 hour.
-
After milling, return the vial to the glovebox before opening to retrieve the product, which will be a powder mixture of Mg(AlH₄)₂ and NaCl.
Synthesis of Calcium Aluminum Hydride (Ca(AlH₄)₂)
Calcium aluminum hydride is another complex hydride with potential for hydrogen storage. The mechanochemical approach is a common method for its synthesis from this compound.
Data Presentation: Synthesis of Ca(AlH₄)₂
| Parameter | Mechanochemical Method |
| Reactants | NaAlH₄, CaCl₂ |
| Stoichiometric Ratio | 2:1 (NaAlH₄:CaCl₂)[4] |
| Environment | 1 MPa Hydrogen atmosphere[4] |
| Reaction Time | 48 hours[4] |
| Temperature | Room Temperature |
| Product Form | Solid mixture with NaCl |
| Reported H₂ Desorption | ~5.2 wt.%[4] |
Experimental Protocol
Protocol 3: Mechanochemical Synthesis of Calcium Aluminum Hydride
This protocol details the solid-state synthesis of Ca(AlH₄)₂ via ball milling.[4]
Materials:
-
This compound (NaAlH₄)
-
Calcium chloride (CaCl₂), anhydrous
-
High-pressure milling vial
-
High-energy ball mill
-
Hydrogen gas source
-
Inert atmosphere glovebox
Procedure:
-
Inside an inert atmosphere glovebox, load the milling vial with this compound and anhydrous calcium chloride in a 2:1 molar ratio.
-
Add the milling balls to the vial.
-
Seal the vial and connect it to a hydrogen gas source.
-
Pressurize the vial with hydrogen to 1 MPa.
-
Commence ball milling of the mixture for 48 hours.
-
After the milling is complete, vent the hydrogen pressure in a safe manner.
-
Transfer the vial back to the glovebox to handle the product, a mixture of Ca(AlH₄)₂ and NaCl.
Synthesis of Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a widely used and powerful reducing agent in organic chemistry. It can be prepared from the less expensive this compound through a metathesis reaction with lithium chloride.[5]
Data Presentation: Synthesis of LiAlH₄
| Parameter | Solvent-Based Method |
| Reactants | NaAlH₄, LiCl, LiAlH₄ (initiator)[6] |
| Stoichiometric Ratio | 1:1 (NaAlH₄:LiCl)[6] |
| Solvent | Anhydrous diethyl ether[6] |
| Reaction Time | 4 hours[6] |
| Temperature | Room Temperature (25 °C)[6] |
| Yield | Not explicitly stated, but is an industrial method.[5] |
| Purity | LiAlH₄ remains in solution, NaCl precipitates. |
Experimental Protocol
Protocol 4: Solvent-Based Synthesis of Lithium Aluminum Hydride
This protocol describes the preparation of a LiAlH₄ solution in diethyl ether.[6]
Materials:
-
This compound (NaAlH₄), 97% purity
-
Lithium chloride (LiCl), anhydrous
-
Lithium aluminum hydride (LiAlH₄), as initiator
-
Anhydrous diethyl ether
-
Reaction kettle with stirrer
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Filtration apparatus (e.g., centrifuge or pressure filter)
Procedure:
-
Under an inert atmosphere, charge a reaction kettle with 21.6 g of this compound, 16.5 g of lithium chloride, and 0.74 g of lithium aluminum hydride (as an initiator).
-
Add 480 g of anhydrous diethyl ether to the reaction kettle.
-
Stir the mixture at room temperature (25 °C) and atmospheric pressure for 4 hours to allow the metathesis reaction to complete. The reaction is as follows: NaAlH₄ + LiCl → LiAlH₄ + NaCl.
-
Separate the solid precipitate (primarily NaCl and unreacted starting materials) from the diethyl ether solution containing the LiAlH₄ product. This can be achieved by allowing the solid to settle and decanting the supernatant, or by centrifugation or pressure filtration.
-
The resulting diethyl ether solution of LiAlH₄ can be used directly for subsequent reactions or the LiAlH₄ can be isolated by careful removal of the solvent.
Signaling Pathways and Experimental Workflows
Safety Precautions
-
Pyrophoric and Water-Reactive: this compound and many of its products are pyrophoric and react violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Anhydrous Conditions: All glassware must be thoroughly dried, and all solvents must be rigorously anhydrous.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.
-
Quenching: Residual hydrides should be quenched carefully. A common method is the slow, dropwise addition of isopropanol, followed by ethanol, and then a mixture of ethanol and water, and finally water, all while cooling the reaction vessel in an ice bath.
Conclusion
This compound serves as a convenient and effective precursor for the synthesis of a variety of other metal hydrides. The choice between solvent-based and mechanochemical methods will depend on the desired product form (e.g., solvated complex vs. solvent-free mixture), the required purity, and the available equipment. The protocols provided herein offer a starting point for the laboratory-scale preparation of these important compounds. Researchers should always consult the primary literature and perform a thorough safety assessment before undertaking any new experimental work.
References
Application Notes and Protocols: Catalytic Dehydrogenation of Sodium Aluminum Hydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic dehydrogenation of sodium aluminum hydride (NaAlH₄), a promising material for chemical hydrogen storage and as a reducing agent. The following sections detail the underlying chemistry, experimental procedures, and performance data of various catalytic systems.
Introduction
This compound, also known as sodium alanate, is a complex metal hydride with a high gravimetric hydrogen density of 7.4 wt %. However, its practical application for hydrogen release is hindered by slow kinetics and high decomposition temperatures. The introduction of catalysts, particularly titanium-based compounds, has been shown to significantly improve the dehydrogenation kinetics, allowing for hydrogen release at more moderate conditions. This has opened up possibilities for its use in hydrogen storage applications and as an in-situ source of hydrogen for chemical reductions, which is of particular interest in pharmaceutical synthesis.
The dehydrogenation of NaAlH₄ occurs in a two-step process:
-
3NaAlH₄ → Na₃AlH₆ + 2Al + 3H₂ (3.7 wt % H₂)
-
Na₃AlH₆ → 3NaH + Al + 3/2 H₂ (1.9 wt % H₂)
Catalysts primarily enhance the kinetics of the first decomposition step, making it accessible at lower temperatures.
Data Presentation: Performance of Various Catalysts
The choice of catalyst and doping method significantly impacts the dehydrogenation performance of NaAlH₄. Below is a summary of quantitative data for different catalytic systems.
| Catalyst | Doping Method | Catalyst Loading (mol %) | Dehydrogenation Temperature (°C) | Hydrogen Release (wt %) | Onset Desorption Temperature (°C) | Activation Energy (kJ/mol) | Reference(s) |
| None (pristine) | - | - | >183 | - | ~183 | 116-120 | |
| TiCl₃ | Ball Milling | 4 | 100 | 4.0 | - | - | |
| TiF₃ | Ball Milling | - | - | - | - | 88.05 | |
| Ti(OBu)₄ | Ball Milling | 2 | 160 | 3.4 (initial) | - | - | |
| Nano-Ti@C | Ball Milling | 7 wt% | - | 5.04 | 75 | - | |
| TiH₂ Nanoplates@G | Ball Milling | 7 wt% | 80 (full) | 5.0 | 80 | - | |
| CeCl₃ | Ball Milling | - | - | - | - | - | |
| VCl₃ | Ball Milling | - | - | - | - | - | |
| K₂SiF₆ | Ball Milling | 10 wt% | - | 4.8 | - | 87.74 (step 1), 106.69 (step 2) |
Experimental Protocols
Catalyst Doping of NaAlH₄ via Ball Milling
Objective: To prepare catalyst-doped this compound using a high-energy ball milling technique.
Materials:
-
This compound (NaAlH₄, 95% purity)
-
Catalyst precursor (e.g., TiCl₃, 99% purity)
-
Tungsten carbide (WC) milling bowl and balls
-
Inert atmosphere glovebox (e.g., argon-filled)
-
Planetary ball mill
Procedure:
-
Safety Precautions: All handling of NaAlH₄ and catalyst precursors must be performed in an inert atmosphere glovebox due to their high reactivity with air and moisture.
-
Sample Preparation: Inside the glovebox, weigh the desired amounts of NaAlH₄ and the catalyst precursor. A typical catalyst loading is 2-7 mol%.
-
Loading the Mill: Place the weighed powders and tungsten carbide balls into the WC milling bowl. A typical ball-to-powder mass ratio is between 30:1 and 40:1.
-
Milling: Seal the milling bowl inside the glovebox and transfer it to the planetary ball mill.
-
Milling Parameters: Mill the mixture at a rotational speed of approximately 400 rpm. The milling time can vary from 1 to 5 hours, depending on the desired level of mixing and particle size reduction. For some syntheses, milling can be performed under a hydrogen or argon atmosphere.
-
Sample Retrieval: After milling, return the milling bowl to the glovebox and carefully retrieve the doped NaAlH₄ powder. The material is now ready for dehydrogenation analysis.
Measurement of Hydrogen Desorption
Objective: To quantitatively measure the hydrogen released from a catalyzed NaAlH₄ sample as a function of temperature and time.
Materials:
-
Catalyst-doped NaAlH₄ powder
-
Sieverts-type apparatus or a thermogravimetric analyzer (TGA) coupled with a mass spectrometer (MS)
-
Sample holder
-
Inert gas supply (e.g., Argon)
Procedure:
-
Sample Loading: In an inert atmosphere glovebox, load a precisely weighed amount of the catalyzed NaAlH₄ powder into the sample holder of the analysis instrument.
-
System Purge: Seal the sample holder and connect it to the instrument. Purge the system thoroughly with a high-purity inert gas to remove any residual air and moisture.
-
Dehydrogenation Analysis (TGA-MS):
-
Heat the sample at a constant heating rate (e.g., 5 °C/min) under a continuous flow of inert gas.
-
The TGA will record the mass loss of the sample as a function of temperature, which corresponds to the amount of hydrogen released.
-
The coupled MS will simultaneously analyze the evolved gas to confirm that hydrogen is the primary species being released.
-
-
Dehydrogenation Analysis (Sieverts Apparatus):
-
Evacuate the calibrated volume of the apparatus.
-
Heat the sample to the desired isothermal temperature (e.g., 100 °C).
-
Monitor the pressure increase in the calibrated volume over time.
-
Using the ideal gas law, calculate the amount of hydrogen released from the pressure, volume, and temperature data.
-
-
Data Analysis: From the obtained data, determine the total weight percentage of hydrogen released, the onset temperature of dehydrogenation, and the dehydrogenation kinetics (rate of hydrogen release).
Visualizations
Experimental Workflow
Caption: Workflow for catalyst doping and dehydrogenation analysis of NaAlH₄.
Proposed Catalytic Dehydrogenation Pathway (Ti-based catalyst)
Reversibility of Hydrogen Storage in Sodium Alanate Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the reversible hydrogen storage properties of sodium alanate (NaAlH₄) systems. It includes detailed experimental protocols for the characterization of these materials and summarizes key quantitative data to facilitate research and development in this field.
Introduction to Hydrogen Storage in Sodium Alanate
Sodium alanate is a complex metal hydride that has garnered significant attention as a potential solid-state hydrogen storage material due to its relatively high hydrogen capacity (up to 7.4 wt.%) and the potential for reversible hydrogen absorption and desorption under moderate conditions. The reversible hydrogen storage process in sodium alanate occurs in a two-step reaction:
-
3NaAlH₄ ↔ Na₃AlH₆ + 2Al + 3H₂ (Theoretical capacity: 3.7 wt.%)
-
Na₃AlH₆ ↔ 3NaH + Al + 3/2 H₂ (Theoretical capacity: 1.9 wt.%)
While the pristine material exhibits poor kinetics and high operating temperatures, the introduction of catalysts, particularly titanium-based compounds, has been shown to dramatically improve the rates of hydrogen release and uptake, making it a promising system for further investigation.
Data Presentation: Hydrogen Storage Properties of Catalyzed Sodium Alanate
The following tables summarize the quantitative data on the hydrogen storage performance of various catalyzed sodium alanate systems.
Table 1: Dehydrogenation Properties of Catalyzed NaAlH₄
| Catalyst/Dopant | Desorption Temperature (°C) | Hydrogen Released (wt.%) | Desorption Time | Reference |
| Undoped (ball-milled) | >210 | ~1.39 (at 200°C) | 60 min | [1] |
| 2 mol% TiCl₃ | 70 - 100 | 3.0 - 3.2 | < 10 min | [2] |
| 4 mol% TiCl₃ | ~160 (for PCI) | Variable with pressure | - | [2] |
| Ti nanoparticles | - | 4.9 (reversible) | - | [3] |
| CeB₆ nanoparticles | 75 (onset) | 4.9 (rehydrogenation) | < 20 min (rehydrogenation) | [3] |
| CeF₃ nanoparticles | - | - | - | [3] |
| CeO₂ nanoparticles | - | - | - | [3] |
| 10 wt.% K₂SiF₆ | 145 (onset) | 1.77 (at 200°C) | 60 min | [1] |
| Ti(OBu)₄ | - | ~4.0 (after cycling) | - | [4] |
| Graphene-supported TiH₂ nanoplates | 80 (onset) | 5.0 | - | [5] |
Table 2: Rehydrogenation Properties of Catalyzed NaAlH₄
| Catalyst/Dopant | Absorption Temperature (°C) | Absorption Pressure (bar) | Hydrogen Absorbed (wt.%) | Absorption Time | Reference |
| 2 mol% TiCl₃ | 120 - 130 | 91 - 120 | 4.5 | < 10 min | [2] |
| Ti(OBu)₄ | 150 | ~114 | ~4.0 | 12 h (initial) | [4] |
| Graphene-supported TiH₂ nanoplates | 30 | 100 | 5.0 | - | [5] |
| CeB₆ nanoparticles | - | - | 4.9 | < 20 min | [3] |
Table 3: Cycling Stability of Catalyzed NaAlH₄
| Catalyst/Dopant | Number of Cycles | Reversible Capacity (wt.%) | Capacity Retention | Reference |
| Ti-doped | 100 | > 3.0 | No signs of deterioration | [2] |
| Ti(OBu)₄ | 100 (up to) | 4.0 | Retained for 40 cycles | [4] |
| Graphene-supported TiH₂ nanoplates | 50 | 4.8 | 96% | [5] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the reversibility of hydrogen storage in sodium alanate systems are provided below. All handling of sodium alanate and its catalyzed derivatives should be performed in an inert atmosphere (e.g., an argon-filled glovebox) due to their air and moisture sensitivity[6][7].
Synthesis of Catalyzed Sodium Alanate by Ball Milling
High-energy ball milling is a common method for synthesizing catalyzed sodium alanate and reducing its particle size.
Protocol:
-
Preparation: Inside an argon-filled glovebox, weigh the desired amounts of pristine NaAlH₄ and the catalyst precursor (e.g., TiCl₃, typically 2-4 mol%).
-
Loading: Load the powder mixture and milling balls (e.g., stainless steel) into a sealed milling vial. The ball-to-powder weight ratio is typically between 10:1 and 40:1.
-
Milling: Mill the mixture using a planetary ball mill for a specified duration, typically ranging from 15 minutes to several hours. Milling can be performed under an inert gas atmosphere or a hydrogen back-pressure.
-
Sample Recovery: After milling, return the vial to the glovebox and carefully recover the catalyzed sodium alanate powder.
Hydrogen Absorption/Desorption Measurements (Sieverts' Method)
The Sieverts' method, also known as the gas titration method, is used to measure the amount of hydrogen absorbed or desorbed by the material at a given temperature and pressure, allowing for the determination of pressure-composition-isotherms (PCI).
Protocol:
-
Sample Loading: In a glovebox, load a precisely weighed amount of the sodium alanate sample (typically 100-500 mg) into a stainless-steel sample holder.
-
System Assembly: Securely connect the sample holder to the Sieverts' apparatus.
-
Leak Check: Evacuate the entire system and perform a leak test to ensure a sealed environment.
-
Activation: Heat the sample under vacuum or a low hydrogen pressure to a specific temperature (e.g., 100-150°C) to activate it. This step removes any surface contaminants and prepares the material for the first hydrogenation. Some protocols suggest performing several initial hydrogenation/dehydrogenation cycles to ensure stable performance before PCI measurements[2].
-
Isotherm Measurement (Absorption):
-
Set the sample holder to the desired constant temperature.
-
Pressurize a calibrated reference volume with hydrogen gas to a known pressure.
-
Open the valve between the reference volume and the sample holder, allowing hydrogen to expand into the sample chamber and be absorbed by the material.
-
Monitor the pressure until it stabilizes (equilibrium). The amount of absorbed hydrogen is calculated from the pressure drop, the known volumes of the system, and the temperature, using the ideal gas law with compressibility corrections.
-
Repeat this process with stepwise increases in pressure to construct the absorption isotherm.
-
-
Isotherm Measurement (Desorption):
-
Start from a fully hydrogenated state.
-
Incrementally decrease the pressure by expanding the gas from the sample holder into the evacuated reference volume.
-
Monitor the pressure increase as the sample desorbs hydrogen to reach equilibrium.
-
Calculate the amount of desorbed hydrogen at each step to construct the desorption isotherm.
-
Temperature Programmed Desorption (TPD)
TPD is used to determine the dehydrogenation temperatures and to study the kinetics of hydrogen release.
Protocol:
-
Sample Preparation: Load a small, accurately weighed amount of the hydrogenated sample (typically 5-20 mg) into a sample tube, usually made of quartz, within a glovebox.
-
System Setup: Place the sample tube in the TPD apparatus and purge the system with a high-purity inert gas (e.g., Argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any residual air.
-
Desorption: Heat the sample at a constant linear rate (e.g., 2-10°C/min) while maintaining the inert gas flow.
-
Detection: A thermal conductivity detector (TCD) or a mass spectrometer downstream measures the concentration of hydrogen in the effluent gas as a function of temperature.
-
Data Analysis: The resulting TPD profile (detector signal vs. temperature) reveals the temperatures at which hydrogen desorption occurs. The area under the desorption peaks can be integrated to quantify the amount of hydrogen released.
X-ray Diffraction (XRD)
XRD is used to identify the crystalline phases present in the material at different stages of hydrogenation and dehydrogenation. For air-sensitive samples, special sample holders are required.
Protocol:
-
Sample Preparation (Air-Sensitive):
-
Inside a glovebox, grind the sample to a fine powder.
-
Mount the powder onto a zero-background sample holder.
-
Cover the sample with an X-ray transparent dome or film (e.g., Kapton or Mylar) and seal it to prevent exposure to air during transfer and measurement.
-
-
Data Collection:
-
Place the sealed sample holder in the diffractometer.
-
Collect the diffraction pattern over a desired 2θ range (e.g., 10-90°) with a specific step size and scan speed. Use of Cu Kα radiation is common.
-
-
Data Analysis:
-
Identify the crystalline phases present by comparing the experimental diffraction pattern to standard diffraction patterns from databases (e.g., ICDD).
-
Perform Rietveld refinement to obtain quantitative phase information, lattice parameters, crystallite size, and strain. This involves fitting a calculated diffraction pattern based on a structural model to the experimental data[8][9][10].
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
SEM and TEM are used to characterize the morphology, particle size, and microstructure of the sodium alanate samples. Special handling procedures are required for these air-sensitive materials.
Protocol for SEM:
-
Sample Mounting: Inside a glovebox, mount the powder sample onto an SEM stub using conductive carbon tape.
-
Transfer: Use an air-tight transfer vessel to move the sample from the glovebox to the SEM chamber without exposure to air[11][12][13]. Some SEMs can be directly integrated into a glovebox[12].
-
Coating (if necessary): For non-conductive samples, a thin conductive coating (e.g., carbon or gold) may be applied via sputtering within a vacuum chamber connected to the glovebox or inside the SEM's prep chamber.
-
Imaging: Introduce the sample into the SEM high-vacuum chamber and perform imaging to observe the particle morphology and size distribution. Energy-dispersive X-ray spectroscopy (EDS) can be used for elemental analysis.
Protocol for TEM:
-
Sample Preparation:
-
Inside a glovebox, disperse the nanopowder in a dry, inert solvent (e.g., anhydrous hexane).
-
Deposit a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely inside the glovebox.
-
-
Transfer: Use a vacuum transfer holder or a specialized air-tight holder to transfer the TEM grid from the glovebox to the microscope column without air exposure.
-
Imaging: Perform TEM imaging to analyze the particle size, morphology, and crystal structure (using selected area electron diffraction - SAED). For detailed structural analysis at the atomic level, especially for beam-sensitive materials, cryo-TEM techniques, where the sample is plunge-frozen in a cryogen like liquid ethane, can be employed[14][15].
Visualizations
Dehydrogenation and Rehydrogenation Pathway of Sodium Alanate```dot
Caption: General experimental workflow for sodium alanate characterization.
Relationship between Catalyst Properties and Hydrogen Storage Performance
Caption: Influence of catalyst properties on hydrogen storage performance.
References
- 1. jssm.umt.edu.my [jssm.umt.edu.my]
- 2. setaramsolutions.com [setaramsolutions.com]
- 3. Significantly improved hydrogen storage properties of NaAlH4 catalyzed by Ce-based nanoparticles - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Titanium Hydride Nanoplates Enable 5 wt% of Reversible Hydrogen Storage by Sodium Alanate below 80°C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. rigaku.com [rigaku.com]
- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 10. jetir.org [jetir.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MyScope [myscope.training]
Application Notes and Protocols: Asymmetric Synthesis Using Sodium Aluminum Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium aluminum hydride (NaAlH₄) is a powerful reducing agent used in organic synthesis.[1] While inherently achiral, its utility in asymmetric synthesis is realized through in-situ modification with chiral ligands, primarily chiral amino alcohols. This combination creates a chiral reducing agent capable of enantioselectively reducing prochiral ketones to valuable chiral secondary alcohols, which are key intermediates in the development of pharmaceuticals and other fine chemicals. This document provides detailed application notes and experimental protocols for the use of chirally modified this compound in the asymmetric reduction of ketones.
Core Application: Enantioselective Reduction of Prochiral Ketones
The primary application of chirally modified this compound is the asymmetric reduction of prochiral ketones to produce chiral secondary alcohols. The success of this transformation hinges on the choice of the chiral auxiliary. One of the most effective chiral modifiers reported is (S)-2-(hydroxydiphenylmethyl)pyrrolidine, which has demonstrated high enantioselectivity in the reduction of various ketones.[2]
Reaction Principle
The process involves the in-situ formation of a chiral aluminum hydride species. The chiral amino alcohol reacts with this compound, replacing one or more hydride ions to form a chiral alkoxyaluminum hydride complex. This complex then delivers a hydride to the carbonyl group of the ketone via a sterically controlled transition state, leading to the preferential formation of one enantiomer of the alcohol product.
Caption: General principle of in-situ chiral reagent formation.
Data Presentation
The following table summarizes the results for the asymmetric reduction of various ketones using this compound modified with (S)-2-(hydroxydiphenylmethyl)pyrrolidine.
| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| Acetophenone | 1-Phenylethanol | 95 | 93 | S |
| Propiophenone | 1-Phenyl-1-propanol | 92 | 85 | S |
| Butyrophenone | 1-Phenyl-1-butanol | 89 | 82 | S |
| Isobutyrophenone | 1-Phenyl-2-methyl-1-propanol | 85 | 75 | S |
Experimental Protocols
Key Experiment: Asymmetric Reduction of Acetophenone
This protocol details the asymmetric reduction of acetophenone to (S)-1-phenylethanol using this compound modified with (S)-2-(hydroxydiphenylmethyl)pyrrolidine.
Materials:
-
This compound (NaAlH₄)
-
(S)-2-(hydroxydiphenylmethyl)pyrrolidine
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Condenser
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Chiral HPLC or GC for ee determination
Procedure:
Caption: Experimental workflow for asymmetric ketone reduction.
Step-by-Step Protocol:
-
Preparation of the Chiral Reducing Agent:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add (S)-2-(hydroxydiphenylmethyl)pyrrolidine (1.1 mmol) and anhydrous THF (20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.0 mmol) in portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure the complete formation of the chiral reagent.
-
-
Asymmetric Reduction:
-
Cool the freshly prepared chiral reducing agent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (5 mL).
-
Add the acetophenone solution dropwise to the chiral reagent solution over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by slowly adding 1 M HCl (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-1-phenylethanol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Safety Precautions
-
This compound is a highly flammable solid and reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
The quenching of the reaction should be performed slowly and at a low temperature to control the evolution of hydrogen gas.
Conclusion
The in-situ modification of this compound with chiral amino alcohols provides an effective and highly enantioselective method for the asymmetric reduction of prochiral ketones. This approach offers a valuable tool for the synthesis of chiral secondary alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries. The protocol described herein, utilizing (S)-2-(hydroxydiphenylmethyl)pyrrolidine, serves as a robust starting point for researchers exploring asymmetric reductions with this versatile reagent.
References
Application Notes and Protocols: Large-Scale Synthesis of Sodium Aluminum Hydride for Industrial Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sodium aluminum hydride (NaAlH₄), also known as sodium alanate, is a powerful reducing agent with significant applications in organic synthesis and as a promising material for hydrogen storage.[1][2][3] Its utility as a cost-effective and safer alternative to other complex hydrides like lithium aluminum hydride (LiAlH₄) has driven the development of various large-scale synthesis methods suitable for industrial production.[3] These application notes provide an overview of the primary industrial synthesis routes, detailed experimental protocols, and relevant quantitative data to guide researchers and professionals in the application of this versatile reagent.
Key Industrial Synthesis Methods:
Several methods have been developed for the large-scale synthesis of this compound. The most prominent approaches include:
-
Direct Synthesis from Elements: This is the most common industrial method, involving the direct reaction of sodium, aluminum, and hydrogen gas at elevated temperatures and pressures.[2][4] A catalyst, often a titanium-based compound, is typically used to improve reaction kinetics.[2][5]
-
Reaction with Aluminum Halides: This method involves the reaction of sodium hydride (NaH) with an aluminum halide, such as aluminum chloride (AlCl₃), in a suitable solvent like tetrahydrofuran (THF).[1][3][6]
-
Liquid-Phase Synthesis with Activated Aluminum: In this approach, aluminum powder is activated, often using organoaluminum compounds, before reacting with sodium hydride and hydrogen.[1][7]
Quantitative Data Summary
The following tables summarize key quantitative data for the different synthesis methods, compiled from various sources.
Table 1: Reaction Parameters for Direct Synthesis of NaAlH₄
| Parameter | Value | Conditions/Notes | Source |
| Temperature | 120 - 200 °C | Preferred range is 140-160°C | [2][8][9] |
| Pressure | 1000 - 5000 psig (H₂) | Higher pressures can improve reaction rates | [8][10] |
| Solvent | Diglyme, Toluene, THF | Diglyme is a common choice for its solvating properties | [1][8][10] |
| Catalyst | Triethylaluminum, TiCl₃, Ti(OBu)₄ | Titanium-based catalysts are effective | [2][5][11] |
| Reaction Time | Varies (minutes to hours) | Dependent on catalyst, temperature, and pressure | [2][9] |
| Yield | >90% | Under optimized conditions | [12] |
Table 2: Parameters for NaAlH₄ Synthesis via Aluminum Halide Reaction
| Parameter | Value | Conditions/Notes | Source |
| Reactants | NaH, AlCl₃ | [1][3][6] | |
| Solvent | Tetrahydrofuran (THF) | NaAlH₄ is soluble in THF | [1][3][6] |
| Temperature | Room Temperature to Reflux | Reaction is often exothermic | [1] |
| Yield | ~78% | Can be lower than direct synthesis | [12] |
Experimental Protocols
Protocol 1: Direct Synthesis of this compound
This protocol describes a general procedure for the direct synthesis of NaAlH₄ from its constituent elements in a batch process.
Materials:
-
Sodium (Na) metal, handled under an inert atmosphere
-
Aluminum (Al) powder
-
High-purity hydrogen (H₂) gas
-
Anhydrous diglyme (or other suitable ether solvent)
-
Triethylaluminum (catalyst)
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and thermocouple
-
Inert atmosphere glovebox for handling sodium
-
Schlenk line for inert gas manipulations
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave. Purge the reactor with an inert gas (e.g., argon) to remove air and moisture.
-
Reactant Loading (Inert Atmosphere): Inside a glovebox, carefully charge the reactor with sodium metal and aluminum powder.
-
Solvent and Catalyst Addition: Add anhydrous diglyme to the reactor, followed by the catalytic amount of triethylaluminum.
-
Sealing and Purging: Seal the reactor and transfer it out of the glovebox. Connect the reactor to a hydrogen gas line and purge the headspace with hydrogen to remove the inert gas.
-
Reaction:
-
Begin stirring the mixture.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1000-2000 psig).
-
Heat the reactor to the target temperature (e.g., 140-160 °C).
-
Monitor the pressure. A drop in pressure indicates hydrogen consumption and the progress of the reaction. Maintain the pressure by adding more hydrogen as needed.
-
-
Reaction Completion and Cooldown: Once hydrogen uptake ceases, the reaction is complete. Turn off the heating and allow the reactor to cool to room temperature.
-
Product Recovery: Vent the excess hydrogen pressure. Under an inert atmosphere, the product, a solution or slurry of NaAlH₄ in diglyme, can be cannulated or filtered to remove any unreacted aluminum.
Safety Precautions:
-
Sodium metal is highly reactive and pyrophoric. Handle it strictly under an inert atmosphere.
-
The reaction is conducted at high pressures and temperatures; use appropriate safety shields and pressure-rated equipment.
-
This compound and its intermediates are water-sensitive and can release flammable hydrogen gas upon contact with moisture.
Protocol 2: Synthesis of this compound from Sodium Hydride and Aluminum Chloride
This protocol outlines the synthesis of NaAlH₄ from NaH and AlCl₃ in THF.
Materials:
-
Sodium hydride (NaH), as a mineral oil dispersion or dry powder
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous tetrahydrofuran (THF)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser
-
Inert gas (argon or nitrogen) supply
-
Schlenk line
Procedure:
-
Setup: Assemble and flame-dry the glassware. Maintain a positive pressure of inert gas throughout the experiment.
-
Sodium Hydride Slurry: In the reaction flask, prepare a slurry of sodium hydride in anhydrous THF. If using a mineral oil dispersion, the NaH can be washed with anhydrous hexane to remove the oil before adding THF.
-
Aluminum Chloride Solution: In a separate flask, prepare a solution of anhydrous aluminum chloride in THF. This process is exothermic, so add the AlCl₃ to the THF slowly with cooling.
-
Reaction:
-
Begin stirring the NaH slurry vigorously.
-
Slowly add the AlCl₃ solution from the dropping funnel to the NaH slurry. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for several hours to ensure complete reaction.
-
-
Product Isolation:
-
The reaction mixture will contain the product NaAlH₄ in solution and precipitated sodium chloride (NaCl).
-
Allow the NaCl to settle, and then carefully cannulate or filter the THF solution of NaAlH₄ under an inert atmosphere.
-
The concentration of NaAlH₄ in the THF solution can be determined by titration. The solvent can be removed under vacuum to obtain solid NaAlH₄, though it is often used directly as a solution.
-
Diagrams
Synthesis Pathways
Caption: Major industrial synthesis routes for this compound.
Experimental Workflow: Direct Synthesis
Caption: Experimental workflow for the direct synthesis of NaAlH₄.
Logical Relationship: Synthesis Method Selection
Caption: Factors influencing the choice of synthesis method for NaAlH₄.
References
- 1. Buy this compound (EVT-296427) | 13770-96-2 [evitachem.com]
- 2. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. This compound Market - Global Industry Analysis 2024 [transparencymarketresearch.com]
- 4. Sodium aluminium hydride - Sciencemadness Wiki [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | AlH4.Na | CID 26266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US4790985A - Synthesis of this compound - Google Patents [patents.google.com]
- 9. US4456584A - Synthesis of this compound - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - Preparation of this compound and Lithium Aluminum Hydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US3959454A - Production of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for Sodium Aluminum Hydride Reaction Work-up
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium aluminum hydride (NaAlH₄) is a powerful reducing agent used in organic synthesis. While it shares similarities with the more commonly cited lithium aluminum hydride (LiAlH₄), procedural details for its reaction work-up are less frequently documented. These application notes provide a comprehensive guide to the safe and effective work-up of reactions involving NaAlH₄. The protocols described herein are based on established principles for aluminum hydride reductions and offer adaptations of well-known methods, such as the Fieser work-up, for use with NaAlH₄. Particular attention is given to safety precautions, quenching techniques, and the isolation of the final product.
Introduction
This compound is a versatile reducing agent capable of reducing a wide range of functional groups.[1] Its reactivity is comparable to that of LiAlH₄, though it is a less expensive reagent.[2] A critical step following a reduction with NaAlH₄ is the work-up procedure, which involves quenching the excess hydride and hydrolyzing the resulting aluminum salts to facilitate product isolation. Improper work-up can lead to safety hazards, reduced yields, and purification difficulties.
A key difference between NaAlH₄ and LiAlH₄ is their solubility. This compound is soluble in tetrahydrofuran (THF) but not in diethyl ether, which can influence the choice of reaction solvent and the work-up protocol.[1][3]
Safety Precautions
This compound reacts violently with water and protic solvents, releasing flammable hydrogen gas.[2][4] All work-up procedures must be conducted with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn.
Key Safety Considerations:
-
Inert Atmosphere: While not always mandatory for the work-up itself, maintaining an inert atmosphere (e.g., nitrogen or argon) during the initial quenching steps can minimize the risk of hydrogen ignition.
-
Cooling: The quenching process is highly exothermic. It is crucial to cool the reaction mixture to 0 °C or below in an ice bath before and during the addition of any quenching agent.
-
Slow Addition: Quenching agents must be added slowly and dropwise with vigorous stirring to control the reaction rate and heat generation.
-
Fire Safety: Keep flammable solvents away from the immediate work-up area, and have a Class D fire extinguisher suitable for reactive metals readily available. Do not use water or carbon dioxide fire extinguishers on a hydride fire.[4]
General Work-up Workflow
The work-up of a NaAlH₄ reaction generally follows a three-step process: quenching of excess hydride, hydrolysis of aluminum alkoxide intermediates, and filtration to remove insoluble aluminum salts. The choice of quenching agents and the specific protocol can be adapted based on the scale of the reaction and the properties of the product.
Figure 1. General workflow for a this compound reaction work-up.
Experimental Protocols
The following protocols are adapted from established procedures for LiAlH₄ and should be effective for NaAlH₄ reductions, particularly those conducted in THF. It is always recommended to perform a small-scale trial to optimize the work-up for a specific reaction.
This is a widely used and reliable method that typically results in a granular, easily filterable precipitate of aluminum salts.[5][6][7]
Table 1: Reagent Quantities for Adapted Fieser Method
| Reagent | Amount (per gram of NaAlH₄ used) |
| Water | 1.0 mL |
| 15% Aqueous NaOH | 1.0 mL |
| Water (second addition) | 3.0 mL |
Procedure:
-
Upon completion of the reaction, cool the reaction mixture to 0 °C in an ice bath.
-
With vigorous stirring, slowly and dropwise add 1.0 mL of water for every gram of NaAlH₄ used. A thick gel may form.
-
Continue vigorous stirring and slowly add 1.0 mL of a 15% aqueous sodium hydroxide solution for every gram of NaAlH₄ used. The mixture should begin to turn into a more granular solid.
-
Slowly add a final 3.0 mL of water for every gram of NaAlH₄ used.
-
Remove the ice bath and allow the mixture to warm to room temperature while stirring for at least 30 minutes. A white, granular precipitate should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with the reaction solvent (e.g., THF) and another suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic filtrates, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
This method is particularly effective at preventing the formation of emulsions, as the tartrate chelates the aluminum salts, leading to a clear separation of the organic and aqueous layers.[8]
Table 2: Reagent Quantities for Rochelle's Salt Method
| Reagent | Amount |
| Saturated Aqueous Rochelle's Salt | Added until a clear separation is observed |
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and dropwise add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) with vigorous stirring. Continue the addition until the evolution of gas ceases and a clear separation of layers is observed, or a granular precipitate forms. This may require a significant volume of the Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Separate the organic layer. Extract the aqueous layer several times with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
This method uses a solid quenching agent, which can be advantageous for smaller-scale reactions or when the product is water-sensitive.[9][10]
Table 3: Reagent for Glauber's Salt Method
| Reagent | Amount |
| Glauber's Salt (Na₂SO₄·10H₂O) | Added portion-wise until gas evolution ceases |
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
With vigorous stirring, add solid Glauber's salt (Na₂SO₄·10H₂O) portion-wise. The addition is exothermic, so add the salt at a rate that maintains the temperature below 20 °C.
-
Continue adding Glauber's salt until the evolution of hydrogen gas ceases.
-
Allow the mixture to warm to room temperature and stir for at least 30 minutes.
-
Filter the solid aluminum salts and sodium sulfate, washing the filter cake thoroughly with the reaction solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Logical Relationships in Quenching
The choice of work-up procedure can depend on several factors, including the scale of the reaction and the nature of the product. The following diagram illustrates the decision-making process.
Figure 2. Decision logic for selecting a NaAlH₄ work-up procedure.
Conclusion
The work-up of this compound reductions requires careful attention to safety and procedural details. While specific, named protocols for NaAlH₄ are not as prevalent as for LiAlH₄, the fundamental principles of quenching and hydrolysis are the same. The adapted Fieser method, the Rochelle's salt method, and the Glauber's salt method all provide effective means of working up NaAlH₄ reactions. The choice of method can be tailored to the specific requirements of the reaction, with the primary goals being the safe quenching of the reactive hydride and the efficient isolation of the desired product. Researchers should always begin with small-scale trials to validate the chosen work-up procedure for their specific application.
References
- 1. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. Sodium aluminium hydride - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound | AlH4.Na | CID 26266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium aluminium hydride | 13770-96-2 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Magic Formulas [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Workup [chem.rochester.edu]
Characterization of Nanostructured Sodium Aluminum Hydride for Hydrogen Storage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of nanostructured sodium aluminum hydride (NaAlH₄), a promising material for solid-state hydrogen storage. The following sections offer a comprehensive guide to the key analytical techniques used to evaluate the performance and properties of this material.
Introduction
This compound (NaAlH₄) has garnered significant attention as a potential hydrogen storage material due to its high gravimetric hydrogen capacity (7.4 wt%) and relatively moderate decomposition temperature.[1][2] However, bulk NaAlH₄ suffers from slow hydrogen absorption and desorption kinetics and poor reversibility.[3] Nanostructuring, including nanoparticle synthesis and confinement within porous scaffolds, has emerged as a key strategy to overcome these limitations. This approach can significantly improve the material's hydrogen storage properties by reducing diffusion distances and altering the thermodynamics of the system. The addition of catalysts, such as titanium-based compounds, further enhances the kinetics of hydrogen release and uptake.[1][2]
Accurate and consistent characterization of these nanostructured materials is crucial for advancing research and development in this field. This guide outlines the standard experimental protocols for evaluating the key performance metrics of nanostructured NaAlH₄, including hydrogen storage capacity, desorption temperature, kinetics, and cycling stability.
Quantitative Data Summary
The following tables summarize the hydrogen storage properties of various nanostructured NaAlH₄ systems reported in the literature.
Table 1: Hydrogen Desorption Properties of Nanostructured NaAlH₄
| Material System | Onset Desorption Temperature (°C) | Peak Desorption Temperature (°C) | Hydrogen Released (wt%) | Reference |
| Nanostructured NaAlH₄ on Carbon Nanofibers (CNFox) | 40 | - | 3.6 | [4] |
| Nanostructured NaAlH₄ on Carbon Nanofibers (CNFas) | - | - | 4.8 (up to 300°C) | [4] |
| nano-CeB₆ doped NaAlH₄ | 75 | - | - | [3] |
| Bulk NaAlH₄ | - | 282 (1st step), 311 (2nd step), 401 (3rd step) | - | [5] |
| NaAlH₄ confined in MOF-74(Mg) | ~50 | - | - | [6] |
Table 2: Reversible Hydrogen Storage Capacity and Cycling Stability of Nanostructured NaAlH₄
| Material System | Reversible H₂ Capacity (wt%) | Number of Cycles | Capacity Retention (%) | Reference |
| 7 wt% NP-TiH₂@G doped NaAlH₄ | 5.0 | 50 | 96 | [1] |
| nano-CeB₆ doped NaAlH₄ | 4.9 | - | Favorable stability | [3] |
| Ti-doped NaAlH₄ system | 3-4 | - | - | [1][2] |
| LBMACF catalyzed NaAlH₄ | ~4.68 | 25 | Minimal degradation | [7] |
Experimental Protocols
Given the air- and moisture-sensitive nature of this compound, all sample handling and preparation must be performed in an inert atmosphere (e.g., an argon-filled glovebox).
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases present in the material, determine crystallite size, and monitor phase changes during hydrogen absorption and desorption.
Materials:
-
Air-tight XRD sample holder with a low-background sample plate (e.g., zero-background silicon) and an X-ray transparent dome or cover (e.g., Kapton or Beryllium).[1][4][8]
-
Mortar and pestle (agate or zirconia).
-
Spatula.
-
Inert grease (e.g., Apiezon N).
Protocol:
-
Inside the Glovebox:
-
Place a small amount of the nanostructured NaAlH₄ powder into the mortar.
-
Gently grind the powder to ensure a fine and homogeneous sample.
-
Carefully transfer the powdered sample onto the XRD sample holder, filling the sample well.
-
Use a glass slide or a flat spatula to gently press and level the powder surface to be flush with the holder surface. This is important to minimize peak displacement errors.
-
Apply a thin, even layer of inert grease to the O-ring seal of the sample holder base.
-
Place the X-ray transparent dome or cover over the sample and securely fasten it to create an airtight seal.[8]
-
-
Sample Transfer and Data Acquisition:
-
Transfer the sealed sample holder out of the glovebox.
-
Mount the holder onto the diffractometer.
-
Set the desired XRD parameters (e.g., Cu Kα radiation, 2θ scan range of 10-80°, step size of 0.02°, and a suitable scan speed).
-
Collect the diffraction pattern.
-
-
Data Analysis:
-
Identify the crystalline phases present by comparing the experimental diffraction pattern to standard diffraction patterns from databases (e.g., ICDD).
-
Calculate the average crystallite size using the Scherrer equation, if applicable, being mindful of its limitations.
-
Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology, particle size, and particle size distribution of the nanostructured NaAlH₄.
Materials:
-
TEM grids (e.g., carbon-coated copper grids).
-
Solvent for dispersion (e.g., anhydrous hexane or toluene).
-
Micropipette.
-
Small vials.
-
Ultrasonic bath.
-
Filter paper.
-
Vacuum transfer TEM holder (if available) or a method for rapid, low-exposure transfer.
Protocol:
-
Inside the Glovebox:
-
Place a very small amount of the nanostructured NaAlH₄ powder into a vial.
-
Add a few drops of the anhydrous solvent to the vial.
-
Cap the vial and sonicate for 1-2 minutes to create a dilute, well-dispersed suspension.
-
Place a TEM grid on a piece of filter paper.
-
Using a micropipette, carefully drop-cast a single drop of the suspension onto the TEM grid.[9]
-
Allow the solvent to evaporate completely. This may be facilitated by placing the grid under a gentle stream of inert gas.
-
Once dry, load the TEM grid into the TEM holder.
-
-
Sample Transfer and Imaging:
-
If a vacuum transfer holder is available, use it to transfer the sample to the microscope without air exposure.
-
If a vacuum transfer holder is not available, a rapid transfer is necessary. One suggested method involves placing the loaded TEM holder inside a sealed container (e.g., a double-sealed bag) within the glovebox. This container is then taken to the TEM, and the bag can be opened in a controlled inert gas flow directed at the microscope's sample port during insertion to minimize air exposure.[10][11]
-
Insert the holder into the TEM and pump down the column immediately.
-
Acquire bright-field images at various magnifications to observe the sample's morphology and particle size.
-
For crystalline samples, selected area electron diffraction (SAED) can be used to identify the crystal structure.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis
Objective: To determine the specific surface area of the nanostructured material, which is crucial for understanding its gas-solid interaction properties.
Materials:
-
BET surface area analyzer.
-
Sample tube.
-
Heating mantle for degassing.
-
Analysis gas (typically nitrogen).
-
Helium for free-space determination.
Protocol:
-
Sample Preparation and Degassing:
-
Inside the Glovebox: Weigh an appropriate amount of the nanostructured NaAlH₄ sample and transfer it into a pre-weighed sample tube.
-
Seal the sample tube with a stopper for transfer to the BET instrument.
-
Connect the sample tube to the degassing port of the BET analyzer.
-
Degas the sample under vacuum or a flow of inert gas. For NaAlH₄, a low degassing temperature is critical to avoid decomposition. A temperature in the range of 80-120°C for several hours is recommended. The exact conditions should be determined through preliminary thermogravimetric analysis (TGA) to identify the onset of decomposition.[12][13][14]
-
After degassing, weigh the sample tube again to determine the exact mass of the degassed sample.
-
-
Analysis:
-
Transfer the sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Perform the nitrogen adsorption-desorption measurement over a range of relative pressures (P/P₀), typically from 0.05 to 0.3 for BET analysis.[6]
-
-
Data Analysis:
-
Calculate the specific surface area using the BET equation based on the adsorption isotherm data.
-
Temperature Programmed Desorption (TPD)
Objective: To determine the hydrogen desorption temperature, quantify the amount of hydrogen released, and study the desorption kinetics.
Materials:
-
TPD system equipped with a mass spectrometer (MS) or a thermal conductivity detector (TCD).
-
Sample holder (typically a quartz tube).
-
Inert carrier gas (e.g., high-purity argon or helium).
-
Furnace with a programmable temperature controller.
Protocol:
-
Sample Loading:
-
Inside the Glovebox: Weigh a small amount of the nanostructured NaAlH₄ sample (typically 5-10 mg) and place it in the sample holder.
-
Seal the sample holder for transfer to the TPD system.
-
-
Experimental Setup and Execution:
-
Install the sample holder in the TPD apparatus.
-
Purge the system with the inert carrier gas to remove any residual air.
-
Begin flowing the carrier gas at a constant rate (e.g., 20-50 mL/min).
-
Heat the sample at a constant linear rate (e.g., 2-10 °C/min) over the desired temperature range (e.g., room temperature to 400 °C).[5][15]
-
Continuously monitor the composition of the effluent gas using the mass spectrometer (monitoring the m/z = 2 signal for H₂) or the TCD.
-
-
Data Analysis:
-
Plot the hydrogen signal intensity as a function of temperature to obtain the TPD profile.
-
The temperatures at which peaks occur correspond to the desorption temperatures.
-
The area under the desorption peaks is proportional to the amount of hydrogen released. This can be quantified by calibrating the detector with a known amount of hydrogen.
-
Kinetic parameters, such as the activation energy of desorption, can be determined by performing experiments at different heating rates and applying methods like the Kissinger analysis.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for NaAlH₄ characterization.
Relationship between Properties and Techniques
Caption: Material properties and characterization techniques.
References
- 1. mtixtl.com [mtixtl.com]
- 2. store.ksanalytical.com [store.ksanalytical.com]
- 3. help.momentum-transfer.com [help.momentum-transfer.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Reversible hydrogen storage by NaAlH4 confined within a titanium-functionalized MOF-74(Mg) nanoreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A beryllium dome specimen holder for XRD analysis of air sensitive materials | Powder Diffraction | Cambridge Core [cambridge.org]
- 9. How to Prepare TEM Grids for Imaging Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Degassing Temperature on the Specific Surface Area of Some Metal Chelates – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming slow kinetics in sodium aluminum hydride reductions
Welcome to the technical support center for sodium aluminum hydride (NaAlH₄) reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reduction reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound reduction is sluggish or incomplete. What are the common causes?
A1: Slow or incomplete reductions with this compound can stem from several factors:
-
Substrate Reactivity: Esters, amides, and carboxylic acids are inherently less reactive towards hydride reducing agents than aldehydes and ketones. Sterically hindered substrates will also react more slowly.
-
Reagent Quality: this compound is highly sensitive to moisture and can decompose upon improper storage. Ensure you are using a fresh, high-quality reagent.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Tetrahydrofuran (THF) and glyme ethers (e.g., diglyme) are generally preferred over less coordinating solvents like diethyl ether.
-
Temperature: Many reductions with NaAlH₄ require elevated temperatures to proceed at a reasonable rate, especially with less reactive substrates.
-
Insufficient Reagent: Ensure that a sufficient excess of this compound is used to account for any reactive functional groups and potential decomposition.
Q2: How can I accelerate a slow this compound reduction?
A2: Several strategies can be employed to enhance the kinetics of NaAlH₄ reductions:
-
Increase Temperature: Refluxing in an appropriate solvent (e.g., THF, diglyme) is a common method to accelerate sluggish reactions.
-
Use of Additives/Catalysts: The addition of Lewis acids or certain transition metal salts can significantly increase the reducing power of NaAlH₄.
-
Change of Solvent: Switching to a higher-boiling and more coordinating solvent, such as diglyme, can allow for higher reaction temperatures and may enhance the solubility and reactivity of the hydride.
Q3: What additives can be used to activate this compound, and how do they work?
A3: Lewis acids are the most common additives used to activate this compound. Examples include:
-
Titanium tetrachloride (TiCl₄)
-
Aluminum chloride (AlCl₃)
-
Zinc chloride (ZnCl₂)
-
Lithium salts (e.g., LiCl)
These additives work by coordinating to the carbonyl oxygen of the substrate, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydride. In the case of transition metal halides like TiCl₄, there is evidence that they can react with NaAlH₄ to form more reactive, in-situ generated reducing species. While much of the research on NaAlH₄ activation by titanium compounds is in the context of hydrogen storage, the principles of enhancing its hydridic character are applicable to organic synthesis.[1]
Q4: Are there any safety concerns when using additives with this compound?
A4: Yes. The addition of Lewis acids to this compound can result in highly exothermic reactions. These mixtures can also be pyrophoric. It is crucial to add the Lewis acid slowly at a reduced temperature and under an inert atmosphere. Always consult the relevant safety data sheets and perform a thorough risk assessment before carrying out such reactions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reaction is slow or has stalled | 1. Low substrate reactivity.2. Insufficient temperature.3. Poor quality of NaAlH₄.4. Inappropriate solvent. | 1. Consider using a catalytic amount of a Lewis acid (e.g., TiCl₄, AlCl₃).2. Increase the reaction temperature by refluxing in the current solvent or switching to a higher-boiling solvent like diglyme.3. Use a fresh bottle of NaAlH₄.4. Switch to THF or diglyme if using a less coordinating solvent. |
| Incomplete conversion despite prolonged reaction time | 1. Insufficient equivalents of NaAlH₄.2. Steric hindrance around the reaction center.3. Reversible reaction or product inhibition. | 1. Increase the equivalents of NaAlH₄.2. Use a less sterically hindered reducing agent if possible, or employ harsher conditions (higher temperature, activating additives).3. While less common for hydride reductions, consider removing the product as it forms if feasible. |
| Formation of side products | 1. High reaction temperatures leading to decomposition.2. Reaction with the solvent.3. Over-reduction of other functional groups. | 1. Run the reaction at the lowest effective temperature.2. Ensure the solvent is dry and unreactive under the reaction conditions.3. Consider a more selective reducing agent if chemoselectivity is an issue. |
Data on Hydride Reductions
Direct quantitative comparisons of catalyzed versus uncatalyzed this compound reductions for a range of substrates in the organic synthesis literature are limited. However, the relative reactivity of common hydride reducing agents is well-established.
Table 1: Relative Reactivity of Common Hydride Reducing Agents with Various Functional Groups
| Functional Group | NaBH₄ | NaAlH₄ | LiAlH₄ |
| Aldehydes & Ketones | Fast | Fast | Fast |
| Esters & Lactones | Very Slow/No Reaction | Slow to Moderate | Fast |
| Carboxylic Acids | No Reaction | Slow | Fast |
| Amides | No Reaction | Slow | Fast |
| Nitriles | No Reaction | Slow | Fast |
| Epoxides | Slow | Moderate | Fast |
| Alkyl Halides | Very Slow/No Reaction | Slow | Moderate |
Note: Reactivity can be influenced by substrate structure, solvent, and temperature.
Experimental Protocols
General Protocol for this compound Reduction
Warning: this compound reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel under a positive pressure of an inert gas.
-
Reagent Addition: Suspend this compound (typically 1.5 to 4 equivalents) in anhydrous THF or diglyme in the reaction flask.
-
Substrate Addition: Dissolve the substrate in the same anhydrous solvent and add it dropwise to the stirred suspension of NaAlH₄ at a controlled rate. For exothermic reactions, the addition may be done at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess NaAlH₄ by the slow, dropwise addition of a quenching agent. A common and safe method is the Fieser workup: for every 'x' grams of NaAlH₄ used, slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then '3x' mL of water.
-
Workup: Allow the mixture to warm to room temperature and stir until a granular precipitate forms. The solid can be removed by filtration, and the filter cake should be washed thoroughly with the reaction solvent. The combined organic filtrates are then dried and concentrated to yield the product.
Protocol for Lewis Acid-Catalyzed this compound Reduction
Warning: This procedure involves highly reactive and potentially pyrophoric mixtures. Strict adherence to safety precautions is essential.
-
Setup: Use the same inert atmosphere setup as the general protocol.
-
Hydride Suspension: Suspend this compound (1.5 to 4 equivalents) in anhydrous THF or diglyme and cool the mixture to 0 °C.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., TiCl₄, 0.1 to 0.5 equivalents) dropwise to the stirred suspension of NaAlH₄ at 0 °C. A color change is often observed.
-
Substrate Addition: Dissolve the substrate in the same anhydrous solvent and add it dropwise to the activated hydride mixture at 0 °C.
-
Reaction: After the addition, the reaction can be allowed to warm to room temperature or heated to reflux as required. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Workup: Follow the same quenching and workup procedure as described in the general protocol.
Visualizations
Logical Workflow for Troubleshooting a Slow NaAlH₄ Reduction
Caption: Troubleshooting flowchart for slow this compound reductions.
Proposed Mechanism of Lewis Acid Activation
Caption: Mechanism of Lewis acid activation in carbonyl reduction.
References
Technical Support Center: Sodium Aluminum Hydride (NaAlH₄) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of sodium aluminum hydride (NaAlH₄) for improved yields and consistent results.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound (NaAlH₄)?
A1: The main synthesis routes for NaAlH₄ include:
-
Direct Synthesis: This method involves the reaction of sodium metal, aluminum powder, and hydrogen gas at elevated temperatures and pressures.[1][2] A catalyst, such as triethylaluminium, is often used.[3][4]
-
From Sodium Hydride and Aluminum Halides: This involves reacting sodium hydride (NaH) with an aluminum halide, typically aluminum chloride (AlCl₃), in a suitable solvent like tetrahydrofuran (THF).[5][6]
-
Mechanochemical Synthesis (Ball Milling): This technique uses high-energy ball milling to react sodium hydride and aluminum powder under a hydrogen atmosphere, often with a catalyst.[7][8][9]
Q2: My direct synthesis reaction is not initiating or has a long induction period. What could be the cause?
A2: A long induction period in direct synthesis can be due to several factors:
-
Purity of Reactants and Solvent: Highly pure, dry solvents can sometimes lead to a longer initiation time. Surprisingly, small, controlled amounts of water or an alcohol (like isopropanol) in the reaction medium can act as an initiator and significantly shorten the induction period.[10]
-
Activation of Aluminum: The surface of the aluminum powder may have an oxide layer that inhibits the reaction. Using activated aluminum or aluminum containing a reaction-promoting metal like titanium can be beneficial.[10]
-
Insufficient Temperature or Pressure: Ensure that the reaction temperature and hydrogen pressure are within the optimal range for the specific catalyst and solvent system being used. Typical conditions are 120-170°C and 750-2000 psig.[1][10]
Q3: The yield of my NaAlH₄ synthesis is consistently low. How can I improve it?
A3: Low yields can be addressed by optimizing several parameters:
-
Catalyst Choice and Concentration: The type and amount of catalyst are critical. Titanium-based catalysts (e.g., TiCl₄, TiF₃) have been shown to be effective in improving reaction kinetics and yields, particularly in mechanochemical synthesis.[8][9] For direct synthesis, triethylaluminium is a common catalyst.[4]
-
Reaction Time and Stoichiometry: Ensure the reaction is allowed to proceed to completion. In some cases, especially in batch processes, the reaction rate slows significantly as the limiting reactant is consumed. A semi-continuous process, where the reaction is stopped before the rate significantly decreases and a heel of reactants is left for the next batch, can improve overall throughput and yield.[1]
-
Particle Size of Precursors: For reactions involving sodium hydride, using finely ground NaH (particle size < 12 microns) can significantly improve reaction rates and yields.[5]
-
Solvent Selection: The solubility of NaAlH₄ is crucial for product recovery. It is soluble in THF and diglyme but insoluble in diethyl ether and hydrocarbons.[2][3] Using a solvent in which the product is soluble helps drive the reaction to completion.
Q4: I am observing side reactions or impurities in my final product. What are the common causes?
A4: Impurities can arise from several sources:
-
Reaction with Solvent: Some aluminum halides, like AlCl₃, can react with solvents such as THF. Using an etherate of the aluminum halide can prevent this side reaction.[6]
-
Incomplete Reaction: Unreacted starting materials (NaH, Al) will be present as impurities if the reaction does not go to completion.
-
Atmospheric Contamination: NaAlH₄ is highly sensitive to moisture and air.[11] All manipulations should be carried out under an inert atmosphere (e.g., dry nitrogen or argon) to prevent decomposition and the formation of sodium hydroxide and aluminum oxides.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during NaAlH₄ synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or No Hydrogen Uptake (Direct Synthesis) | 1. Inactive aluminum surface (oxide layer).2. Low temperature or pressure.3. Catalyst inefficiency or absence.4. Highly purified, anhydrous solvent causing a long induction period.[10] | 1. Use aluminum powder containing a reaction promoter like titanium (e.g., 1900 ppm Ti).[1][10]2. Increase temperature to 140-160°C and hydrogen pressure to 1000-2000 psig.[1][10]3. Introduce a catalyst such as triethylaluminium.[4]4. Add a small, controlled amount of an initiator, such as up to 3 mole % water or up to 10 mole % isopropanol, to the solvent for the initial run.[10] |
| Low Yield in Ball Milling Synthesis | 1. Insufficient milling time or energy.2. Low hydrogen pressure.3. Inappropriate catalyst. | 1. Increase milling duration. For example, milling for 30-50 hours may be required.[7][8]2. Increase hydrogen pressure. Pressures between 15 and 70 bar have been shown to be effective.[7][8]3. Use an effective catalyst like TiCl₄ or TiF₃.[7][8] |
| Product is a Mixture of NaAlH₄ and Na₃AlH₆ | 1. Incomplete hydrogenation, especially in mechanochemical synthesis. | 1. The formation of NaAlH₄ can proceed through an intermediate, Na₃AlH₆.[12] Increase the hydrogenation time or pressure to favor the complete conversion to NaAlH₄. |
| Difficulty in Product Isolation and Purification | 1. Product is mixed with insoluble byproducts (e.g., NaCl).2. Product decomposition during workup. | 1. Isolate NaAlH₄ by filtration of the reaction mixture, followed by precipitation or evaporation of the solvent. The choice of solvent is critical; NaAlH₄ is soluble in THF, which allows for separation from insoluble salts like NaCl.[2]2. Ensure all workup procedures are conducted under a strict inert and anhydrous atmosphere.[4][11] |
| Pyrophoric or Unstable Final Product | 1. Contamination with unreacted sodium metal.2. Exposure to air or moisture.[3] | 1. Ensure complete reaction of sodium. Consider using a slight excess of aluminum.2. Handle and store the final product in an airtight container under an inert atmosphere, away from moisture.[3] |
Quantitative Data Summary
The following table summarizes reported yields and conditions for NaAlH₄ synthesis from various sources.
| Synthesis Method | Key Conditions | Reported Yield / Capacity | Reference |
| Semi-Continuous Direct Synthesis | Na, Al (190 ppm Ti), Diglyme, 140°C, 1000 psig H₂ | ~100% | [1] |
| Direct Synthesis with Initiator | Na, Al (1900 ppm Ti), Diglyme, 140°C, 1000 psig H₂ | 97.3% | [10] |
| From NaH and AlCl₃ Etherate | Finely ground NaH (<12 microns) in THF | 92% (based on NaH) | [5] |
| Mechanochemical (Ball Milling) | NaH, Al, 3 mol% TiCl₄, 70 bar H₂, 30 hr milling | High conversion (indicated by H₂ pressure drop) | [8] |
| Mechanochemical (Ball Milling) | NaH, Al, TiF₃ catalyst, 15-25 bar H₂, 50 hr milling | Reversible H₂ capacity of 4.7 wt% | [12] |
Experimental Protocols
Protocol 1: Direct Synthesis of NaAlH₄ in a Stirred Autoclave
This protocol is based on the high-yield direct synthesis method.
Materials:
-
Sodium (Na) metal
-
Aluminum (Al) powder, preferably containing a titanium promoter (~190 ppm - 1900 ppm Ti)[1][10]
-
Diglyme (or a similar high-boiling ether solvent)
-
High-purity hydrogen (H₂) gas
-
(Optional) Initiator: Isopropanol or water
Equipment:
-
High-pressure stirred autoclave (e.g., 300 mL capacity) with gas inlet/outlet, thermocouple, and pressure transducer
-
Inert atmosphere glovebox or Schlenk line
-
Stirrer with speed control
Procedure:
-
Preparation (Inert Atmosphere): Perform all material handling in a glovebox or under a Schlenk line.
-
Reactor Charging: Into the dry autoclave vessel, charge the following:
-
Diglyme (e.g., 100-110 mL). For an initial run, consider adding a reaction initiator (e.g., up to 10 mole % isopropanol) to the solvent to reduce the induction period.[10]
-
Sodium metal (e.g., 0.2-0.4 moles).
-
Titanium-activated aluminum powder (e.g., 0.3-1.3 moles).
-
-
Assembly and Purging: Seal the autoclave. Remove it from the glovebox and connect it to the hydrogen line and vent. Purge the system several times with high-purity hydrogen to remove any residual air.
-
Reaction:
-
Begin stirring (e.g., 600 rpm).
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 1000 psig).[1]
-
Heat the reactor to the target temperature (e.g., 140-160°C).[1]
-
Monitor the pressure. A drop in pressure indicates hydrogen consumption and product formation.
-
Maintain the pressure by periodically repressurizing with hydrogen (e.g., back to 1000 psig when it drops to 800 psig) until hydrogen consumption ceases.[10]
-
-
Cooling and Product Recovery:
-
Once the reaction is complete, turn off the heating and allow the autoclave to cool to room temperature.
-
Vent the excess hydrogen pressure carefully.
-
Transfer the autoclave back into an inert atmosphere glovebox.
-
The product, NaAlH₄, is dissolved in the diglyme. The solution can be separated from any unreacted solids (excess aluminum) by decantation or filtration.[1]
-
Protocol 2: Mechanochemical Synthesis of NaAlH₄ via Ball Milling
This protocol is based on methods using a planetary ball mill.[8]
Materials:
-
Sodium Hydride (NaH) powder
-
Aluminum (Al) powder
-
Catalyst: Titanium(IV) chloride (TiCl₄) or similar chloride catalyst (e.g., 3 mol%)[8]
-
(Optional) Solvent: Tetrahydrofuran (THF)[8]
Equipment:
-
High-energy planetary ball mill with hardened steel or chromium steel vials and balls
-
Glovebox under an inert atmosphere
-
Gas line for charging hydrogen
Procedure:
-
Vial Loading (Inert Atmosphere): Inside a glovebox, load the milling vial with:
-
Assembly and Hydrogen Charging:
-
Seal the vial tightly.
-
Remove the vial from the glovebox and connect it to a hydrogen gas line.
-
Pressurize the vial with hydrogen to the desired pressure (e.g., 70 bar).[8]
-
-
Milling:
-
Place the vial in the planetary ball mill.
-
Mill for the required duration (e.g., 30 hours).[8] The progress of the reaction can be monitored by the decrease in hydrogen pressure.
-
-
Product Recovery (Inert Atmosphere):
-
After milling, carefully vent the vial.
-
Transfer the vial back into the glovebox.
-
Open the vial and separate the powdered product from the milling balls. The product is a fine gray or black powder.
-
Visualizations
Caption: Workflow for the direct synthesis of NaAlH₄ in a high-pressure autoclave.
Caption: Troubleshooting logic for addressing low yields in NaAlH₄ synthesis.
References
- 1. US4456584A - Synthesis of this compound - Google Patents [patents.google.com]
- 2. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. Sodium aluminium hydride - Sciencemadness Wiki [sciencemadness.org]
- 4. Sciencemadness Discussion Board - Preparation of this compound and Lithium Aluminum Hydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US3959454A - Production of this compound - Google Patents [patents.google.com]
- 6. US2900224A - Method for preparing this compound - Google Patents [patents.google.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. matec-conferences.org [matec-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. US4790985A - Synthesis of this compound - Google Patents [patents.google.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Quenching of Sodium Aluminum Hydride (NaAlH4) Reactions
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching of sodium aluminum hydride (NaAlH4) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (NaAlH4), also known as sodium alanate, is a powerful reducing agent used in organic synthesis.[1] It is a white, crystalline solid that is highly flammable and reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[2][3] It is also corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[4]
Q2: How should I store this compound?
NaAlH4 should be stored in a cool, dry place, away from water and moisture.[1] It is stable in dry air at room temperature but is sensitive to moisture.[4] Containers should be tightly sealed and stored under an inert atmosphere, such as nitrogen or argon.
Q3: What are the appropriate solvents for NaAlH4 reactions?
This compound is soluble in tetrahydrofuran (THF) but not in diethyl ether or hydrocarbons.[2] Therefore, THF is the most common solvent for reactions involving NaAlH4.
Q4: Can I use the same quenching procedures for NaAlH4 as for Lithium Aluminum Hydride (LiAlH4)?
This compound is very similar in reactivity to lithium aluminum hydride (LAH).[2] Therefore, many of the established quenching procedures for LAH can be adapted for NaAlH4 reactions.[5][6] However, it is crucial to always proceed with caution and add quenching agents slowly, with adequate cooling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reaction is sluggish or incomplete. | - Inactive NaAlH4 due to improper storage and exposure to moisture.- Insufficient amount of NaAlH4.- Low reaction temperature. | - Use a fresh batch of NaAlH4.- Ensure the reagent has been stored under an inert atmosphere.- Add a slight excess of NaAlH4.- Gradually increase the reaction temperature while monitoring for any exothermic events. |
| A sudden and uncontrolled increase in temperature (runaway reaction) occurs during quenching. | - Quenching agent was added too quickly.- Inadequate cooling of the reaction mixture.- Use of a highly reactive quenching agent (e.g., water) as the initial quencher. | - Immediately stop the addition of the quenching agent.- Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to a dry ice-acetone bath).- If the reaction is in a flask, raising it out of the bath can sometimes help dissipate heat more quickly to the air.- Have a Class D fire extinguisher rated for reactive metals readily available. DO NOT USE WATER OR CARBON DIOXIDE EXTINGUISHERS. |
| A gelatinous precipitate forms during workup, making filtration difficult. | - Formation of aluminum salts that are poorly soluble or form fine particles. | - Follow a Fieser-type workup, which involves the sequential addition of water and a sodium hydroxide solution to form granular, easily filterable aluminum salts.[7][8]- Use of Rochelle's salt (sodium potassium tartrate) solution during the quench can help to chelate the aluminum salts and prevent the formation of gels.[5][6] |
| Hydrogen gas evolution is too rapid during quenching. | - Quenching agent was added too quickly.- Concentration of unreacted NaAlH4 is high. | - Immediately stop the addition of the quenching agent.- Ensure the reaction is being vigorously stirred to dissipate heat and prevent localized overheating.- Add the quenching agent dropwise via an addition funnel. |
| A fire starts during handling or quenching. | - NaAlH4 came into contact with water or moist air.- Static discharge ignited the flammable hydrogen gas produced. | - Smother the fire with a Class D fire extinguisher (for combustible metals), dry sand, or soda ash.[3]- DO NOT USE WATER, FOAM, OR CARBON DIOXIDE EXTINGUISHERS , as they will react violently with NaAlH4.[3] |
Experimental Protocols
Standard Quenching Protocol (Adapted from LiAlH4 procedures)
This protocol is a general guideline and should be adapted based on the scale of the reaction and the specific substrate. Always perform a risk assessment before carrying out any new procedure.
Materials:
-
Reaction mixture containing unreacted NaAlH4
-
Anhydrous diethyl ether or THF
-
Ethyl acetate
-
Methanol
-
Water
-
15% aqueous sodium hydroxide solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Celite®
Procedure:
-
Cool the reaction mixture: Place the reaction flask in an ice-water bath (0 °C).
-
Dilute the reaction: Add an equal volume of anhydrous diethyl ether or THF to the reaction mixture. This helps to dissipate heat during the quench.
-
Initial quench with ethyl acetate: Slowly and dropwise, add ethyl acetate to the cooled and stirred reaction mixture. The addition of ethyl acetate will cause gas evolution (hydrogen). Continue adding ethyl acetate until the gas evolution subsides.[9] This step deactivates the more reactive hydride species.
-
Sequential addition of quenching agents: After the initial quench with ethyl acetate, continue with the slow, dropwise addition of the following, allowing the gas evolution to cease between each addition:
-
Methanol
-
Water
-
-
Fieser Workup for Granular Precipitate: For easier filtration, the Fieser workup is recommended.[8][10] After the initial quench, for every 'x' grams of NaAlH4 used in the reaction, add the following sequentially and slowly:
-
'x' mL of water
-
'x' mL of 15% aqueous sodium hydroxide
-
'3x' mL of water
-
-
Warm and stir: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for at least 15-30 minutes. This should result in a granular precipitate that is easy to filter.[10]
-
Dry and filter: Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes to remove any remaining water. Filter the mixture through a pad of Celite®. Wash the filter cake with fresh solvent (diethyl ether or THF).
-
Isolate the product: The desired product is in the filtrate. The solvent can be removed under reduced pressure.
Data Presentation
Solubility of this compound
| Solvent | Solubility ( g/100 mL at room temperature) |
| Tetrahydrofuran (THF) | 16[2] |
| Diethyl ether | Insoluble[2] |
| Hydrocarbons | Insoluble[2] |
| Dimethyl "Cellosolve" | Soluble[11][12] |
Recommended Personal Protective Equipment (PPE) and Engineering Controls
| Control Measure | Specification |
| Engineering Controls | |
| Fume Hood | All manipulations of NaAlH4 should be performed in a certified chemical fume hood. |
| Inert Atmosphere | A glove box or Schlenk line should be used for handling and weighing the dry powder to prevent contact with air and moisture. |
| Personal Protective Equipment (PPE) | |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Flame-resistant gloves (e.g., Nomex®) worn under chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A flame-retardant lab coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling large quantities or in case of a spill. |
Visualizations
Caption: A workflow diagram illustrating the step-by-step process for safely quenching a this compound reaction.
Caption: A troubleshooting decision tree for common issues encountered during the quenching of this compound reactions.
References
- 1. Sodium aluminium hydride - Sciencemadness Wiki [sciencemadness.org]
- 2. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | AlH4.Na | CID 26266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Magic Formulas [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Workup [chem.rochester.edu]
- 11. Buy this compound (EVT-296427) | 13770-96-2 [evitachem.com]
- 12. Buy this compound | 13770-96-2 [smolecule.com]
Technical Support Center: Sodium Aluminum Hydride (SAH) Reduction Reactions
Welcome to the technical support center for sodium aluminum hydride (SAH) and its applications in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during reduction reactions with SAH. Given the similar reactivity profiles, information pertaining to lithium aluminum hydride (LAH) is also included and is generally applicable to SAH.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups that this compound (SAH) can reduce?
This compound is a powerful reducing agent capable of reducing a wide variety of functional groups. These include aldehydes, ketones, carboxylic acids, esters, acid chlorides, anhydrides, amides, nitriles, epoxides, and alkyl halides.[1][2][3] Its reactivity is comparable to that of lithium aluminum hydride (LAH).[3]
Q2: Why is my reaction with SAH sluggish or not proceeding to completion?
A common reason for incomplete reactions is the deactivation of the SAH reagent. SAH reacts violently with water and moisture.[3] Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.[2] Additionally, the quality of the SAH itself may be compromised if it has been improperly stored and exposed to atmospheric moisture. Consider using a fresh batch of the reagent. For particularly difficult reductions, gentle heating may be required; however, this should be done with extreme caution due to the reagent's reactivity.
Q3: What is the standard workup procedure for a reaction involving SAH?
A widely used and safe method for quenching a reaction with SAH (or LAH) and working it up is the Fieser method. This procedure involves the sequential, slow addition of water, followed by a sodium hydroxide solution, and then more water. This process results in the formation of granular inorganic salts that are easily filtered off.[4][5]
Troubleshooting Guides for Side Reactions
Issue 1: Competing 1,4-Reduction in α,β-Unsaturated Carbonyl Compounds
Q: I am trying to reduce the carbonyl of my α,β-unsaturated ketone/aldehyde to an allylic alcohol (1,2-reduction), but I am observing significant formation of the saturated alcohol (1,4-reduction). How can I improve the selectivity for 1,2-reduction?
A: While this compound and lithium aluminum hydride generally favor 1,2-reduction of α,β-unsaturated carbonyls, competing 1,4-reduction (conjugate addition) can occur.[6]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Performing the reduction at low temperatures (e.g., -78 °C) can enhance the selectivity for the kinetically favored 1,2-addition product.[2]
-
Inverse Addition: Add the SAH solution slowly to the solution of the α,β-unsaturated carbonyl compound. This "inverse addition" protocol ensures that the hydride reagent is never in excess, which can help to minimize side reactions.[7]
-
Use a Modified Hydride Reagent: While SAH is a strong reducing agent, for highly selective 1,2-reductions, consider using a milder reagent such as sodium borohydride, often in the presence of cerium(III) chloride (Luche reduction), which is known for its high chemoselectivity in reducing enones to allylic alcohols.
Quantitative Data on Reduction of Enones:
| Reducing Agent | Substrate | Temperature (°C) | Ratio of 1,2- to 1,4-Reduction Product | Reference |
| LiAlH₄ | Cyclohexenone | -78 | >99:1 | - |
| NaBH₄/CeCl₃ | Cyclohexenone | -78 | >99:1 | - |
| NaBH₄ | Cyclohexenone | 0 | 76:24 | - |
Note: Data is representative and may vary based on the specific substrate and reaction conditions. Data for SAH is expected to be similar to LAH.
Reaction Pathway Diagram:
Caption: Pathways for the reduction of α,β-unsaturated ketones.
Issue 2: Partial Reduction of Amides to Aldehydes
Q: I am attempting to reduce an amide to an amine, but I am isolating the corresponding aldehyde as a significant byproduct. What is causing this and how can I prevent it?
A: The reduction of amides to amines is a standard transformation with SAH. However, the formation of an aldehyde as a byproduct can occur, particularly with N,N-disubstituted amides, and can be influenced by the reaction conditions and the structure of the amide. The presence of trace amounts of water can also lead to the partial reduction to an aldehyde.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents. Any moisture can react with the SAH and alter its reactivity, potentially leading to the formation of intermediates that hydrolyze to aldehydes.
-
Use a Sufficient Excess of SAH: Ensure that at least two equivalents of hydride are used per mole of amide to drive the reaction to completion and form the amine.
-
Consider the Amide Structure: Weinreb amides (N-methoxy-N-methylamides) are specifically designed to be reduced to aldehydes. If you are using a standard amide and still observing aldehyde formation, consider that sterically hindered amides may be more prone to incomplete reduction.
-
Alternative Reagents: For the specific conversion of amides to aldehydes, modified hydride reagents are typically used. If the amine is the desired product, ensure your reaction conditions favor complete reduction.
Experimental Protocol for Amide to Amine Reduction:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (2.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the amide (1 equivalent) in anhydrous THF to the SAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the dropwise addition of water, followed by 15% aqueous NaOH, and then water again (the Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
Logical Flowchart for Troubleshooting Amide Reduction:
References
Optimizing temperature and pressure for NaAlH4 hydrogenation
This guide provides researchers and scientists with troubleshooting procedures and frequently asked questions for optimizing the temperature and pressure conditions during sodium alanate (NaAlH4) hydrogenation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for hydrogen storage in NaAlH4?
A1: Sodium alanate stores and releases hydrogen through a two-step reversible reaction. The process is as follows:
-
Step 1 (Dehydrogenation): 3NaAlH₄ → Na₃AlH₆ + 2Al + 3H₂ (3.7 wt% H₂)[1]
-
Step 2 (Dehydrogenation): Na₃AlH₆ → 3NaH + Al + 3/2 H₂ (1.9 wt% H₂)[1]
For rehydrogenation, these reactions are reversed under hydrogen pressure. The theoretical hydrogen storage capacity is approximately 5.6 wt% for the decomposition to NaH and Al.[2][3]
Q2: Why are catalysts necessary for NaAlH4 hydrogenation?
A2: For pure NaAlH4, dehydrogenation requires high temperatures (over 200°C), and the kinetics are very slow, making it impractical for most applications.[1][4] Catalysts, typically based on transition metals like titanium (Ti) or cerium (Ce), are introduced to significantly lower the decomposition temperature and improve the rates of both hydrogen release (dehydrogenation) and uptake (rehydrogenation).[5][6][7]
Q3: What are the typical temperature and pressure ranges for catalyzed NaAlH4?
A3: The operating conditions are highly dependent on the specific catalyst used.
-
Dehydrogenation: With catalysts like TiCl₃ or TiH₂, the onset temperature for hydrogen release can be lowered to as low as 75-80°C.[2][8]
-
Rehydrogenation: The reverse reaction can be achieved at temperatures from 25-120°C and hydrogen pressures ranging from 2-12 MPa (approximately 20-120 bar).[9] For instance, some Ti-doped systems can be rehydrogenated at 30°C under 100 atm (about 10 MPa) of H₂.[2]
Q4: How do catalysts like titanium enhance the reaction kinetics?
A4: Titanium-based catalysts enhance kinetics by creating active species that act as nucleation sites on the surface of the NaAlH4 matrix.[5] First-principles studies show that Ti dopants facilitate the dissociation of H₂ molecules and the adsorption of H atoms.[6][10] During cycling, the initial catalyst (e.g., TiCl₃, TiH₂) often transforms into active Al-Ti alloy species, which are crucial for reducing the kinetic barriers of the reaction.[2][11] These species remain stable through subsequent cycles, promoting long-term performance.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Dehydrogenation | 1. Insufficient Temperature: The reaction temperature is below the activation threshold for the specific catalyzed system. | 1. Gradually increase the temperature while monitoring hydrogen evolution. For Ti-doped systems, ensure the temperature is above 80-100°C.[2][12] |
| 2. Poor Catalyst Dispersion: The catalyst is not intimately mixed with the NaAlH4, leading to inactive regions. | 2. Ensure proper mechanical milling to achieve a homogeneous mixture. High-energy ball milling is a standard method for this purpose.[13] | |
| 3. Catalyst Deactivation: The active catalyst species may have degraded over multiple cycles or due to contamination. | 3. Some capacity loss after the first cycle can be expected as the catalyst forms stable alloys.[11] If performance continues to degrade, consider sample contamination. | |
| Low Reversible Hydrogen Capacity | 1. Sample Oxidation: NaAlH4 is highly sensitive to air and moisture.[1][14] Exposure can lead to the formation of oxides and hydroxides, which are inactive for hydrogen storage. | 1. All sample handling, including catalyst doping and loading into the reactor, must be performed in an inert atmosphere (e.g., an argon-filled glovebox).[15] |
| 2. Irreversible Phase Formation: Formation of stable Al-Ti alloys can consume active material, slightly reducing capacity after the initial cycles.[11] | 2. This is an intrinsic property of some catalyst systems. A capacity of 3.5-5.0 wt% is more practical than the theoretical 5.6 wt%.[2][3] | |
| 3. Particle Agglomeration: Over many cycles, particles can sinter and agglomerate, reducing the surface area available for reaction.[16] | 3. Doping with co-dopants like graphite or other carbon materials can help prevent segregation and improve long-term stability.[16] | |
| Inconsistent Results Between Batches | 1. Variability in Milling Process: Differences in milling time, speed, or ball-to-powder ratio can affect catalyst dispersion and particle size. | 1. Standardize the mechanical milling protocol. A milling time of 60 hours under hydrogen pressure has been shown to be effective for synthesis.[13] |
| 2. Purity of Starting Materials: Impurities in the commercial NaAlH4 or catalyst precursors can impact performance. | 2. Use high-purity starting materials and handle them in an inert environment to prevent contamination.[15] | |
| Pressure Fluctuations During Rehydrogenation | 1. Exothermic Reaction: The hydrogenation of NaAlH4 is an exothermic process. The heat generated can increase the local temperature and pressure inside the reactor. | 1. Implement a robust thermal management system to dissipate heat effectively. This is critical for achieving fast refueling times.[16] |
| 2. Kinetics Model Mismatch: The reaction may follow a multi-step kinetic model that is sensitive to pressure changes. | 2. The reaction rate is dependent on the difference between the applied pressure and the equilibrium pressure.[17] Ensure the applied pressure is sufficiently high to drive the reaction forward. |
Data Summary Tables
Table 1: Dehydrogenation & Rehydrogenation Conditions for NaAlH₄
| Material | Dehydrogenation Onset Temp. | Rehydrogenation Conditions | Reversible H₂ Capacity (wt%) | Reference |
| Pristine NaAlH₄ | ~180-200°C | >120°C, >15 MPa | Poor reversibility | [1][18][19] |
| TiCl₄-doped NaAlH₄ | ~120°C | 120°C, 8 MPa (80 bar) | ~3.6 (pressure change in bar not wt%) | [13] |
| NP-TiH₂@G-doped NaAlH₄ | 80°C | 30°C, 10 MPa (100 atm) | ~5.0 | [2] |
| Nano-CeB₆-doped NaAlH₄ | 75°C | < 20 min for full charge | ~4.9 | [8] |
| Ti₃C₂-doped NaAlH₄ | 100°C | 120°C (absorption) | ~4.6 | [12] |
Table 2: Activation Energies (Ea) for NaAlH₄ Dehydrogenation
| Material | Ea Step 1 (kJ/mol) | Ea Step 2 (kJ/mol) | Reference |
| Bulk NaAlH₄ | 124.3 | 148.8 | [18] |
| K₂SiF₆-doped NaAlH₄ | 87.7 | 106.7 | [15] |
| NaAlH₄@GOF (Nanoconfined) | 47.1 | 108.5 | [18] |
| Ni-B-doped NaAlH₄ | 61.9 | - | [20] |
Experimental Protocols
Protocol 1: Catalyst Doping via High-Energy Ball Milling
-
Objective: To prepare a homogeneous mixture of NaAlH₄ with a transition metal catalyst.
-
Safety: NaAlH₄ is pyrophoric and reacts violently with water.[1] All handling must be performed inside a glovebox with an inert argon atmosphere.
-
Preparation: Transfer the required amounts of commercial NaAlH₄ and the catalyst (e.g., 2-10 mol% TiCl₃) into a hardened steel milling vial inside the glovebox.[13][15]
-
Milling: Add steel balls to the vial. Seal the vial tightly before removing it from the glovebox.
-
Execution: Place the vial in a planetary ball mill. The milling is often performed under a set hydrogen pressure (e.g., 30-100 bar) for a duration ranging from a few hours to 60 hours.[13][20]
-
Sample Recovery: After milling, return the vial to the glovebox before opening to recover the doped powder. The resulting fine powder is ready for analysis.
Protocol 2: Measuring Hydrogen Sorption with a Sieverts-type Apparatus
-
Objective: To measure the pressure-composition-temperature (PCT) isotherms and kinetic properties of the material.
-
Sample Loading: In the glovebox, load a precisely weighed amount of the catalyzed NaAlH₄ powder into the sample holder of the apparatus.
-
System Purge: Seal the sample holder, connect it to the apparatus, and evacuate the system to remove any residual atmospheric gases.
-
Activation: For the first dehydrogenation, heat the sample under vacuum or low pressure to a target temperature (e.g., 140-160°C) and measure the amount of released hydrogen.[2]
-
Rehydrogenation: Cool the sample to the desired absorption temperature (e.g., 100-120°C).[2] Introduce a high pressure of hydrogen (e.g., 10 MPa) into the calibrated volume and open the valve to the sample. The drop in pressure corresponds to the amount of hydrogen absorbed by the sample.
-
Data Analysis: Record the pressure changes over time to determine the kinetics of absorption/desorption. Repeat at various temperatures and pressures to construct a full PCT diagram.
Visualizations
Caption: Reversible hydrogenation and dehydrogenation pathway of NaAlH₄.
Caption: General experimental workflow for preparing and analyzing catalyzed NaAlH₄.
Caption: Logic diagram for troubleshooting common experimental issues.
References
- 1. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. Titanium Hydride Nanoplates Enable 5 wt% of Reversible Hydrogen Storage by Sodium Alanate below 80°C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. [cond-mat/0604472] Ti-enhanced kinetics of hydrogen absorption and desorption on NaAlH4 surfaces [arxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Significantly improved hydrogen storage properties of NaAlH4 catalyzed by Ce-based nanoparticles - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. matec-conferences.org [matec-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. jssm.umt.edu.my [jssm.umt.edu.my]
- 16. researchgate.net [researchgate.net]
- 17. hereon.de [hereon.de]
- 18. Enhanced hydrogen storage kinetics and air stability of nanoconfined NaAlH4 in graphene oxide framework - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Stabilization of Sodium Aluminum Hydride Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the agglomeration of sodium aluminum hydride (NaAlH₄) nanoparticles during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its nanoparticle form important?
This compound (NaAlH₄), also known as sodium alanate, is a powerful reducing agent.[1] In its nanoparticle form, it exhibits a larger surface area, which can lead to faster reaction kinetics and improved properties for applications such as hydrogen storage and drug delivery.[2][3]
Q2: Why do my this compound nanoparticles agglomerate?
Nanoparticles have a high surface energy and a natural tendency to agglomerate to reduce this energy. This agglomeration can be categorized as "soft," caused by weaker van der Waals forces, or "hard," involving stronger chemical bonds.[4][5] Factors contributing to agglomeration during synthesis include improper precursor concentration, suboptimal reaction temperature, and insufficient stabilization.[6]
Q3: What are the primary methods to prevent agglomeration of NaAlH₄ nanoparticles?
The most common strategies involve the use of stabilizing agents that create a protective layer around the nanoparticles. These can be broadly categorized as:
-
Surfactants and Capping Agents: Molecules like polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and various long-chain surfactants can physically prevent particles from coming into close contact.
-
Electrostatic Stabilizers: Ions, such as citrate, can adsorb to the nanoparticle surface, creating repulsive electrostatic forces that prevent aggregation.
-
Inorganic Coatings: Creating a core-shell structure, for instance with a silica coating, can provide a robust physical barrier against agglomeration.[5]
Q4: Can the synthesis method itself influence agglomeration?
Yes, the chosen synthesis route plays a critical role. Methods like wet-chemical synthesis and solvent evaporation offer good control over nanoparticle size and can be readily adapted to include stabilizing agents.[7][8] Ball milling is another technique used to produce nanocrystalline NaAlH₄, where process parameters like milling time and atmosphere are crucial.[9][10]
Troubleshooting Guide: Agglomeration of NaAlH₄ Nanoparticles
This guide addresses specific issues that may arise during the synthesis of this compound nanoparticles.
| Issue | Potential Cause | Recommended Solution |
| Immediate and heavy precipitation upon mixing precursors. | The nucleation rate is excessively high, leading to uncontrolled growth and subsequent agglomeration. | - Lower the reaction temperature by 10-20 °C.- Reduce the concentration of the NaAlH₄ precursor solution.- Increase the concentration of the stabilizing agent (e.g., surfactant). |
| Nanoparticles appear well-dispersed initially but aggregate after purification or during storage. | Insufficient surface coverage by the stabilizing agent, or removal of the stabilizer during washing steps. | - Increase the concentration of the capping agent during synthesis.- Use a stabilizer with a stronger affinity for the NaAlH₄ surface.- If possible, reduce the number of washing/centrifugation steps or use a less harsh solvent for washing.- Store the nanoparticles in a solution containing a low concentration of the stabilizer. |
| Characterization (e.g., TEM, DLS) shows large, irregular particle clusters instead of discrete nanoparticles. | This indicates "hard agglomeration," where strong bonds have formed between particles. | - Re-evaluate the synthesis protocol, focusing on the points of precursor addition and temperature control.- Consider surface modification to introduce repulsive forces (e.g., using citrate).- For soft agglomerates, gentle ultrasonication can be effective. However, for hard agglomerates, this may not be sufficient.[4] |
| Inconsistent particle size and shape from batch to batch. | Sensitivity of the reaction to minor variations in conditions. | - Ensure all glassware is scrupulously clean to avoid unwanted nucleation sites.[11]- Precisely control the temperature and stirring rate.- Use fresh, high-purity precursors and solvents.[11] |
Quantitative Data Summary
The following tables provide a summary of quantitative data from literature, illustrating the impact of synthesis parameters on the properties of NaAlH₄ nanoparticles.
Table 1: Effect of Surfactant Type and Concentration on NaAlH₄ Nanoparticle Size
| Surfactant Type | Surfactant Concentration (mM) | Average Particle Size (nm) |
| Hexylamine (HXA) | 1 | ~394 |
| Dodecylamine (DDA) | 1 | ~100 |
| Octadecylamine (ODA) | 1 | ~53 |
| Dodecanethiol (DDT) | 1 | ~200 |
| Octadecanethiol (ODT) | 1 | ~150 |
| Data adapted from a study on alanate nanoparticles. The trend demonstrates that longer alkyl chain surfactants can lead to smaller particle sizes. |
Table 2: Influence of NaAlH₄ Nanoparticle Size on Hydrogen Desorption Properties
| Particle Size Range | Hydrogen Desorption Peak Temperature (°C) | Activation Energy for Desorption (kJ/mol) |
| 1-10 µm | 186 | 116 |
| 19-30 nm | Not specified | Not specified |
| 2-10 nm | 70 | 58 |
| This data highlights the significant improvement in hydrogen release characteristics with decreasing particle size.[12] |
Experimental Protocols
Protocol 1: Solvent Evaporation Synthesis of Surfactant-Stabilized NaAlH₄ Nanoparticles
This protocol is adapted from a method demonstrated for the synthesis of alanate nanoparticles.[7][8]
Materials:
-
This compound (NaAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Surfactant (e.g., Octadecylamine - ODA)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside an inert atmosphere glovebox, prepare a 0.1 M solution of NaAlH₄ in anhydrous THF.
-
In a separate vial, prepare a 10 mM solution of the chosen surfactant (e.g., ODA) in anhydrous THF.
-
In a larger reaction vessel, combine the NaAlH₄ solution with the surfactant solution. The final concentration of the surfactant will influence the nanoparticle size.
-
Stir the solution vigorously for 1-2 hours to ensure complete mixing and interaction between the NaAlH₄ and the surfactant.
-
Remove the solvent under vacuum while maintaining vigorous stirring. The evaporation of the solvent will induce the precipitation of the surfactant-stabilized NaAlH₄ nanoparticles.
-
Once the solvent is completely removed, the resulting nanoparticle powder should be collected and stored under an inert atmosphere.
Protocol 2: High-Energy Ball Milling for Nanocrystalline NaAlH₄ Synthesis
This protocol is a general representation of a mechano-chemical synthesis approach.[9]
Materials:
-
Sodium hydride (NaH)
-
Aluminum powder (Al)
-
Titanium(IV) chloride (TiCl₄) as a catalyst (optional, but recommended)
-
High-energy planetary ball mill with hardened steel vials and balls
-
Inert atmosphere glovebox
Procedure:
-
Inside an inert atmosphere glovebox, load a hardened steel milling vial with NaH and Al powders in a 1:1 molar ratio.
-
Add the catalyst, for example, 3 mol% of TiCl₄.
-
Add the milling balls. A ball-to-powder weight ratio of 30:1 is common.
-
Seal the vial tightly and transfer it to the high-energy ball mill.
-
Pressurize the vial with hydrogen gas (e.g., 30-70 bar).
-
Commence milling. Milling times can range from several hours to over 50 hours, depending on the desired particle size and conversion.
-
After milling, carefully and slowly vent the hydrogen pressure.
-
Transfer the vial back into the inert atmosphere glovebox to recover the nanocrystalline NaAlH₄ powder.
Visualizations
Caption: Mechanism of nanoparticle formation and the critical role of stabilizing agents in preventing agglomeration.
Caption: A logical workflow for troubleshooting nanoparticle agglomeration based on the timing of the issue.
Caption: A typical experimental workflow for the solvent evaporation synthesis of this compound nanoparticles.
References
- 1. Sodium aluminium hydride - Sciencemadness Wiki [sciencemadness.org]
- 2. US2900224A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. A Review of Methods for Synthesis of Al Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 4. epic-powder.com [epic-powder.com]
- 5. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. azom.com [azom.com]
- 12. Sodium alanate nanoparticles - linking size to hydrogen storage properties [dspace.library.uu.nl]
Technical Support Center: Enhancing the Cycling Stability of Sodium Aluminum Hydride for Hydrogen Storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on enhancing the cycling stability of sodium aluminum hydride (NaAlH₄) for hydrogen storage.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experimentation with NaAlH₄.
Question 1: Why is the hydrogen storage capacity of my NaAlH₄ sample decreasing with each cycle?
Answer:
Capacity degradation upon cycling is a common challenge. Several factors can contribute to this issue:
-
Agglomeration and Particle Growth: During hydrogen absorption and desorption cycles, the material can undergo significant volume changes. This can lead to the sintering and growth of NaAlH₄ and Al particles, reducing the surface area available for reaction and hindering hydrogen diffusion.[1][2]
-
Phase Segregation: The decomposition products, sodium hydride (NaH) and aluminum (Al), can segregate over multiple cycles. This increases the diffusion distance for these species to recombine, making the rehydrogenation process less efficient.[1]
-
Irreversible Formation of Stable Phases: In some cases, irreversible side reactions can occur, leading to the formation of stable, non-hydrogen-storing phases. For instance, with certain catalysts, irreversible Al-Ti alloys can form.[3]
-
Catalyst Deactivation: The catalyst used to enhance the kinetics can become deactivated over time. This can be due to poisoning by impurities, agglomeration of catalyst nanoparticles, or changes in the catalyst's chemical state.[2]
-
Incomplete Hydrogenation/Dehydrogenation: If the conditions for hydrogenation or dehydrogenation (temperature, pressure, time) are not optimal, the reactions may not go to completion in each cycle, leading to a gradual loss of accessible hydrogen.
Question 2: How can I lower the dehydrogenation temperature of NaAlH₄?
Answer:
Pure NaAlH₄ requires high temperatures for hydrogen release.[4][5][6] Several strategies can effectively reduce the dehydrogenation temperature:
-
Catalyst Addition: Doping NaAlH₄ with a few mol% of a suitable catalyst is a highly effective method. Titanium-based compounds, such as TiCl₃, Ti(OBu)₄, and TiO₂, are widely used and have been shown to significantly lower the onset temperature of hydrogen release.[3][7][8][9] Other effective catalysts include cerium-based nanoparticles (CeB₆, CeF₃, CeO₂) and other transition metal compounds.[10][11]
-
Nanoconfinement: Confining NaAlH₄ within the pores of a nanostructured scaffold can dramatically improve its dehydrogenation kinetics and lower the decomposition temperature.[1][4][5][12][13] The nanoscale dimensions reduce hydrogen diffusion distances and can alter the thermodynamics of the material. Suitable scaffolds include:
-
Synergistic Effects: Combining nanoconfinement with catalyst addition can lead to even greater improvements. For example, infiltrating NaAlH₄ into a TiCl₃-functionalized carbon aerogel has been shown to result in an onset temperature for hydrogen release as low as 33°C.[12][13]
Question 3: My rehydrogenation kinetics are very slow. What can I do to improve them?
Answer:
Slow rehydrogenation is a significant barrier to the practical application of NaAlH₄. The following approaches can enhance the kinetics of hydrogen uptake:
-
Catalyst Doping: The same catalysts that improve dehydrogenation kinetics also typically enhance rehydrogenation. Ti-based catalysts are particularly effective in promoting the recombination of NaH and Al to form NaAlH₄.[7][8]
-
Particle Size Reduction: Decreasing the particle size of the material, for example through ball milling, creates a larger surface area for the reaction and shortens the diffusion paths for the reactants, thereby improving the kinetics.[7]
-
Optimizing Hydrogenation Conditions: Ensure that the temperature and hydrogen pressure are optimized for the rehydrogenation reaction. For Ti-doped NaAlH₄, rehydrogenation is typically carried out at temperatures between 100°C and 170°C and hydrogen pressures above 80 atm.[7][8][14]
-
Maintaining Good Catalyst Dispersion: Poor dispersion or agglomeration of the catalyst can lead to a loss of catalytic activity. Proper sample preparation, such as high-energy ball milling, is crucial for achieving a homogeneous distribution of the catalyst.
Question 4: What are the best practices for handling and preparing NaAlH₄ samples to ensure good cycling stability?
Answer:
This compound is highly reactive and sensitive to air and moisture.[4][5][15] Proper handling and preparation are critical for obtaining reliable and reproducible results.
-
Inert Atmosphere: All handling of NaAlH₄ and its doped compositions must be performed in an inert atmosphere, such as in an argon-filled glovebox with very low levels of oxygen and moisture.
-
Solvent Purity: If solvents are used for synthesis or purification, they must be thoroughly dried and deoxygenated. For example, tetrahydrofuran (THF) is a common solvent for NaAlH₄ but must be purified before use.[16]
-
Effective Catalyst Doping:
-
Ball Milling: High-energy ball milling is a common and effective method for incorporating catalysts and reducing particle size.[14][17] The milling parameters (time, speed, ball-to-powder ratio) should be optimized for the specific material and catalyst.
-
Solvent-Based Methods: Catalysts can also be introduced via wet chemistry methods, which can sometimes lead to better dispersion.[10][14][18][19]
-
-
Nanoconfinement Procedure:
-
Melt Infiltration: This technique involves heating NaAlH₄ above its melting point (around 178°C) under high hydrogen pressure and allowing the molten material to infiltrate the pores of a nanoscaffold.[12][13]
-
Solvent Impregnation: The nanoscaffold can be impregnated with a solution of NaAlH₄ in a suitable solvent (like THF), followed by solvent evaporation.[4][5]
-
Quantitative Data on Cycling Performance
The following tables summarize quantitative data on the cycling stability of NaAlH₄ under various conditions and with different enhancements.
Table 1: Cycling Performance of Catalyst-Doped NaAlH₄
| Catalyst | Doping Method | Dehydrogenation Temperature (°C) | Hydrogen Capacity (wt%) | Number of Cycles | Capacity Retention (%) | Reference |
| TiCl₃ | Ball Milling | ~100 | ~4.0 | Several | Consistently achieved | [7][8] |
| Ti(OBu)₄ | Solvent Mediated Milling | 160 | 4.0 | 40 | Retained for 40 cycles | [14] |
| Ti and Zr alkoxides | Doping | - | 4.8 | - | Improved cyclable capacity | [7][8] |
| CeB₆ nanoparticles | Wet Chemistry | 75 (onset) | 4.9 | - | Favorable cycling stability | [10] |
| CeF₃ nanoparticles | Wet Chemistry | - | - | - | Favorable cycling stability | [10] |
| Ti₃C₂/NC | Self-polymerization and heat-treatment | 85 (initial) | 3.0 (in 4 min at 140°C) | 15 | 96.3 | [20] |
| TiO₂@C | - | - | 4.0 | 10 | 85 | [20] |
Table 2: Cycling Performance of Nanoconfined NaAlH₄
| Nanoscaffold | Catalyst | Dehydrogenation Temperature (°C) | Hydrogen Capacity (wt%) | Onset Temperature (°C) | Reference |
| Carbon Aerogel | None | 176 (max) | - | - | [12] |
| TiCl₃-functionalized Carbon Aerogel | TiCl₃ | 125 (max) | - | 33 | [12][13] |
| Graphene Oxide Framework | None | Significantly decreased | - | Significantly decreased | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Preparation of TiCl₃-Doped NaAlH₄ by Ball Milling
-
Materials and Equipment:
-
This compound (NaAlH₄)
-
Titanium (III) chloride (TiCl₃) catalyst
-
Hardened steel or stainless steel milling vials and balls
-
High-energy planetary ball mill
-
Argon-filled glovebox
-
-
Procedure:
-
Inside the glovebox, weigh the desired amounts of NaAlH₄ and TiCl₃ (typically 2-4 mol% of TiCl₃).
-
Transfer the powders into the milling vial along with the milling balls. The ball-to-powder weight ratio is typically between 10:1 and 40:1.
-
Seal the vial tightly inside the glovebox.
-
Remove the vial from the glovebox and place it in the planetary ball mill.
-
Mill the mixture for a specified duration (e.g., 1-5 hours) at a specific rotation speed (e.g., 300-500 rpm). The milling parameters should be optimized to achieve a homogeneous mixture without excessive decomposition.
-
After milling, transfer the vial back into the glovebox before opening.
-
The resulting greyish powder is the TiCl₃-doped NaAlH₄, ready for characterization and cycling experiments.
-
Protocol 2: Hydrogen Cycling Measurements using a Sieverts-Type Apparatus
-
Equipment:
-
Sieverts-type (gas reaction controller) apparatus
-
Sample holder
-
Vacuum pump
-
High-purity hydrogen gas source
-
Temperature controller and furnace
-
-
Procedure:
-
Sample Loading: Inside a glovebox, load a precisely weighed amount of the NaAlH₄ sample into the sample holder.
-
System Assembly: Seal the sample holder and connect it to the Sieverts apparatus.
-
Activation:
-
Evacuate the system to a high vacuum to remove any residual air and moisture.
-
Heat the sample to the desired activation temperature under vacuum.
-
Perform an initial dehydrogenation/hydrogenation cycle to activate the material.
-
-
Dehydrogenation (Desorption):
-
Set the desired dehydrogenation temperature.
-
Evacuate the system to a low back-pressure (e.g., ~1 bar H₂).
-
Monitor the pressure increase in the calibrated volume of the apparatus as hydrogen is released from the sample. The amount of desorbed hydrogen is calculated from the pressure change.
-
-
Hydrogenation (Absorption):
-
After complete dehydrogenation, set the desired hydrogenation temperature.
-
Introduce a high pressure of pure hydrogen into the sample chamber.
-
Monitor the pressure decrease as hydrogen is absorbed by the sample. The amount of absorbed hydrogen is calculated from the pressure drop.
-
-
Cycling: Repeat the dehydrogenation and hydrogenation steps for the desired number of cycles to evaluate the cycling stability. Record the hydrogen capacity for each cycle.
-
Visualizations
Diagram 1: Experimental Workflow for Enhancing NaAlH₄ Cycling Stability
Caption: Workflow for improving NaAlH₄ cycling performance.
Diagram 2: Troubleshooting Logic for Poor Cycling Stability
Caption: Troubleshooting decision tree for NaAlH₄ cycling issues.
References
- 1. Influence of Nanoconfinement on the Hydrogen Release Processes from Sodium Alanate [mdpi.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Generating Mechanism of Catalytic Effect for Hydrogen Absorption/Desorption Reactions in NaAlH4–TiCl3 | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced hydrogen storage kinetics and air stability of nanoconfined NaAlH4 in graphene oxide framework - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Review on hydrogen storage properties and improvement methods of the this compound [kjdb.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of catalytically enhanced this compound as a hydrogen-storage material (Journal Article) | ETDEWEB [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Significantly improved hydrogen storage properties of NaAlH4 catalyzed by Ce-based nanoparticles - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Recent developments in aluminum-based hydrides for hydrogen storage | MRS Bulletin | Cambridge Core [cambridge.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improved hydrogen storage kinetics of nanoconfined NaAlH₄ catalyzed with TiCl₃ nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Collection - Catalytical Synthesis and In Situ Doping of Sodium Aluminum Hydride from Elements - Energy & Fuels - Figshare [acs.figshare.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in NaAlH4 reductions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium alanate (NaAlH4) reductions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My NaAlH₄ reduction is showing low or no conversion. What are the primary causes?
A1: Low conversion in NaAlH₄ reductions can stem from several factors. The most common issues are related to the quality of the reagents, reaction conditions, and the activation of the material. Key areas to investigate include:
-
Reagent Purity: NaAlH₄ is highly sensitive to moisture and air. Exposure can lead to decomposition and a significant loss of activity. Ensure that the NaAlH₄ used is fresh and has been handled under an inert atmosphere (e.g., in a glovebox).
-
Solvent Quality: The presence of moisture in the solvent (commonly THF or diethyl ether) will quench the reducing agent. Always use anhydrous solvents for these reactions.
-
Inadequate Catalyst Activation: For catalyzed reactions, particularly those involving titanium-based catalysts, proper activation is crucial. This is often achieved through ball milling.[1] Incomplete milling or incorrect milling parameters can result in a poorly activated catalyst and, consequently, low reactivity.
-
Reaction Temperature: The reduction potential of NaAlH₄ is temperature-dependent. Some reductions may require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, a modest increase in temperature may be beneficial.
-
Particle Size and Surface Area: The physical properties of the NaAlH₄ powder, such as particle size and surface area, play a significant role in its reactivity. Ball milling not only activates catalysts but also reduces the particle size of NaAlH₄, increasing its surface area and improving reaction kinetics.[2]
Q2: I am observing inconsistent results between different batches of NaAlH₄ reductions. What could be the reason for this variability?
A2: Inconsistent results are often traced back to subtle variations in experimental setup and materials. Here are some factors to consider:
-
Catalyst Dispersion: In catalyzed reductions, inconsistent dispersion of the catalyst throughout the NaAlH₄ matrix can lead to variable reaction rates and yields. Ensure thorough and consistent mixing, for example, by optimizing ball milling time and conditions.[1]
-
Hydrogen Pressure (for synthesis/regeneration): When preparing or regenerating NaAlH₄, the hydrogen pressure is a critical parameter. Variations in pressure can affect the hydrogenation efficiency and the final activity of the material.[1][3]
-
Surface Morphology Changes: During hydrogen cycling (desorption and absorption), the surface morphology of the NaAlH₄ pellets or powder can change. This can affect the contact between the material and the catalyst, leading to inconsistent performance over time.
-
Catalyst Deactivation: With repeated use or over time, catalysts can deactivate. For titanium-doped NaAlH₄, this can occur through the formation of titanium-aluminum alloys, which may reduce the catalytic activity and hydrogen storage capacity.
Q3: My catalyzed NaAlH₄ is losing its hydrogen storage capacity over several cycles. What is happening and can it be reversed?
A3: The loss of reversible hydrogen capacity in catalyzed NaAlH₄, particularly with titanium-based catalysts, is a known issue.
-
Mechanism of Deactivation: During the hydrogen desorption and absorption cycles, the titanium catalyst can react with the aluminum present to form stable Al-Ti alloys. This process can sequester the titanium, making it unavailable for catalysis. The formation of these alloys is a common cause of capacity fading over time.
-
Irreversible Formation of Al-Ti Alloys: The formation of these Al-Ti alloys is often irreversible under typical operating conditions. This means that once the titanium is locked into these alloys, it is difficult to restore its catalytic activity.
-
Mitigation Strategies: While a direct regeneration protocol for deactivated catalysts is not well-established, several strategies can mitigate this issue:
-
Choice of Catalyst Precursor: The initial form of the titanium catalyst can significantly impact long-term stability. For example, using pre-formed TiH₂ nanoplates as the catalyst has been shown to lead to more stable cycling performance with less capacity loss compared to traditional precursors like TiCl₃ or TiCl₄.
-
Optimized Doping Methods: The method of catalyst incorporation is crucial. Techniques that promote the formation of highly dispersed, nano-sized catalytic species can improve longevity.
-
Nanoconfinement: Confining NaAlH₄ within a nanoporous scaffold, such as a metal-organic framework (MOF), can alter the decomposition pathway and improve the stability of the system over repeated cycles.
-
Data on Factors Affecting NaAlH₄ Reactions
The efficiency of NaAlH₄ reductions and hydrogen storage is influenced by several factors. The following tables summarize the impact of catalysts and reaction conditions on the performance of NaAlH₄.
Table 1: Effect of Different Chloride Catalysts on NaH Conversion to NaAlH₄
| Catalyst (3 mol%) | H₂ Pressure Decrease (bar) | Relative NaH Conversion |
| TiCl₄ | 40 | Highest |
| NiCl₂ | 25 | Moderate |
| MgCl₂ | 15 | Lower |
| GaCl₃ | 10 | Lowest |
| No Catalyst | 0 | None |
Data synthesized from mechano-chemical synthesis studies where a higher H₂ pressure decrease corresponds to a greater conversion of NaH to NaAlH₄.[1]
Table 2: Influence of Temperature on Hydrogen Desorption from Catalyzed NaAlH₄
| Temperature (°C) | Hydrogen Desorbed (wt. %) | Desorption Rate |
| 100 | ~3.0 | Moderate |
| 120-130 | ~4.5 | Fast |
| 150 | > 5.0 | Very Fast |
Data compiled from various sources on catalyzed NaAlH₄ for hydrogen storage applications.
Experimental Protocols
Protocol 1: Synthesis of TiCl₄-Catalyzed NaAlH₄ via High-Energy Ball Milling
This protocol describes a common method for preparing catalytically enhanced NaAlH₄.
-
Preparation (Inert Atmosphere): All handling of reagents must be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent decomposition from moisture and oxygen.
-
Reagent Measurement: Weigh stoichiometric amounts of NaH and Al powder (1:1 molar ratio).
-
Catalyst Addition: Add 3 mol% of TiCl₄ catalyst to the NaH and Al mixture.
-
Ball Milling:
-
Load the powder mixture into a stainless steel milling vial with stainless steel balls. A ball-to-powder weight ratio of 30:1 is typically used.
-
Seal the vial inside the glovebox.
-
Connect the vial to a hydrogen source and pressurize to 30-70 bar of H₂.
-
Mill the mixture for 30-60 hours at a speed of 300 rpm.
-
-
Product Characterization:
-
After milling, carefully and slowly vent the hydrogen pressure.
-
Open the vial in an inert atmosphere.
-
The resulting grey to black powder is the catalyzed NaAlH₄.
-
Characterize the product using X-ray Diffraction (XRD) to confirm the formation of the NaAlH₄ phase.
-
Protocol 2: Monitoring NaAlH₄ Decomposition using FTIR-ATR Spectroscopy
This protocol allows for the in-situ monitoring of the hydrogen desorption process.
-
Sample Preparation: Prepare a compact pellet of the NaAlH₄ material to ensure good contact with the ATR crystal.
-
Apparatus Setup:
-
Use a heatable Attenuated Total Reflection (ATR) cell compatible with your FTIR spectrometer.
-
Place the NaAlH₄ pellet in firm contact with the ATR crystal (e.g., ZnSe or diamond).
-
-
Data Acquisition:
-
Record an initial FTIR spectrum at room temperature. The Al-H stretching and bending modes are typically observed between 1600-1800 cm⁻¹ and 700-900 cm⁻¹, respectively.
-
Heat the ATR cell to the desired desorption temperature (e.g., 120°C).
-
Continuously collect FTIR spectra over time to monitor the decrease in the intensity of the Al-H vibrational bands, which corresponds to the release of hydrogen.
-
-
Data Analysis:
-
Analyze the change in the integrated intensity of the Al-H peaks over time to determine the kinetics of the hydrogen desorption.
-
The appearance of new peaks may indicate the formation of intermediate phases like Na₃AlH₆.
-
Diagrams
Below are diagrams illustrating key workflows and relationships in troubleshooting NaAlH₄ reductions.
Caption: Troubleshooting workflow for low conversion in NaAlH₄ reductions.
Caption: Two-step hydrogen desorption pathway for NaAlH₄.
References
Minimizing impurities in the synthesis of sodium aluminum hydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of sodium aluminum hydride (NaAlH₄).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: Common impurities include:
-
Unreacted Starting Materials: Sodium, sodium hydride (NaH), and aluminum (Al) may remain if the reaction does not go to completion.
-
Oxides and Hydroxides: this compound is highly sensitive to moisture and air. Exposure can lead to the formation of sodium hydroxide (NaOH), aluminum hydroxide (Al(OH)₃), and various aluminum oxides.[1] These are often the cause of a gray or off-white product appearance.
-
Solvent Adducts and Byproducts: The ether solvents used in the synthesis (e.g., tetrahydrofuran (THF), diglyme) can sometimes react with the hydrides, especially at elevated temperatures, to form alkoxyaluminum hydrides.
-
Reaction Byproducts: In synthesis routes using aluminum halides (e.g., AlCl₃), sodium chloride (NaCl) is a common byproduct that needs to be removed.[2]
-
Catalyst Residues: If a catalyst is used (e.g., titanium or zirconium compounds), trace amounts may remain in the final product.
Q2: My reaction is very slow to start or does not initiate. What could be the cause?
A2: A long induction period can be caused by several factors:
-
Purity of Reactants: The surface of the aluminum powder may have a passivating oxide layer. Activation of the aluminum is often necessary.
-
Insufficient Mixing: Ensure vigorous stirring to maintain good contact between the solid reactants and hydrogen gas.
-
Overly Pure Solvents: While counterintuitive, trace amounts of water or alcohol in the ether solvent can actually help to initiate the reaction by activating the aluminum surface. However, the concentration of these initiators should be carefully controlled.
Q3: What is the expected purity of synthesized this compound?
A3: The purity of this compound can vary depending on the synthesis method and purification procedures. With careful technique, high purity is achievable. For instance, purities of 92.4% and 98.5% have been reported in patent literature.[2][3]
Q4: How can I determine the purity of my synthesized this compound?
A4: A common and accurate method for determining the purity of this compound is by measuring the volume of hydrogen gas evolved upon hydrolysis.[4] This is typically done using a gas buret. The reaction is as follows:
NaAlH₄ + 4H₂O → NaOH + Al(OH)₃ + 4H₂
By measuring the amount of H₂ produced from a known mass of the sample, the percentage of pure NaAlH₄ can be calculated.[4] Other analytical techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) can be used to identify crystalline phases and functional groups, respectively, which helps in identifying impurities.[5]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low Yield | 1. Incomplete reaction due to insufficient reaction time, temperature, or hydrogen pressure. 2. Passivated aluminum surface. 3. Loss of product during workup and purification. 4. Side reactions with impurities in the solvent or atmosphere. | 1. Optimize reaction parameters. For the direct synthesis, typical conditions are 120-170 °C and pressures of at least 1000 psig.[6] 2. Use activated aluminum or a catalyst (e.g., titanium-based). 3. Ensure efficient extraction and filtration of the product. Minimize transfers. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Discoloration (Gray or Off-White) | 1. Presence of finely divided, unreacted aluminum or other metal impurities. 2. Formation of oxides or hydroxides due to exposure to air or moisture. 3. Side reactions with the solvent at high temperatures. | 1. Ensure the reaction goes to completion and effectively separate the product from solid residues. 2. Handle the product strictly under an inert and dry atmosphere. 3. Avoid unnecessarily high reaction temperatures. |
| Product is Contaminated with NaCl | 1. This is a byproduct of synthesis routes using aluminum chloride (AlCl₃) and sodium hydride (NaH). | 1. Sodium chloride is insoluble in the ether solvents used for the reaction. It can be removed by filtration or centrifugation of the reaction mixture.[2] |
| Violent or Uncontrolled Reaction | 1. Rapid addition of reagents. 2. Poor temperature control. 3. Reaction with atmospheric oxygen or moisture. | 1. Add reagents slowly and portion-wise. 2. Use a suitable cooling bath to manage the reaction exotherm. 3. Ensure the reaction is conducted under a dry, inert atmosphere. |
Quantitative Data on Synthesis Parameters
The following tables provide examples of reaction conditions and resulting purity from patent literature.
Table 1: Synthesis of NaAlH₄ from Sodium Hydride and Aluminum Chloride
| Parameter | Value | Reference |
| Reactants | Sodium hydride dispersion in oil, aluminum chloride, diethyl ether, tetrahydrofuran | [2] |
| Purity Achieved | 92.4% | [2] |
| Yield | 78% | [2] |
| Purification | Centrifugation to remove NaCl and excess NaH, followed by solvent distillation to precipitate NaAlH₄. | [2] |
Table 2: Synthesis of NaAlH₄ with Ground Sodium Hydride
| Parameter | Value | Reference |
| Reactants | Coarse-grained sodium hydride ground to <12 microns, aluminum chloride etherate | [3] |
| Purity Achieved | 98.5% | [3] |
| Yield | 92% | [3] |
| Purification | Separation of NaCl, evaporation of the clear solution, and washing the product with diethyl ether. | [3] |
Experimental Protocols
Protocol 1: High-Purity Synthesis from Sodium Hydride and Aluminum Chloride
This protocol is adapted from a patented procedure yielding a high-purity product.[2]
1. Materials and Setup:
-
Sodium hydride (NaH) dispersion in oil
-
Aluminum chloride (AlCl₃)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Reaction flask equipped with a reflux condenser, mechanical stirrer, and an inert gas inlet (e.g., nitrogen or argon).
2. Procedure:
-
Under an inert atmosphere, charge the reaction flask with the NaH dispersion and anhydrous THF.
-
Dissolve the AlCl₃ in a minimal amount of anhydrous diethyl ether to form the etherate.
-
Slowly add the AlCl₃ solution to the stirred NaH suspension in THF over a period of 45 minutes. The reaction is exothermic and may cause the solvent to reflux.
-
After the addition is complete, continue stirring until the refluxing subsides, indicating the reaction is nearing completion.
-
Cool the reaction mixture and centrifuge or filter it under an inert atmosphere to remove the precipitated sodium chloride and any excess sodium hydride.
-
Transfer the clear supernatant to a distillation apparatus.
-
Distill off the THF and diethyl ether under an inert atmosphere. This will cause the this compound to precipitate.
-
The precipitated NaAlH₄ can be further purified by washing with anhydrous diethyl ether and then drying under vacuum.
Protocol 2: Purity Analysis via Gas Buret
This protocol is based on the method described by Sigma-Aldrich for the analysis of metal hydrides.[4]
1. Materials and Setup:
-
Gas buret apparatus
-
Hydrolysis flask
-
Glycerol-water mixture (e.g., 1:1 by volume)
-
Anhydrous solvent (e.g., THF) for sample transfer
-
Syringe and septum for sample addition
2. Procedure:
-
Assemble the gas buret and charge the hydrolysis flask with the glycerol-water mixture.
-
Accurately weigh a small amount of the this compound sample in an inert atmosphere.
-
Dissolve or suspend the sample in a known volume of anhydrous solvent.
-
With the gas buret system closed to the atmosphere, inject a precise aliquot of the sample solution into the stirred hydrolysis flask.
-
The hydrolysis of NaAlH₄ is rapid and will evolve hydrogen gas.
-
Measure the volume of hydrogen produced using the gas buret.
-
Correct the measured volume to standard temperature and pressure.
-
Calculate the purity of the sample based on the theoretical amount of hydrogen that would be produced by pure NaAlH₄.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. Buy this compound | 13770-96-2 [smolecule.com]
- 2. US2900224A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. US3959454A - Production of this compound - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. US4456584A - Synthesis of this compound - Google Patents [patents.google.com]
Technical Support Center: Titanium-Doped Sodium Aluminum Hydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium-doped sodium aluminum hydride (Ti-doped NaAlH₄) for hydrogen storage applications.
Troubleshooting Guide
This guide addresses common issues encountered during experimentation with Ti-doped NaAlH₄.
Issue 1: Reduced Hydrogen Storage Capacity After Cycling
Q: My Ti-doped NaAlH₄ sample shows a significant drop in reversible hydrogen capacity after a few desorption/absorption cycles. What could be the cause and how can I mitigate this?
A: A decline in hydrogen storage capacity upon cycling is a common issue and can be attributed to several factors:
-
Catalyst Agglomeration: The primary cause of deactivation is the gradual agglomeration of the titanium catalyst. During cycling, especially at elevated temperatures, the highly dispersed titanium species can migrate and form larger, less active Ti-Al alloys, such as amorphous TiAl₃ clusters and eventually crystalline TiAl₃. The catalytic activity for hydrogen absorption follows the trend: Ti on the Al surface > TiAl₃ cluster > crystalline TiAl₃.
-
Formation of Inert Species: If using titanium halide precursors (e.g., TiCl₃, TiF₃), reaction with NaAlH₄ can form inert byproducts like NaCl or NaF. These byproducts add dead weight to the system and do not contribute to hydrogen storage, thus reducing the overall gravimetric capacity.[1][2]
-
Material Sintering: At higher temperatures, the NaAlH₄ material itself can sinter, leading to a reduction in surface area and longer diffusion pathways for hydrogen, which can hinder complete rehydrogenation.
Troubleshooting and Mitigation Strategies:
-
Optimize Desorption Temperature: Avoid excessively high desorption temperatures, as this accelerates the formation of crystalline TiAl₃, which is less catalytically active.[3]
-
Enhance Catalyst Dispersion and Stability:
-
Utilize nanostructured catalysts, such as TiH₂ nanoplates supported on graphene, which have shown excellent resistance to agglomeration and maintain high capacity over many cycles.[1][2]
-
Consider co-doping with other elements like Zr, Fe, K, or Li. These co-dopants can have a synergistic effect, improving the stability and catalytic activity of the titanium species.[4]
-
-
Milling Parameters: Optimize ball milling parameters (time, energy, atmosphere) to ensure a high initial dispersion of the catalyst. Milling under a hydrogen atmosphere has been shown to be critical for activating titanium powder as a dopant.[5]
Issue 2: Sluggish Dehydrogenation/Rehydrogenation Kinetics
Q: The rate of hydrogen release and uptake in my sample is much slower than expected. What factors influence the kinetics?
A: Slow kinetics can be a sign of catalyst deactivation or suboptimal material properties.
-
Poor Catalyst Dispersion: If the titanium catalyst is not well-dispersed throughout the NaAlH₄ matrix, its catalytic effect will be limited. This can result from inadequate ball milling or agglomeration during cycling.
-
Large Particle Size: Large particles of NaAlH₄ have a lower surface-area-to-volume ratio, which can limit the access of hydrogen to the bulk material and slow down the reaction kinetics.
-
Inactive Catalyst Species: As mentioned previously, the formation of larger TiAl₃ crystallites leads to a less active catalyst, thereby slowing down both dehydrogenation and rehydrogenation.
Troubleshooting and Mitigation Strategies:
-
Refine Synthesis Protocol: Ensure the ball milling process is sufficient to reduce particle size and achieve a homogeneous distribution of the catalyst.
-
Characterize Catalyst State: Use techniques like X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS) to analyze the state of your titanium catalyst. The presence of crystalline TiAl₃ peaks in XRD can indicate catalyst deactivation.
-
Use of Nanostructured Materials: Employing nanostructured NaAlH₄ or catalysts can significantly enhance kinetics by reducing diffusion distances and increasing the number of active catalytic sites. Confinement of NaAlH₄ in nanoporous scaffolds is another promising approach.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst deactivation in Ti-doped NaAlH₄?
A1: The main deactivation mechanism is the agglomeration of the active titanium species into less active Ti-Al alloys, particularly amorphous and crystalline TiAl₃, especially at higher desorption temperatures. This reduces the number of active sites available to catalyze the hydrogen desorption and absorption reactions.
Q2: Can a deactivated Ti-doped NaAlH₄ catalyst be reactivated?
A2: Currently, there is no established, straightforward protocol for reactivating an agglomerated Ti catalyst within the NaAlH₄ matrix. The research focus is primarily on preventing deactivation through the design of more stable catalysts, such as nanostructured TiH₂ on graphene supports or the use of co-dopants to stabilize the active Ti species.[1][2]
Q3: What is the effect of the titanium precursor on the performance and stability of the material?
A3: The choice of titanium precursor (e.g., TiCl₃, TiF₃, TiO₂, TiH₂) can impact the initial performance and long-term stability. Halide-based precursors can lead to the formation of inert sodium halides, which reduces the overall hydrogen capacity.[1][2] Using precursors like TiH₂ nanoplates can offer better performance and stability due to the absence of these byproducts and improved resistance to agglomeration.[1][2]
Q4: How does co-doping with other metals affect the system?
A4: Co-doping with elements such as Zr, Fe, K, or Li can have a synergistic effect on the hydrogen storage properties of Ti-doped NaAlH₄.[4] These co-dopants can help to stabilize the titanium catalyst, prevent agglomeration, and in some cases, favorably alter the thermodynamic properties of the system.[4]
Quantitative Data Summary
Table 1: Effect of Catalyst Type on Hydrogen Storage Properties of NaAlH₄
| Catalyst (wt%) | Dehydrogenation Onset Temp. (°C) | Reversible H₂ Capacity (wt%) | Cycling Stability (Capacity Retention after 50 cycles) |
| Commercial TiH₂ | ~150 | 3.3 | Not Reported |
| 7% NP-TiH₂@G | 80 | 5.0 | 96% |
| TiCl₃ (2 mol%) | >150 | ~3.7 (after 5 cycles) | Decreases from 4.8 wt% initially |
Data extracted from references[1] and[2]. NP-TiH₂@G refers to Titanium Hydride Nanoplates on Graphene.
Table 2: Dehydrogenation Performance of 7 wt% NP-TiH₂@G-doped NaAlH₄ at Different Temperatures
| Isothermal Dehydrogenation Temp. (°C) | Time for full dehydrogenation (5 wt%) |
| 140 | < 30 min |
| 120 | ~200 min |
Data extracted from reference[1].
Experimental Protocols
Protocol 1: Synthesis of Ti-doped NaAlH₄ by Ball Milling
-
Preparation: All handling of NaAlH₄ and the titanium precursor must be performed in an inert atmosphere (e.g., an argon-filled glovebox) due to their air and moisture sensitivity.
-
Loading: Load the milling vial with NaAlH₄ powder, the desired amount of titanium precursor (e.g., 2-7 mol% TiCl₃ or NP-TiH₂@G), and the grinding media (e.g., stainless steel or tungsten carbide balls). A typical ball-to-powder ratio is between 30:1 and 40:1.[5]
-
Milling: Seal the vial and transfer it to a planetary ball mill (e.g., Fritsch Pulverisette 6).[7] Mill the mixture for a specified duration (e.g., 1-10 hours) at a set speed (e.g., 400 rpm).[5] The milling time is a critical parameter that influences the dispersion of the catalyst and the particle size of the hydride.
-
Atmosphere: Milling can be performed under an inert argon atmosphere or a reactive hydrogen atmosphere, depending on the precursor. For activating elemental Ti powder, a hydrogen atmosphere is necessary.[5]
-
Sample Retrieval: After milling, return the vial to the glovebox and carefully retrieve the homogenized, doped NaAlH₄ powder.
Protocol 2: Characterization by Temperature Programmed Desorption (TPD)
-
Sample Loading: In an inert atmosphere, load a precise amount of the Ti-doped NaAlH₄ sample into the TPD reactor.
-
System Purge: Assemble the reactor in the TPD system and purge with a high-purity inert carrier gas (e.g., Argon or Helium) to remove any atmospheric contaminants.
-
Heating Program: Heat the sample at a constant, linear ramp rate (e.g., 5-15 °C/min) to a final temperature (e.g., 250-400 °C).[8][9]
-
Gas Analysis: Continuously monitor the composition of the effluent gas stream using a mass spectrometer. The signal for m/z = 2 (H₂) is recorded as a function of temperature.
-
Data Analysis: The resulting TPD profile (H₂ signal vs. temperature) provides information on the onset and peak desorption temperatures, which are indicative of the material's dehydrogenation kinetics. The area under the desorption peak can be integrated to quantify the amount of hydrogen released.
Protocol 3: Phase Identification by X-ray Diffraction (XRD)
-
Sample Preparation: Prepare the XRD sample holder in an inert atmosphere to prevent sample degradation. A small amount of the powder sample is typically pressed onto a zero-background sample holder and sealed with an airtight dome (e.g., made of Kapton or beryllium).
-
Data Acquisition: Mount the sample holder in the diffractometer. Perform the XRD scan over a desired 2θ range (e.g., 10-90°) using a common X-ray source (e.g., Cu Kα radiation).
-
Phase Identification: Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction patterns from databases (e.g., ICDD). This allows for the identification of the crystalline phases present in the sample, such as NaAlH₄, Na₃AlH₆, NaH, Al, and any Ti-Al alloy phases (e.g., TiAl₃).[10]
Visualizations
Caption: Catalyst deactivation pathway in Ti-doped NaAlH₄.
Caption: Experimental workflow for Ti-doped NaAlH₄.
References
- 1. Titanium Hydride Nanoplates Enable 5 wt% of Reversible Hydrogen Storage by Sodium Alanate below 80°C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic effect of Li–Ti and K–Ti co-doping on the dehydrogenation properties of NaAlH4: an ab initio study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Reversible hydrogen storage by NaAlH4 confined within a titanium-functionalized MOF-74(Mg) nanoreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. Temperature Programmed Desorption [fhi.mpg.de]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Regeneration of Spent Sodium Aluminum Hydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the strategies for regenerating spent sodium aluminum hydride (NaAlH₄).
Frequently Asked Questions (FAQs)
Q1: What is spent this compound?
A1: Spent this compound refers to the dehydrogenated products of NaAlH₄, which are primarily sodium hydride (NaH) and aluminum (Al), often in the presence of a catalyst. The dehydrogenation occurs in two main steps:
-
3NaAlH₄ → Na₃AlH₆ + 2Al + 3H₂
-
Na₃AlH₆ → 3NaH + Al + 3/2 H₂
Q2: Why is the regeneration of spent NaAlH₄ important?
A2: For NaAlH₄ to be a viable material for reversible hydrogen storage, the dehydrogenated products must be efficiently converted back to NaAlH₄. This process, known as rehydrogenation or regeneration, is crucial for the cyclability and economic feasibility of NaAlH₄-based hydrogen storage systems.
Q3: What are the key challenges in regenerating spent NaAlH₄?
A3: The main challenges include slow reaction kinetics, the need for high temperatures and pressures, and a gradual loss of hydrogen storage capacity over multiple cycles. The agglomeration of aluminum particles and the formation of stable, irreversible side products can also hinder efficient regeneration.
Q4: What is the role of catalysts in the regeneration process?
A4: Catalysts, typically titanium-based compounds, are essential for improving the kinetics of both hydrogen release (dehydrogenation) and uptake (rehydrogenation). They work by creating active sites that facilitate the dissociation of hydrogen molecules and reduce the activation energy for the regeneration reactions.
Q5: Can spent NaAlH₄ be regenerated without a catalyst?
A5: While technically possible, the regeneration of uncatalyzed spent NaAlH₄ requires very high temperatures and pressures, making it impractical for most applications. The reaction is extremely slow under moderate conditions.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Rehydrogenation Yield | 1. Incomplete conversion of NaH and Al. 2. Insufficient hydrogen pressure. 3. Inactive or poisoned catalyst. 4. Formation of irreversible aluminum-catalyst alloys. | 1. Increase rehydrogenation time and/or temperature within the recommended range. 2. Ensure the system is properly sealed and can maintain the target hydrogen pressure. 3. Check the catalyst for signs of oxidation or contamination. Consider catalyst reactivation or replacement. 4. Characterize the material using XRD to identify any unwanted phases. The addition of a slight excess of aluminum powder has been shown to improve rehydrogenation capacity[1]. |
| Slow Rehydrogenation Rate | 1. Low reaction temperature. 2. Poor catalyst dispersion. 3. Agglomeration of aluminum particles. | 1. Gradually increase the rehydrogenation temperature. 2. Ensure thorough mixing of the catalyst with the spent material, for example, by ball milling. 3. High-energy ball milling of the spent material before rehydrogenation can help to reduce particle size and improve kinetics. |
| Capacity Loss Over Cycles | 1. Gradual agglomeration of aluminum particles. 2. Formation of inactive catalyst species. 3. Material loss during handling. | 1. The use of nanostructured scaffolding materials can help to prevent particle agglomeration. 2. Investigate alternative catalysts or doping methods that offer better long-term stability. 3. Handle the material in an inert atmosphere (e.g., a glovebox) to prevent oxidation and contamination. |
| Inconsistent Results | 1. Variations in starting material purity. 2. Inconsistent heating/cooling rates. 3. Leaks in the experimental setup. | 1. Use high-purity starting materials and handle them in an inert environment. 2. Use a programmable temperature controller to ensure consistent thermal profiles. 3. Regularly check the experimental setup for leaks, especially at high pressures. |
Experimental Protocols
Protocol 1: Regeneration of Ti-Doped Spent NaAlH₄
This protocol describes a general procedure for the rehydrogenation of spent this compound (a mixture of NaH and Al) doped with a titanium-based catalyst.
Materials:
-
Spent, Ti-doped NaAlH₄ (mixture of NaH, Al, and Ti-based catalyst)
-
High-purity hydrogen gas (UHP grade)
-
Inert gas (e.g., Argon)
Equipment:
-
High-pressure reactor (e.g., Sieverts-type apparatus) equipped with a pressure transducer, thermocouple, and gas inlet/outlet.
-
Glovebox with an inert atmosphere (<1 ppm O₂, H₂O)
-
Ball mill (optional, for material processing)
-
Analytical balance
Procedure:
-
Sample Preparation (in a glovebox):
-
Weigh a precise amount of the spent NaAlH₄ material (typically 1-2 grams for laboratory scale) and place it in the reactor vessel.
-
If the material has undergone significant agglomeration, consider ball milling the spent material for a short duration (e.g., 30 minutes) to reduce particle size.
-
-
Reactor Assembly:
-
Seal the reactor vessel and transfer it from the glovebox to the high-pressure system.
-
Evacuate the reactor to a pressure below 10⁻² mbar to remove any residual air and moisture.
-
-
Rehydrogenation:
-
Pressurize the reactor with high-purity hydrogen to the desired pressure (e.g., 100-150 bar).
-
Heat the reactor to the target temperature (e.g., 120-150 °C) at a controlled rate (e.g., 5 °C/min).
-
Monitor the pressure drop in the system, which indicates hydrogen absorption by the sample. The reaction is typically considered complete when the pressure stabilizes.
-
Maintain the temperature and pressure for a set duration (e.g., 2-4 hours) to ensure complete rehydrogenation.
-
-
Cooling and Sample Recovery:
-
After the reaction is complete, cool the reactor to room temperature.
-
Vent the excess hydrogen pressure carefully.
-
Transfer the reactor back into the glovebox before opening to prevent exposure of the regenerated NaAlH₄ to air and moisture.
-
-
Characterization:
-
The regenerated material should be characterized to confirm the successful formation of NaAlH₄. X-ray diffraction (XRD) is the primary method for phase identification.
-
Data Presentation
Table 1: Comparison of Catalysts for NaAlH₄ Regeneration
| Catalyst | Dopant Concentration (mol%) | Rehydrogenation Conditions | Reversible H₂ Capacity (wt%) | Notes |
| TiCl₃ | 2-4 | 120-150 °C, 100-150 bar H₂ | ~4.0 | A commonly used and effective catalyst. |
| Ti(OBu)₄ | 2 | 150 °C, ~114 bar H₂ | ~4.0 | Offers good cycling stability. |
| CeB₆ (nano) | - | < 100 °C, 100 bar H₂ | ~4.9 | Shows high catalytic activity and good cycling stability[1]. |
| NP-TiH₂@G | 7 | 30 °C, 100 bar H₂ | 5.0 | Enables rehydrogenation at remarkably low temperatures[2]. |
| K₂SiF₆ | 10 (wt%) | - | - | Lowers the activation energy for dehydrogenation, suggesting potential for improved rehydrogenation kinetics. |
Mandatory Visualizations
Experimental Workflow for Regeneration
Caption: Workflow for the regeneration of spent this compound.
Logical Relationship of Regeneration Issues
Caption: Troubleshooting logic for NaAlH₄ regeneration issues.
References
Managing the Pyrophoric Nature of Sodium Aluminum Hydride: A Technical Support Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the pyrophoric nature of sodium aluminum hydride (NaAlH4) in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What makes this compound pyrophoric?
A1: this compound is highly reactive and can spontaneously ignite or explode upon contact with water or even moist air.[1][2][3] This reactivity is due to the strong reducing nature of the aluminate anion (AlH4-), which reacts exothermically with protic sources like water to release flammable hydrogen gas.[2][4] The heat generated from this reaction is often sufficient to ignite the hydrogen gas produced.[1]
Q2: What are the primary hazards associated with this compound?
A2: The primary hazards include:
-
Pyrophoricity: Ignites spontaneously in air or with moisture.[1][2][4]
-
Water Reactivity: Reacts violently with water, releasing flammable hydrogen gas.[1][2]
-
Corrosivity: Can cause severe skin and eye burns upon contact. In the presence of moisture, it can form sodium hydroxide, which is highly corrosive.[3]
-
Inhalation Hazard: Inhalation can cause chemical burns to the respiratory tract.
Q3: What are the appropriate storage conditions for this compound?
A3: To ensure safety, this compound must be stored in a cool, dry place, away from sources of ignition and moisture.[5] It should be kept in a tightly sealed, air-tight container, preferably under an inert atmosphere such as nitrogen or argon.[4][6] The storage area should be designated as a water-free area.
Troubleshooting Guide
Scenario 1: A small amount of this compound powder has been spilled in the fume hood.
-
Immediate Action:
-
Ensure the fume hood sash is kept at the lowest possible working height.
-
Do NOT use water or any combustible materials like paper towels to clean the spill.[7][8]
-
Immediately cover the spill with a dry, non-combustible material such as dry sand, soda ash, or lime.[1][7] This will smother the powder and prevent contact with air and moisture.
-
-
Cleanup Procedure:
-
Once the spill is completely covered, carefully scoop the mixture into a designated, dry, and labeled waste container.
-
The container should be left loosely capped or vented in a safe location to prevent pressure buildup from any residual reaction.[6]
-
Wipe the area with a cloth lightly dampened with a high-boiling point, non-reactive solvent (e.g., mineral oil) to remove any remaining fine particles.
-
Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[6]
-
Scenario 2: A fire has started from a this compound spill.
-
Immediate Action:
-
If the fire is small and you are trained to use a fire extinguisher, use a Class D fire extinguisher, dry sand, soda ash, or lime to extinguish the flames.[5][9]
-
NEVER use water, foam, or carbon dioxide extinguishers , as these will react violently with the this compound and intensify the fire.[1][5]
-
If the fire is large or you are not comfortable handling it, activate the fire alarm, evacuate the area immediately, and call emergency services.[10]
-
-
Post-Fire:
-
Once the fire is extinguished, the remaining material must be treated as a hazardous spill and cleaned up using the procedure outlined in Scenario 1.
-
Report the incident to your institution's environmental health and safety office.
-
Scenario 3: The reaction involving this compound is producing gas more vigorously than expected.
-
Immediate Action:
-
Ensure proper ventilation by keeping the reaction in a fume hood.
-
If the reaction is being heated, immediately remove the heat source.
-
If the reaction is being stirred, continue stirring to ensure even heat distribution.
-
-
Troubleshooting:
-
The vigorous gas evolution is likely due to the presence of moisture in the reactants or solvent. Ensure all reagents and solvents are rigorously dried before use.
-
The rate of addition of the hydride may be too fast. Slow down the addition rate to control the reaction.
-
If the reaction continues to be uncontrollable, prepare for an emergency quench by having a large volume of a high-boiling point, inert solvent (like toluene) and a suitable quenching agent ready.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | NaAlH4 |
| Molar Mass | 54.003 g/mol [3] |
| Appearance | White crystalline solid[1][3] |
| Density | 1.24 g/cm³[1][3] |
| Melting Point | 183 °C (decomposes)[4] |
| Solubility | Soluble in tetrahydrofuran (THF)[3][4] |
| Reactivity | Reacts violently with water, alcohols, and other protic solvents[2][4] |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield[8][11] | Protects against splashes and fine particles. |
| Hand Protection | Dry, chemical-resistant gloves (e.g., nitrile or neoprene)[8][9] | Prevents skin contact and burns. |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes[8] | Protects skin from spills and potential fires. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust[9] | Prevents inhalation of corrosive and reactive particles. |
Experimental Protocols
Protocol 1: Quenching of a Reaction Containing this compound
This protocol is for the safe and controlled neutralization of residual this compound after a reaction is complete.
-
Preparation:
-
Ensure the reaction flask is in an ice bath to manage the exothermic nature of the quench.
-
Have a supply of inert gas (nitrogen or argon) flowing over the reaction.
-
Ensure a stir bar is actively stirring the reaction mixture.
-
-
Stepwise Quenching:
-
Step 1: Slow addition of a less reactive quenching agent. Slowly and dropwise, add ethyl acetate to the reaction mixture. This will react with the more reactive hydride.
-
Step 2: Introduction of a protic solvent. After the initial vigorous reaction with ethyl acetate has subsided, slowly add isopropanol or ethanol dropwise.[12] Continue until gas evolution ceases.
-
Step 3: Cautious addition of water. Once the reaction with the alcohol is complete, very slowly and carefully add water dropwise to quench any remaining reactive species.[12] Be prepared for some gas evolution.
-
-
Workup:
-
Once the quenching is complete and the solution is no longer basic, proceed with the standard aqueous workup for your reaction.
-
Protocol 2: Disposal of Small Quantities of Unused this compound
This protocol is for the disposal of small amounts of solid this compound.
-
Inerting the Hydride:
-
In a fume hood, suspend the this compound powder in a dry, high-boiling point, inert solvent such as toluene or mineral oil.
-
-
Neutralization:
-
While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, to the suspension.[13] The addition should be dropwise to control the rate of hydrogen evolution.
-
Once the initial reaction has subsided, a more reactive alcohol like methanol can be slowly added to ensure complete neutralization.
-
Finally, very cautiously add water dropwise to the mixture to ensure all hydride has been destroyed.
-
-
Final Disposal:
-
The resulting solution should be neutralized with a dilute acid (e.g., 1M HCl) to a neutral pH.
-
This final aqueous solution can then be disposed of as hazardous waste according to your institution's guidelines.
-
Visualizations
Caption: A typical experimental workflow involving this compound.
Caption: Decision tree for responding to a this compound spill.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. This compound | AlH4.Na | CID 26266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium aluminium hydride - Sciencemadness Wiki [sciencemadness.org]
- 5. nj.gov [nj.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nj.gov [nj.gov]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. wcms.uillinois.edu [wcms.uillinois.edu]
- 11. nj.gov [nj.gov]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. m.youtube.com [m.youtube.com]
Effect of solvent purity on sodium aluminum hydride reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium aluminum hydride (NaAlH₄). The following information addresses common issues related to the effect of solvent purity on the reactivity of this powerful reducing agent.
Frequently Asked Questions (FAQs)
Q1: How does the purity of tetrahydrofuran (THF) affect my this compound reduction?
A1: The purity of THF is critical for the success, safety, and reproducibility of your NaAlH₄ reduction. Common impurities in THF, such as water and peroxides, can have significant detrimental effects on the reaction.
-
Water: this compound reacts violently with water in an exothermic reaction, consuming the hydride reagent and generating hydrogen gas.[1][2][3] This can lead to reduced yields, incomplete reactions, and a dangerous buildup of pressure in the reaction vessel.
-
Peroxides: THF can form explosive peroxides upon exposure to air and light. These peroxides can initiate uncontrolled, and potentially explosive, decomposition of NaAlH₄. While the direct impact on the reducing power is not well-quantified in literature, their presence poses a severe safety hazard.
-
Other Impurities: Other impurities, such as dissolved oxygen and acidic contaminants, can also consume the hydride reagent and lead to side reactions, impacting the overall efficiency and purity of your desired product.
Q2: My NaAlH₄ reaction is sluggish or incomplete. What are the likely causes related to solvent purity?
A2: A sluggish or incomplete reaction is often a direct consequence of impure THF. The primary culprit is typically moisture. Even trace amounts of water can consume a significant portion of the NaAlH₄, leaving an insufficient amount to complete the desired reduction. Another possibility is the presence of other protic impurities or acidic contaminants in the solvent.
Q3: I observe excessive gas evolution and a rapid temperature increase upon adding NaAlH₄ to my THF. What is happening?
A3: This is a strong indication that your THF is contaminated with a significant amount of water. The rapid reaction between NaAlH₄ and water is highly exothermic and produces large volumes of hydrogen gas.[1][2] This situation is hazardous and can lead to a runaway reaction or an explosion. Immediate and cautious quenching of the reaction is advised under expert supervision.
Q4: Can I use stabilized THF (containing BHT) for my NaAlH₄ reaction?
A4: While butylated hydroxytoluene (BHT) is effective at preventing peroxide formation, its effect on NaAlH₄ reductions is not extensively documented in the readily available literature. BHT is a phenolic antioxidant and could potentially react with the highly reactive hydride. It is generally recommended to use freshly distilled, uninhibited THF for sensitive hydride reductions to avoid any potential interference from stabilizers.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during this compound reductions, with a focus on problems arising from solvent impurity.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Wet THF | 1. Test an aliquot of the THF for water content using a Karl Fischer titrator. 2. If a titrator is unavailable, a simple qualitative test is to add a small, disposable amount of NaAlH₄ to a few milliliters of the solvent in a separate flask and observe the reaction. Vigorous bubbling indicates high water content. 3. Dry the THF by refluxing over and distilling from a suitable drying agent (e.g., sodium/benzophenone or LiAlH₄) under an inert atmosphere. | A significant reduction in gas evolution upon addition of NaAlH₄ to the dried solvent. Improved yield in subsequent reactions. |
| Presence of Peroxides | 1. Test the THF for peroxides using peroxide test strips or the potassium iodide test. 2. CAUTION: Do not distill THF that tests positive for high levels of peroxides. 3. If peroxides are present, they can be removed by passing the solvent through a column of activated alumina. | Negative peroxide test. Safer reaction conditions and potentially improved yield by preventing side reactions. |
| Degraded NaAlH₄ | The solid NaAlH₄ may have degraded due to improper storage and exposure to atmospheric moisture. | Use a fresh bottle of NaAlH₄ or a sample that has been properly stored under an inert atmosphere. |
Problem 2: Exothermic and Uncontrolled Reaction
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Gross Water Contamination | 1. IMMEDIATE ACTION: If safe to do so, cool the reaction vessel in an ice bath to try and control the exotherm. DO NOT cap the vessel tightly. 2. If the reaction is too vigorous, evacuate the area and consult your institution's safety protocols. 3. For future reactions, ensure the THF is rigorously dried. | Prevention of a runaway reaction. A controlled and safe reaction in subsequent attempts with dry solvent. |
Quantitative Data Summary
While specific quantitative data on the effect of solvent purity on NaAlH₄ reactivity is scarce in the literature, the following table summarizes the known solubility of NaAlH₄ in THF at various temperatures. This information is crucial for ensuring the reagent is fully dissolved and available for reaction.
| Temperature (°C) | Solubility ( g/100 mL THF) |
| 25 | 16 |
Data extrapolated from various sources.
Experimental Protocols
Protocol 1: Purification of Tetrahydrofuran (THF)
Objective: To prepare anhydrous THF suitable for use with this compound.
Materials:
-
THF (reagent grade)
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: Pre-dry the THF by letting it stand over activated molecular sieves (3Å or 4Å) for at least 24 hours.
-
Setup: Assemble a dry distillation apparatus under a constant flow of inert gas.
-
Drying Agent: To the distillation flask, add small pieces of sodium metal and a small amount of benzophenone.
-
Reflux: Add the pre-dried THF to the distillation flask and begin to reflux the mixture.
-
Indicator: Continue refluxing until the solution turns a deep blue or purple color. This indicates that the solvent is anhydrous and free of oxygen. The benzophenone ketyl radical formed is the colored indicator.
-
Distillation: Distill the THF directly into the reaction flask or a dry, inert gas-flushed storage flask.
-
Storage: Use the freshly distilled THF immediately for the best results. If storage is necessary, keep it under an inert atmosphere and away from light.
Protocol 2: General Procedure for a this compound Reduction
Objective: To provide a general workflow for the reduction of a functional group (e.g., an ester to an alcohol) using NaAlH₄.
Materials:
-
Substrate (e.g., methyl benzoate)
-
Anhydrous THF (freshly distilled)
-
This compound (NaAlH₄)
-
Dry reaction flask with a magnetic stirrer and reflux condenser
-
Inert gas source (Nitrogen or Argon)
-
Apparatus for quenching and work-up
Procedure:
-
Setup: Assemble a dry reaction flask with a magnetic stirrer and reflux condenser under a positive pressure of inert gas.
-
Reagent Preparation: In the reaction flask, prepare a solution of NaAlH₄ in anhydrous THF. The concentration will depend on the specific reaction, but a 1 M solution is common.
-
Substrate Addition: Slowly add a solution of the substrate in anhydrous THF to the NaAlH₄ solution at a controlled temperature (often 0 °C to room temperature).
-
Reaction: Allow the reaction to stir at the appropriate temperature for the required time. Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Quenching: CAUTIOUSLY quench the reaction by the slow, dropwise addition of a quenching agent. A common method is the Fieser workup, which involves the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This should be done at a low temperature (e.g., 0 °C).
-
Work-up: After quenching, the resulting salts can be filtered off, and the organic layer can be separated, dried, and concentrated to yield the product.
Visualizations
Caption: Troubleshooting workflow for NaAlH₄ reactions.
Caption: General experimental workflow for a NaAlH₄ reduction.
References
Navigating the Nuances of Hydride Reductions: A Technical Support Center for Enhanced Selectivity with Sodium Aluminum Hydride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for improving the selectivity of sodium aluminum hydride (NaAlH₄) reductions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome challenges and achieve your desired chemical transformations with precision. This compound is a powerful reducing agent, and controlling its reactivity is key to successful and selective synthesis.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during this compound reductions in a question-and-answer format, providing targeted solutions to enhance the selectivity and yield of your reactions.
Q1: My reduction is not selective and is reducing multiple functional groups. How can I increase chemoselectivity?
A1: Over-reduction is a common challenge with powerful hydride reagents like NaAlH₄. To improve selectivity, consider the following strategies:
-
Lower the Reaction Temperature: Many reductions can be performed at lower temperatures (e.g., -78 °C to 0 °C) to modulate the reactivity of the hydride agent. This is particularly effective when trying to reduce a more reactive functional group in the presence of a less reactive one.[3]
-
Use a Modified Hydride Reagent: The reactivity of aluminum hydrides can be attenuated by replacing one or more hydride ions with alkoxy groups. For example, sodium tri-tert-butoxyaluminohydride (NaAlH(Ot-Bu)₃) is a sterically hindered and less reactive reagent that can selectively reduce acid chlorides to aldehydes.[4]
-
Employ Additives: The addition of Lewis acids, such as aluminum chloride (AlCl₃), to sodium borohydride can create a more powerful reducing system capable of reducing esters and lactones, offering an alternative to the high reactivity of NaAlH₄.[5]
Q2: I am trying to reduce an ester to an alcohol, but the yield is consistently low.
A2: Low yields in ester reductions can stem from several factors:
-
Incomplete Reaction: Ensure you are using a sufficient excess of the hydride reagent. The reduction of an ester to a primary alcohol is a two-step process that consumes two equivalents of hydride.[6]
-
Reaction Quenching: this compound is extremely sensitive to moisture and protic solvents. Ensure all glassware is rigorously dried and that anhydrous solvents are used. Any residual water will consume the reagent and reduce its effective concentration.[1][7]
-
Difficult Workup: The workup of aluminum hydride reductions can be challenging due to the formation of gelatinous aluminum salts that can trap the product. Using a Fieser workup (sequential addition of water, 15% NaOH solution, and then more water) or a Rochelle's salt (sodium potassium tartrate) workup can help to precipitate granular salts that are easier to filter, improving product isolation.[8][9]
Q3: My reaction to reduce an amide to an amine is sluggish and incomplete.
A3: Amide reductions can be more challenging than ester reductions. Consider these points:
-
Reagent Choice: While NaAlH₄ is capable of reducing amides, lithium aluminum hydride (LiAlH₄) is often the reagent of choice due to its higher reactivity.[10][11] Sodium borohydride is generally not strong enough to reduce amides.[12]
-
Reaction Conditions: Ensure the reaction is performed in a suitable etheral solvent like THF or diethyl ether, and consider elevated temperatures if the reaction is slow at room temperature.
-
Amide Structure: The structure of the amide itself can influence its reactivity. Primary and secondary amides have acidic N-H protons that will react with the hydride reagent first, consuming an equivalent of the reagent before reduction of the carbonyl group can occur.[6][13]
Frequently Asked Questions (FAQs)
Q: What is the fundamental difference in reactivity between this compound (NaAlH₄), lithium aluminum hydride (LiAlH₄), and sodium borohydride (NaBH₄)?
A: The reactivity of these common hydride reagents is primarily governed by the polarity of the metal-hydrogen bond. The electronegativity of the central metal atom (Al vs. B) and the nature of the cation (Na⁺ vs. Li⁺) play key roles.
-
LiAlH₄ vs. NaBH₄: The Al-H bond in LiAlH₄ is more polar than the B-H bond in NaBH₄ because aluminum is less electronegative than boron. This makes the hydride in LiAlH₄ more nucleophilic and thus a stronger reducing agent.[14][15]
-
LiAlH₄ vs. NaAlH₄: Both are powerful reducing agents. LiAlH₄ is generally considered slightly more reactive, which can be attributed to the smaller, more Lewis acidic Li⁺ cation better coordinating to the carbonyl oxygen, further activating it for nucleophilic attack.[9]
-
Selectivity: NaBH₄ is the most selective of the three, typically only reducing aldehydes and ketones.[16] LiAlH₄ and NaAlH₄ are much less selective and will reduce a wider range of functional groups, including esters, carboxylic acids, and amides.[17][18]
Q: Can I use protic solvents like methanol or water with this compound?
A: No. This compound reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[1][7] All reductions with NaAlH₄ must be carried out under strictly anhydrous conditions using dry etheral solvents such as tetrahydrofuran (THF) or diethyl ether.
Q: How can I selectively reduce an α,β-unsaturated carbonyl compound?
A: The reduction of α,β-unsaturated carbonyls can lead to either 1,2-reduction (reduction of the carbonyl) to form an allylic alcohol or 1,4-reduction (conjugate addition) to yield a saturated carbonyl compound. The choice of reagent and conditions is crucial for selectivity. While standard NaAlH₄ or LiAlH₄ may give mixtures, modified reagents or specific conditions can favor one outcome. For instance, the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures is a common method for the 1,2-reduction of α,β-unsaturated esters to allylic alcohols.[17] The addition of lanthanoid salts to LiAlH₄ has also been shown to promote 1,2-regioselectivity.[19]
Data Presentation: Comparison of Hydride Reagent Selectivity
The following tables summarize the general reactivity of common hydride reducing agents towards various functional groups.
| Functional Group | Sodium Borohydride (NaBH₄) | This compound (NaAlH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Aldehyde | ✓ | ✓ | ✓ |
| Ketone | ✓ | ✓ | ✓ |
| Ester | ✗ | ✓ | ✓ |
| Carboxylic Acid | ✗ | ✓ | ✓ |
| Amide | ✗ | ✓ | ✓ |
| Nitrile | ✗ | ✓ | ✓ |
| Acyl Chloride | ✓ | ✓ | ✓ |
| Epoxide | Slow | ✓ | ✓ |
| Alkyl Halide | Slow/Variable | ✓ | ✓ |
Table 1: General Chemoselectivity of Common Hydride Reducing Agents. (✓ = Reduces, ✗ = Generally does not reduce)
| Reagent | Substrate | Product | Key Selectivity Feature |
| NaBH₄ | Aldehyde in the presence of an ester | Primary alcohol | Selectively reduces the more reactive aldehyde.[16] |
| LiBH₄ | Ester in the presence of a carboxylic acid | Primary alcohol | Can selectively reduce esters over carboxylic acids.[20] |
| NaAlH(Ot-Bu)₃ | Acid chloride | Aldehyde | Steric hindrance prevents over-reduction to the alcohol.[4] |
| DIBAL-H | Ester or Nitrile (at -78 °C) | Aldehyde | Low temperature stabilizes the tetrahedral intermediate, preventing over-reduction.[17] |
Table 2: Examples of Selective Reductions with Modified and Alternative Hydride Reagents.
Experimental Protocols
Protocol 1: Selective Reduction of an Ester to a Primary Alcohol using this compound
This protocol describes the general procedure for the reduction of an ester to a primary alcohol using NaAlH₄.
Materials:
-
Ester
-
This compound (NaAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon gas inlet
-
Addition funnel
-
Ice bath
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Nitrogen or Argon).
-
Dissolve the ester in anhydrous THF in the flask.
-
In a separate, dry flask, prepare a solution or suspension of NaAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF.
-
Cool the ester solution to 0 °C using an ice bath.
-
Slowly add the NaAlH₄ solution/suspension to the stirred ester solution via an addition funnel or syringe.
-
After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of Rochelle's salt. Vigorous gas evolution will occur.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography or distillation as needed.
Visualizations
Logical Workflow for Troubleshooting Selectivity Issues
A decision-making workflow for troubleshooting and improving the selectivity of this compound reductions.
Reaction Pathway: Ester Reduction to a Primary Alcohol
References
- 1. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-296427) | 13770-96-2 [evitachem.com]
- 3. sketchviz.com [sketchviz.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. nj.gov [nj.gov]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. youtube.com [youtube.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. GraphViz Examples and Tutorial [graphs.grevian.org]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. quora.com [quora.com]
- 19. 1,2-Regioselective reduction of α,β-unsaturated carbonyl compounds with lithium aluminium hydride in the presence of lanthanoid salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Navigating the Scale-Up of Sodium Aluminum Hydride Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for professionals scaling up chemical reactions involving sodium aluminum hydride (NaAlH₄). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during laboratory and industrial-scale applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with large-scale this compound reactions?
A1: this compound is a highly reactive and pyrophoric solid.[1] Key hazards during scale-up include:
-
Violent Reaction with Water: NaAlH₄ reacts violently with water, releasing flammable hydrogen gas, which can ignite or explode.[2][3] This reaction is highly exothermic.
-
Pyrophoricity: The dry powder can ignite spontaneously on contact with moist air.[3]
-
Thermal Runaway: The reduction reaction is highly exothermic. Without adequate thermal management, the reaction temperature can increase uncontrollably, leading to dangerous pressure buildup and potentially a runaway reaction.
-
Hydrogen Evolution: Both the reaction and the quenching process generate significant volumes of hydrogen gas, creating a fire and explosion risk.[4]
-
Caustic Byproducts: The reaction workup produces aluminum salts and sodium hydroxide, which are corrosive.[3]
Q2: How does the choice of solvent impact a large-scale NaAlH₄ reduction?
A2: Solvent selection is critical for safety, reaction kinetics, and product purity.
-
Solubility: this compound is soluble in tetrahydrofuran (THF) but not in diethyl ether or hydrocarbons.[2] Using a solvent in which NaAlH₄ is soluble can lead to a more homogenous reaction but may also increase the initial reaction rate and exotherm.
-
Boiling Point: A solvent with a higher boiling point can allow for a wider operating temperature range but may be more difficult to remove during downstream processing.
-
Reactivity: Ethereal solvents like THF are common, but their peroxide-forming tendencies must be managed. Protic solvents like alcohols and water are incompatible with NaAlH₄.[1]
-
Workup: The choice of solvent will influence the workup procedure, particularly the separation of the organic and aqueous phases.
Q3: What are the best practices for storing and handling bulk quantities of this compound?
A3: Proper storage and handling are paramount to preventing accidents.
-
Storage: Store NaAlH₄ in airtight, sealed containers under an inert atmosphere (e.g., nitrogen or argon).[1][5] Keep it in a cool, dry, well-ventilated area away from water, moisture, and oxidizing agents.[5]
-
Handling: Whenever possible, handle solid NaAlH₄ in an inert atmosphere glovebox.[5] For larger-scale operations where a glovebox is not feasible, use specialized charging equipment that minimizes exposure to air and moisture. Using NaAlH₄ in pre-measured, dissolvable bags can also enhance safety during charging.[6]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound reactions.
Issue 1: Uncontrolled Exotherm and Temperature Spikes
Symptoms:
-
Rapid, unexpected increase in reactor temperature.
-
Boiling of the solvent, even with cooling applied.
-
Significant increase in pressure.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Preventative Measures |
| Addition rate is too fast. | 1. Reduce the addition rate of the limiting reagent (either the substrate or the NaAlH₄ solution).2. For highly reactive substrates, consider a reverse addition (adding the substrate to the NaAlH₄ slurry/solution).3. Implement a feedback control loop where the addition rate is automatically adjusted based on the internal temperature. |
| Inadequate cooling capacity. | 1. Ensure the reactor's cooling system is appropriately sized for the scale and exothermicity of the reaction.2. Check that the coolant is at the correct temperature and flow rate.3. For very exothermic reactions, consider using a more powerful cooling system or a semi-batch process to limit the amount of reacting material at any given time. |
| Poor mixing. | 1. Verify that the agitator speed and design are sufficient to maintain a homogeneous suspension and facilitate efficient heat transfer to the reactor walls.2. For heterogeneous reactions, poor mixing can create localized "hot spots" where the reaction proceeds much faster. |
| Contamination with water. | 1. Ensure all reagents, solvents, and the reactor itself are scrupulously dry.2. Use a dry inert gas blanket (nitrogen or argon) throughout the process. |
Issue 2: Formation of Gels and Emulsions During Workup
Symptoms:
-
Formation of a thick, gelatinous precipitate of aluminum salts upon quenching.
-
Difficulty in separating the organic and aqueous layers.
-
Clogging of filters during product isolation.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Preventative Measures |
| Precipitation of fine aluminum salts. | 1. Use of Rochelle's Salt: Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) during the workup. The tartrate chelates the aluminum ions, breaking up the emulsion and leading to a more easily filterable solid.[1] 2. Fieser Workup: A carefully controlled sequential addition of water, followed by aqueous sodium hydroxide, and then more water can produce a granular, easily filterable precipitate. |
| Incorrect quenching procedure. | 1. Ensure the reaction mixture is cooled (typically to 0 °C) before quenching begins.[1] 2. Add the quenching agent slowly and with vigorous stirring to control the exotherm and the particle size of the precipitated salts. |
| Insufficient stirring during quench. | Maintain vigorous agitation throughout the quenching process to promote the formation of larger, more crystalline particles that are easier to filter. |
Issue 3: Low or Inconsistent Product Yield
Symptoms:
-
The isolated product yield is significantly lower than expected from smaller-scale experiments.
-
Yield varies considerably between batches.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Preventative Measures |
| Incomplete reaction. | 1. Monitor the reaction progress using an appropriate analytical technique (TLC, GC, HPLC, or in-situ IR/Raman).2. Ensure sufficient reaction time, which may be longer at scale due to mass transfer limitations.3. Verify the quality and stoichiometry of the NaAlH₄. |
| Degradation of NaAlH₄. | 1. Ensure the hydride has been stored correctly and has not been exposed to air or moisture, which would reduce its activity.2. Titrate the NaAlH₄ solution before use to determine its exact hydride content. |
| Product loss during workup. | 1. Optimize the quenching and filtration procedure to minimize product occlusion in the aluminum salt cake. The use of Rochelle's salt can be particularly effective.[1]2. Perform multiple extractions of the aqueous layer and washes of the filter cake to ensure complete product recovery. |
| Side reactions due to poor temperature control. | Implement the temperature control strategies outlined in Issue 1 to maintain the optimal reaction temperature and minimize the formation of byproducts. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Large-Scale NaAlH₄ Reduction
Warning: This is a generalized procedure and must be adapted and thoroughly risk-assessed for the specific substrate and scale of operation.
-
Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Purge the reactor with a dry, inert gas (e.g., nitrogen) to remove air and moisture.
-
Solvent Charging: Charge the anhydrous reaction solvent (e.g., THF) to the reactor under a positive pressure of inert gas.
-
Reagent Charging:
-
Method A (Solid Addition): If adding solid NaAlH₄, use a contained charging system (e.g., an isolator or a powder transfer system) to add the reagent to the solvent with good agitation.
-
Method B (Solution/Slurry): If using a pre-made solution or slurry of NaAlH₄ in THF, transfer it to the reactor via a pressure-equalized addition funnel or a pump, maintaining an inert atmosphere.
-
-
Temperature Control: Cool the NaAlH₄/solvent mixture to the desired initial reaction temperature (e.g., 0 °C) using the reactor's cooling jacket.
-
Substrate Addition: Dissolve the substrate in anhydrous solvent and add it to the reactor dropwise via an addition funnel or a controlled-rate pump. Monitor the internal temperature closely throughout the addition. The addition rate should be controlled to maintain the desired temperature range.
-
Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the reaction's progress by taking aliquots (quenched carefully before analysis) and analyzing them by a suitable method (e.g., HPLC, GC, TLC).
-
Reaction Completion: Once the reaction is complete, cool the mixture to 0 °C in preparation for quenching.
Protocol 2: Large-Scale Quenching and Workup using Rochelle's Salt
This protocol is designed to mitigate the formation of emulsions and facilitate filtration.
-
Preparation: Prepare a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).
-
Initial Quench (Optional but Recommended): To quench any excess, highly reactive hydride, slowly add a less protic reagent like ethyl acetate dropwise to the cooled (0 °C) reaction mixture. Monitor for gas evolution and temperature changes.
-
Rochelle's Salt Addition: Slowly and carefully add the saturated Rochelle's salt solution to the vigorously stirred reaction mixture. The rate of addition should be controlled to keep the temperature below a safe limit (e.g., 20-25 °C). Significant hydrogen evolution will occur. Ensure adequate venting.
-
Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously for several hours or overnight. This allows the chelation process to complete, resulting in two clear, easily separable phases or a slurry with granular solids.
-
Phase Separation/Filtration:
-
If two liquid phases form, separate them. Extract the aqueous layer with a suitable organic solvent.
-
If a solid precipitate forms, filter the mixture through a pad of filter aid (e.g., Celite). Wash the filter cake thoroughly with the reaction solvent and/or an extraction solvent to recover all the product.
-
-
Downstream Processing: Combine the organic phases, wash with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.
Section 4: Visualizations
Caption: Troubleshooting logic for NaAlH₄ reaction scale-up.
Caption: General workflow for large-scale NaAlH₄ reductions.
References
Validation & Comparative
A Comparative Guide to Sodium Aluminum Hydride and Lithium Aluminum Hydride Reactivity
For researchers, scientists, and professionals in drug development, the selection of an appropriate reducing agent is a critical decision in the synthesis of complex molecules. Among the powerful hydride donors, sodium aluminum hydride (NaAlH₄) and lithium aluminum hydride (LiAlH₄) are two of the most potent. This guide provides an objective comparison of their reactivity, supported by available data, to aid in the selection process for specific synthetic applications.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is essential for their safe and effective use. Both are highly reactive, moisture-sensitive solids. A key differentiator is their solubility in common ethereal solvents, which dictates the choice of reaction medium.
| Property | This compound (NaAlH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Molar Mass | 54.00 g/mol [1][2] | 37.95 g/mol |
| Appearance | White to light gray crystalline solid[1][2][3] | White to gray crystalline powder |
| Density | 1.24 g/cm³[1][2] | 0.917 g/cm³ |
| Melting Point | 178 °C (decomposes)[1][3] | 150 °C (decomposes) |
| Solubility in THF | Soluble (16 g/100 mL at room temperature)[1] | 112.332 g/L |
| Solubility in Diethyl Ether | Insoluble[3] | Soluble |
| Thermal Decomposition | Begins to decompose at 183 °C, initially forming Na₃AlH₆[3] | Decomposes above 125 °C |
Reactivity and Functional Group Selectivity
Both NaAlH₄ and LiAlH₄ are powerful reducing agents capable of reducing a wide array of functional groups. Their reactivity is considered to be very similar, stemming from the polar Al-H bond that serves as a source of nucleophilic hydride (H⁻).[1] LiAlH₄ is widely recognized as one of the strongest and most versatile reducing agents in organic chemistry.[4][5][6][7][8][9][10] It can reduce esters, carboxylic acids, amides, nitriles, aldehydes, and ketones.[6][7][8][9][10]
This compound is also a potent reducing agent with a reactivity profile that closely mirrors that of LiAlH₄, including the reduction of esters to alcohols.[1] However, subtle differences in reactivity can arise due to the nature of the cation (Na⁺ vs. Li⁺), which can influence the coordination with the carbonyl oxygen and thus the rate of reduction.
Due to a lack of direct comparative studies in readily available literature, a quantitative side-by-side comparison of yields and reaction times for various functional groups under identical conditions is challenging to present. However, the general consensus is that both reagents are highly effective for the reduction of the functional groups listed below.
Functional Group Reduction Capabilities:
| Functional Group | Product with NaAlH₄/LiAlH₄ |
| Aldehyde | Primary Alcohol |
| Ketone | Secondary Alcohol |
| Ester | Primary Alcohol |
| Carboxylic Acid | Primary Alcohol |
| Amide | Amine[11][12] |
| Nitrile | Primary Amine |
| Acyl Chloride | Primary Alcohol |
| Epoxide | Alcohol |
Experimental Protocols
The handling and reaction setup for both hydrides are similar, demanding strict anhydrous conditions due to their violent reaction with water. The primary difference in experimental setup arises from the choice of solvent, dictated by their differing solubilities.
General Experimental Workflow for Hydride Reduction
References
- 1. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. This compound | AlH4.Na | CID 26266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium aluminium hydride CAS#: 13770-96-2 [m.chemicalbook.com]
- 4. differencebetween.com [differencebetween.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 11. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 12. orgosolver.com [orgosolver.com]
A Comparative Guide to the Reducing Power of Sodium Aluminum Hydride (NaAlH₄) and Sodium Borohydride (NaBH₄)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of an appropriate reducing agent is paramount to achieving desired molecular transformations. Among the plethora of available hydrides, sodium aluminum hydride (NaAlH₄) and sodium borohydride (NaBH₄) are two commonly encountered reagents. While both are capable of reducing carbonyl compounds, their reactivity profiles, substrate scope, and handling requirements differ significantly. This guide provides an objective comparison of their reducing power, supported by available data and general experimental protocols, to aid researchers in making informed decisions for their synthetic endeavors.
Quantitative Comparison of Reducing Power
Direct, side-by-side quantitative experimental data comparing the reducing power of NaAlH₄ and NaBH₄ under identical conditions is not extensively documented in readily available literature. However, based on established principles of chemical reactivity and numerous independent studies, a clear qualitative and semi-quantitative picture emerges. The difference in electronegativity between the central atom (Aluminum or Boron) and hydrogen dictates the hydridic character of the M-H bond and, consequently, the reducing strength of the reagent. Aluminum is less electronegative than boron, making the Al-H bond more polar and the hydride more nucleophilic in NaAlH₄ as compared to the B-H bond in NaBH₄.
This fundamental difference in electronic properties translates to a significant disparity in their reducing capabilities. The following table summarizes the general reactivity of NaAlH₄ and NaBH₄ towards various functional groups.
| Functional Group | Substrate Example | NaAlH₄ Reactivity | NaBH₄ Reactivity |
| Aldehyde | Benzaldehyde | Rapid Reduction | Rapid Reduction |
| Ketone | Acetophenone | Rapid Reduction | Rapid Reduction |
| Ester | Ethyl benzoate | Reduction to Alcohol | Generally No Reaction |
| Carboxylic Acid | Benzoic Acid | Reduction to Alcohol | No Reaction |
| Amide | Benzamide | Reduction to Amine | No Reaction |
| Nitrile | Benzonitrile | Reduction to Amine | No Reaction |
| Acyl Chloride | Benzoyl chloride | Rapid Reduction | Rapid Reduction |
| Epoxide | Styrene oxide | Ring Opening | Slow or No Reaction |
| Alkyl Halide | 1-Bromobutane | Reduction to Alkane | Slow or No Reaction |
Note: The reactivity of NaAlH₄ is often considered analogous to that of the more commonly used Lithium Aluminum Hydride (LiAlH₄).
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and safe execution of reduction reactions. Below are representative procedures for the reduction of a ketone with NaBH₄ and an ester with NaAlH₄.
Protocol 1: Reduction of Acetophenone to 1-Phenylethanol using NaBH₄
Materials:
-
Acetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (5.0 g, 41.6 mmol) in methanol (50 mL).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.57 g, 41.6 mmol) in small portions over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Quench the reaction by slowly adding 20 mL of deionized water.
-
Remove the methanol from the mixture using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with saturated aqueous NH₄Cl solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-phenylethanol.
Protocol 2: Reduction of Ethyl Benzoate to Benzyl Alcohol using NaAlH₄
Materials:
-
This compound (NaAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl benzoate
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stir bar. Flame-dry the apparatus under a stream of nitrogen.
-
In the flask, suspend NaAlH₄ (2.2 g, 40.8 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.
-
Cool the suspension in an ice bath to 0-5 °C.
-
In the dropping funnel, prepare a solution of ethyl benzoate (5.0 g, 33.3 mmol) in anhydrous THF (25 mL).
-
Add the ethyl benzoate solution dropwise to the NaAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Cool the reaction mixture again in an ice bath.
-
Quench the reaction by the sequential dropwise addition of:
-
2.2 mL of deionized water
-
2.2 mL of 15% aqueous NaOH solution
-
6.6 mL of deionized water
-
-
A granular white precipitate should form. Stir the mixture vigorously for 15 minutes.
-
Filter the solid and wash it with anhydrous diethyl ether (3 x 20 mL).
-
Combine the filtrate and the ether washings, and dry the solution over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield benzyl alcohol.
Mandatory Visualizations
The following diagrams illustrate the general workflow for a reduction reaction and the hierarchical relationship of the reducing power of NaAlH₄ and NaBH₄.
Conclusion
A Comparative Guide: Sodium Aluminum Hydride vs. Lithium Aluminum Hydride in Cost-Effectiveness for Reduction Reactions
For researchers, scientists, and professionals in drug development, the choice of a reducing agent is a critical decision that balances reactivity, selectivity, safety, and cost. This guide provides an objective comparison of sodium aluminum hydride (NaAlH₄) and lithium aluminum hydride (LiAlH₄), two powerful hydride-donating reagents, with a focus on their cost-effectiveness, supported by experimental data and detailed protocols.
This compound and lithium aluminum hydride are both potent reducing agents capable of reducing a wide array of functional groups. However, key differences in their reactivity, handling requirements, and, most notably, cost, dictate their suitability for specific applications in both laboratory and industrial settings.
Physicochemical Properties and Reactivity Profile
A fundamental understanding of the properties of each hydride is essential for their effective and safe use.
| Property | This compound (NaAlH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Molar Mass | 54.00 g/mol | 37.95 g/mol |
| Appearance | White to light gray crystalline powder[1][2] | White to gray crystalline powder[3] |
| Solubility in THF | Soluble (16 g/100 mL at room temperature)[1][4] | Soluble (13 g/100g at 25°C)[5] |
| Solubility in Diethyl Ether | Insoluble[1][6] | Soluble (30 g/100g at 25°C)[5] |
| Decomposition Temperature | 178 °C[1][6] | Starts to decompose at 125-150 °C[7][8][9] |
| Reactivity | Strong reducing agent, similar to LiAlH₄[1] | Very strong and less selective reducing agent |
Lithium aluminum hydride is generally considered a more powerful and less selective reducing agent than this compound. This heightened reactivity allows it to reduce a broader spectrum of functional groups, including amides and carboxylic acids, which are less readily reduced by NaAlH₄. However, this increased reactivity also translates to greater hazards and more stringent handling requirements.
Cost-Effectiveness Analysis
The primary driver for considering this compound is its significantly lower cost. This cost advantage stems from its more direct industrial synthesis and its role as a precursor in the production of lithium aluminum hydride.
Industrial Synthesis:
-
This compound: Typically synthesized by the direct reaction of sodium and aluminum with hydrogen gas at high temperature and pressure.[1] More sustainable methods using recycled automotive aluminum alloys are also being explored.[10]
-
Lithium Aluminum Hydride: Commonly produced via a salt metathesis reaction between this compound and lithium chloride.[3] This multi-step process, which starts from NaAlH₄, inherently makes LiAlH₄ more expensive.
Price Comparison:
| Reagent | Purity | Quantity | Price (USD) | Price per Mole (USD) |
| Sodium Hydride (precursor for NaAlH₄) | 95% | 1 kg | ~$879 | ~$36.63 |
| Lithium Aluminum Hydride | 95% | 1 kg | $1,190 | ~$31.36 |
Note: The price for sodium hydride is used as a proxy for the cost of the active hydride in NaAlH₄ for a more direct comparison of raw material costs. Actual market prices for NaAlH₄ may vary but are generally lower than LiAlH₄.
While the per-mole cost of the active hydride appears comparable in this simplified analysis, the overall process cost-effectiveness must also account for reaction yields, solvent usage, and safety protocols.
Experimental Data: Reduction of Methyl Benzoate
Experimental Protocol: Reduction of Methyl Benzoate with LiAlH₄
Reaction: Methyl Benzoate + LiAlH₄ → Benzyl Alcohol
Procedure: A solution of methyl benzoate (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (1.1 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for 1 hour. After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous base solution. The product, benzyl alcohol, is then extracted and purified.
Typical Yield: >90%
Experimental Protocol: Reduction of Methyl Benzoate with NaAlH₄
Reaction: Methyl Benzoate + NaAlH₄ → Benzyl Alcohol
Procedure: A solution of methyl benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added to a solution of this compound (1.5 eq) in THF at room temperature under an inert atmosphere. The reaction mixture is then refluxed for 4 hours. After cooling, the reaction is quenched, and the product is extracted and purified.
Reported Yield: ~85%
Comparison of Experimental Parameters:
| Parameter | This compound (NaAlH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Tetrahydrofuran (THF) | Diethyl Ether or THF |
| Stoichiometry | Higher excess of reagent may be needed | Near-stoichiometric amounts are often sufficient |
| Temperature | Often requires elevated temperatures (reflux) | Can often be performed at or below room temperature |
| Reaction Time | Generally longer | Typically shorter |
| Yield | Good to excellent | Excellent |
Safety and Handling
Both NaAlH₄ and LiAlH₄ are highly reactive with water and protic solvents, releasing flammable hydrogen gas. Proper handling under an inert atmosphere is crucial for both.
-
Lithium Aluminum Hydride: Pyrophoric in its pure, finely divided form and reacts violently with water.[3] Its lower decomposition temperature also poses a greater risk during storage and handling.
-
This compound: Also water-reactive, but generally considered slightly less hazardous to handle than LiAlH₄ due to its higher thermal stability.[1][6]
Mandatory Visualizations
Experimental Workflow for Ester Reduction
Caption: A generalized experimental workflow for the reduction of an ester using a metal hydride.
Cost-Effectiveness Analysis Logic
Caption: Logical relationship of factors contributing to the overall cost-effectiveness analysis.
Conclusion
The choice between this compound and lithium aluminum hydride is a nuanced one that extends beyond a simple comparison of their price tags.
-
Lithium Aluminum Hydride (LiAlH₄) remains the reagent of choice for reactions requiring high reactivity and for the reduction of less reactive functional groups like amides and carboxylic acids. Its efficacy at lower temperatures and shorter reaction times can, in some instances, offset its higher initial cost, particularly in small-scale laboratory syntheses where time and yield are paramount.
-
This compound (NaAlH₄) presents a compelling, cost-effective alternative for large-scale industrial processes, especially for the reduction of more reactive carbonyl compounds like esters and ketones. While it may require higher temperatures and longer reaction times, its significantly lower purchase price, derived from a more direct synthesis route, can lead to substantial cost savings in bulk applications.
For professionals in drug development and chemical manufacturing, a thorough process-specific evaluation is recommended. This should include not only the cost of the reagents but also the associated expenses for solvents, energy for heating or cooling, and the implementation of necessary safety measures. For many common reductions, the economic advantage of this compound makes it a highly attractive option that should be seriously considered.
References
- 1. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. This compound | AlH4.Na | CID 26266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 4. Buy this compound (EVT-296427) | 13770-96-2 [evitachem.com]
- 5. Lithium Aluminum Hydride CAS#: 16853-85-3 [m.chemicalbook.com]
- 6. Sodium aluminium hydride CAS#: 13770-96-2 [m.chemicalbook.com]
- 7. Lithium aluminum hydride | AlH4.Li | CID 28112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. Sustainable NaAlH4 production from recycled automotive Al alloy - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Performance of different catalysts for sodium aluminum hydride dehydrogenation
A Comparative Guide to Catalysts for Sodium Aluminum Hydride Dehydrogenation
For Researchers, Scientists, and Drug Development Professionals
This compound (NaAlH₄), also known as sodium alanate, is a promising material for solid-state hydrogen storage due to its high hydrogen capacity (5.6 wt.%). However, its practical application is hindered by slow dehydrogenation kinetics and high operating temperatures. The introduction of catalysts is a key strategy to overcome these limitations. This guide provides an objective comparison of the performance of various catalysts, supported by experimental data, to aid researchers in selecting and developing advanced hydrogen storage systems.
Data Presentation: Performance Metrics of NaAlH₄ Catalysts
The performance of different catalytic systems for NaAlH₄ dehydrogenation is summarized below. Key metrics include the onset temperature of dehydrogenation, the amount of hydrogen released, and the activation energy (Ea) for the process. Lower onset temperatures, higher hydrogen yields, and lower activation energies indicate superior catalytic performance.
Table 1: Transition Metal and Metal Oxide Catalysts
| Catalyst (Dopant Amount) | Dehydrogenation Onset Temp. (°C) | Hydrogen Capacity (wt.%) | Activation Energy (Ea) (kJ/mol) | Key Findings & References |
| Pristine NaAlH₄ (undoped) | ~170 - 210 | 4.3 - 5.7 | 118 - 119 | Baseline for comparison; dehydrogenation is slow and occurs at high temperatures.[1][2][3] |
| TiCl₃ (1-2 wt.%) | ~120 | ~4.5 - 4.8 | - | A benchmark catalyst that significantly improves kinetics and allows for reversible hydrogen storage.[4] |
| NP-TiH₂@G (7 wt.%) | 80 | 5.0 (reversible) | - | Enables full dehydrogenation at low temperatures, suitable for PEM fuel cells.[5][6] |
| TiO₂ nanoparticles (25 nm) | ~100 (373 K) | ~3.0 (in 5-7 min at 150°C) | 67 | Nanoparticle size is crucial; smaller particles show better catalytic activity.[2][7] |
| CeCl₃ (2 wt.%) | ~100 | 5.4 | - | Demonstrates very fast kinetics and achieves nearly the theoretical hydrogen capacity.[4] |
| Nano-CeB₆ | 75 | 4.9 (reversible) | - | Exhibits high catalytic activity and allows rehydrogenation in under 20 minutes.[8] |
| Nb₂O₅ (2 wt.%) | ~100 | 5.0 | - | Shows rapid kinetics, releasing 5.0 wt.% hydrogen in approximately 15 minutes at 250°C.[4] |
| Ti(OBu)₄ + Fe(OEt)₂ | - | 4.0 (rehydrided) | - | A synergistic combination that improves rehydrogenation kinetics.[9] |
| K₂SiF₆ (10 wt.%) | 145 | 4.8 | 87.7 (1st step), 106.7 (2nd step) | Lowers the activation energy for both dehydrogenation steps significantly compared to milled NaAlH₄.[3][10] |
Table 2: Carbon-Based Nanostructure Catalysts
| Catalyst (Dopant Amount) | Dehydrogenation Onset Temp. (°C) | Hydrogen Capacity (wt.%) | Activation Energy (Ea) (kJ/mol) | Key Findings & References |
| Helical Graphitic Nanofibers (HGNFs) (2 wt.%) | ~144 | - | - | Superior catalytic activity compared to other carbon nanoforms like CNTs and planar GNFs.[1][11] |
| C₆₀ (Fullerene) | - | 4.3 (rehydrided over 8h) | - | Acts as an electronegative substrate, weakening the Al-H bond to facilitate hydrogen release and uptake.[12][13] |
| Graphene Oxide Framework (GOF) | Room Temperature | - | Significantly Reduced | Nanoconfinement within the GOF framework enhances kinetics substantially without transition metal catalysts.[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical protocols for catalyst preparation and performance evaluation.
Catalyst Doping and Sample Preparation
-
Mechanical Ball Milling: This is the most common method for catalyst incorporation.
-
Materials: Pristine NaAlH₄ powder and the desired catalyst powder (e.g., TiCl₃, TiO₂, carbon nanotubes).
-
Procedure: The NaAlH₄ and catalyst are weighed and loaded into a milling vial with grinding balls (e.g., tungsten carbide or stainless steel) inside an inert atmosphere glovebox to prevent oxidation.[15]
-
Milling Parameters: The vial is sealed and milled for a specific duration (e.g., 1-2 hours) at a set rotation speed.[15] The milling process reduces particle size and intimately mixes the catalyst with the hydride.
-
-
Solvent-Based Mixing: This method avoids potential metal contamination from milling media.
-
Procedure: NaAlH₄ is dissolved in a suitable solvent (e.g., tetrahydrofuran, THF). The catalyst, often a nanostructured material, is dispersed in the same solvent.[12]
-
Mixing: The two solutions/dispersions are mixed and stirred for an extended period to ensure homogeneous distribution.
-
Solvent Removal: The solvent is subsequently removed under vacuum to yield the catalyst-doped NaAlH₄ composite.[12]
-
Dehydrogenation Performance Evaluation
-
Temperature Programmed Desorption (TPD): Used to determine the onset and peak dehydrogenation temperatures.
-
Apparatus: A Sieverts-type apparatus or a thermogravimetric analyzer (TGA) coupled with a mass spectrometer (MS).
-
Procedure: A small amount of the catalyzed NaAlH₄ sample is placed in a sample holder under an inert gas flow (e.g., Argon).
-
Measurement: The sample is heated at a constant rate (e.g., 2-10 °C/min), and the evolved hydrogen is monitored by the MS or by pressure changes in the Sieverts apparatus.[1][11] The temperature at which hydrogen evolution begins is the onset temperature.
-
-
Isothermal Dehydrogenation: Used to measure the kinetics (rate) of hydrogen release at a constant temperature.
-
Procedure: The sample is rapidly heated to a specific isothermal temperature (e.g., 140°C) under vacuum or a low back-pressure.[5]
-
Measurement: The amount of hydrogen released over time is recorded by measuring the pressure increase in a calibrated volume. This data is used to determine the rate of reaction and the total hydrogen capacity at that temperature.
-
-
Activation Energy (Ea) Calculation (Kissinger's Method):
-
Procedure: TPD experiments are performed at several different heating rates (e.g., 5, 10, 15, 20 °C/min).
-
Analysis: The peak dehydrogenation temperature (Tp) is determined for each heating rate (β). The activation energy (Ea) is then calculated by plotting ln(β/Tp²) versus 1/Tp. The slope of the resulting line is equal to -Ea/R, where R is the gas constant.[10]
-
Visualizations: Mechanisms and Workflows
Diagrams created using Graphviz help to visualize complex processes and relationships in the catalytic dehydrogenation of NaAlH₄.
Dehydrogenation Pathway of NaAlH₄
The thermal decomposition of NaAlH₄ occurs in two main steps, releasing a total of 5.6 wt.% of hydrogen. A third step, the decomposition of NaH, occurs at much higher temperatures and is generally not considered practical for reversible storage.
Caption: Two-step thermal decomposition pathway of this compound.
Catalytic Mechanism of Carbon Nanostructures
Carbon nanomaterials like fullerenes and nanotubes act as electronegative substrates, altering the electronic structure of NaAlH₄ to facilitate hydrogen release.
Caption: Charge transfer mechanism for carbon-catalyzed NaAlH₄ dehydrogenation.[13][16]
General Experimental Workflow
This diagram outlines the typical research process for evaluating new catalysts for NaAlH₄ dehydrogenation.
Caption: Standard experimental workflow for catalyst performance evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on metal oxide nanoparticles catalyzed this compound [ideas.repec.org]
- 3. jssm.umt.edu.my [jssm.umt.edu.my]
- 4. ijsr.net [ijsr.net]
- 5. Titanium Hydride Nanoplates Enable 5 wt% of Reversible Hydrogen Storage by Sodium Alanate below 80°C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Significantly improved hydrogen storage properties of NaAlH4 catalyzed by Ce-based nanoparticles - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Development of catalytically enhanced this compound as a hydrogen-storage material (Journal Article) | ETDEWEB [osti.gov]
- 10. jssm.umt.edu.my [jssm.umt.edu.my]
- 11. researchgate.net [researchgate.net]
- 12. digital.library.unt.edu [digital.library.unt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced hydrogen storage kinetics and air stability of nanoconfined NaAlH4 in graphene oxide framework - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arxiv.org [arxiv.org]
- 16. Carbon nanomaterials as catalysts for hydrogen uptake and release in NaAlH4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alanates for Solid-State Hydrogen Storage
For Researchers, Scientists, and Drug Development Professionals
The quest for safe, efficient, and high-capacity hydrogen storage materials is a critical bottleneck in the advancement of a hydrogen-based economy. Among the various classes of materials being investigated, complex hydrides, and specifically alanates (or aluminohydrides), have garnered significant attention.[1][2] This guide provides a comparative analysis of the performance of different alanates for hydrogen storage, supported by experimental data, to aid researchers in this field.
Performance Comparison of Alanates
Alanates are a class of complex hydrides with the general formula M(AlH₄)ₓ, where M is a metal cation. Their potential for hydrogen storage stems from their relatively high gravimetric and volumetric hydrogen densities.[3] However, challenges related to high dehydrogenation temperatures and sluggish kinetics have historically hindered their practical application.[4] The discovery that doping with transition metals, particularly titanium, can significantly improve their kinetic properties has revitalized interest in these materials.[1][5]
The following table summarizes the key hydrogen storage properties of several common and emerging alanates. It is important to note that the experimental values can vary depending on factors such as synthesis method (e.g., ball milling), particle size, and the type and concentration of catalytic dopants.[6]
| Alanate | Theoretical H₂ Capacity (wt.%) | Experimental Reversible H₂ Capacity (wt.%) | Onset Dehydrogenation Temperature (°C) | Peak Dehydrogenation Temperature (°C) | Notes |
| Sodium Alanate (NaAlH₄) | 5.6 | ~4.0 (Ti-doped)[3][7] | ~30 (Ti-doped, 1st step)[3] | ~150-180 (Ti-doped, 1st step) | The most extensively studied alanate. Doping is crucial for reversibility at moderate conditions.[1] |
| Lithium Alanate (LiAlH₄) | 10.6 (7.9 for first two steps)[3] | Poor reversibility[3] | ~150-180 | ~175-190 | High theoretical capacity but poor reversibility has limited its application.[3] Doping with materials like TiSiO₄ can lower the decomposition temperature.[8] |
| Potassium Alanate (KAlH₄) | 4.3 | - | ~280 | ~300 | Higher decomposition temperature compared to NaAlH₄ and LiAlH₄.[9] |
| Magnesium Alanate (Mg(AlH₄)₂) | 9.3 | ~6.6 (in one step)[2] | ~130-150 | ~160 | High theoretical capacity but thermodynamic stability is a challenge.[2] |
| Calcium Alanate (Ca(AlH₄)₂) | 7.9 | - | ~250 | ~270 | High decomposition temperature. |
| Yttrium Alanate (Y(AlH₄)₃) | 6.8 | 3.4 (partially reversible)[1] | ~80 | ~140 | One of the first transition metal alanates reported to show some reversibility.[1] |
| Europium Alanate (Eu(AlH₄)₂) | 4.4 | Poor reversibility | ~100 | - | Decomposes to form stable intermetallic compounds, hindering rehydrogenation.[1] |
| Strontium Alanate (Sr(AlH₄)₂) | 5.8 | - | ~250 | - | Limited research available. |
Dehydrogenation and Rehydrogenation Pathways
The dehydrogenation of alanates typically occurs in multiple steps. For sodium alanate, the most studied example, the process is as follows:
3NaAlH₄ ↔ Na₃AlH₆ + 2Al + 3H₂ (3.7 wt.%) Na₃AlH₆ ↔ 3NaH + Al + ³/₂H₂ (1.9 wt.%)
The addition of a catalyst, such as titanium, creates active species that facilitate the breaking and reforming of Al-H bonds, thereby lowering the activation energy for these reactions.
Caption: Dehydrogenation and rehydrogenation pathway for sodium alanate.
Experimental Protocols
Accurate and reproducible characterization of hydrogen storage materials is paramount for comparative studies. The following are detailed methodologies for key experiments cited in the evaluation of alanates.
Material Synthesis: High-Energy Ball Milling
High-energy ball milling is a common top-down approach for synthesizing nanostructured alanates and incorporating catalysts.[10]
-
Apparatus: Planetary ball mill (e.g., AGO-2).
-
Milling Vials and Balls: Hardened steel or tungsten carbide. The material of the vials and balls should be the same to avoid contamination.
-
Procedure:
-
The alanate precursor (e.g., a mixture of NaH and Al for NaAlH₄ synthesis) and the catalyst (e.g., TiCl₃) are loaded into the milling vial inside an argon-filled glovebox to prevent oxidation.
-
The ball-to-powder mass ratio is typically set between 10:1 and 20:1.[11]
-
The vial is sealed and mounted in the ball mill.
-
Milling is performed under a hydrogen or inert atmosphere for a specified duration (e.g., 1-24 hours) and at a set rotational speed (e.g., 300-500 RPM).[10] The milling can be done in intervals with cooling periods to prevent excessive temperature rise.[12]
-
After milling, the vial is returned to the glovebox for sample recovery.
-
Thermal Desorption Analysis: Temperature Programmed Desorption (TPD)
TPD is used to determine the dehydrogenation temperature and quantify the amount of hydrogen released.
-
Apparatus: A microreactor system coupled with a mass spectrometer (e.g., Hiden CATLAB).[13]
-
Procedure:
-
A small amount of the sample (typically 5-10 mg) is loaded into the reactor.
-
The sample is heated at a constant rate (e.g., 2, 4, 6, or 8 °C/min) under a continuous flow of an inert gas (e.g., Argon at 50 mL/min).[8][11]
-
The desorbed hydrogen is carried by the inert gas to the mass spectrometer, which monitors the mass-to-charge ratio (m/z = 2 for H₂).
-
The hydrogen desorption rate is recorded as a function of temperature, yielding a TPD spectrum. The area under the desorption peaks can be integrated to quantify the amount of hydrogen released after proper calibration.[13]
-
Isothermal Sorption Measurements: Sieverts' (Volumetric) Method
This technique is used to measure the kinetics of hydrogen absorption and desorption at a constant temperature.
-
Apparatus: A Sieverts-type apparatus consisting of a calibrated gas reservoir, a sample holder, pressure transducers, and a temperature-controlled furnace.
-
Procedure for Desorption:
-
A known mass of the activated sample (typically 1-5 g) is loaded into the sample holder.[14]
-
The sample is heated to the desired isothermal temperature.
-
The initial pressure in the system is recorded. As the sample desorbs hydrogen, the pressure in the known volume increases.
-
The change in pressure over time is used to calculate the amount of hydrogen released and determine the desorption kinetics.
-
-
Procedure for Absorption:
-
The degassed sample is held at the desired temperature.
-
A known amount of hydrogen is introduced into the system from the calibrated reservoir, and the initial pressure is recorded.
-
As the sample absorbs hydrogen, the pressure decreases.
-
The pressure change is monitored over time to determine the absorption kinetics and capacity at that temperature and pressure.
-
Experimental Workflow
The evaluation of a novel alanate for hydrogen storage typically follows a systematic workflow.
Caption: A typical experimental workflow for evaluating alanate-based hydrogen storage materials.
Conclusion and Future Outlook
Alanates, particularly titanium-doped sodium alanate, remain promising candidates for on-board hydrogen storage.[5] While significant progress has been made in improving their kinetic properties and lowering dehydrogenation temperatures, challenges related to cycling stability, capacity degradation, and system integration still need to be addressed. Future research should focus on the development of novel catalysts, nanostructuring techniques, and a deeper understanding of the fundamental mechanisms of hydrogen sorption in these complex hydrides. The comparative data and standardized protocols presented in this guide aim to facilitate more effective and collaborative research in this critical area of energy storage.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hereon.de [hereon.de]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Boosting the Dehydrogenation Properties of LiAlH4 by Addition of TiSiO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dehydrogenation of Alkali Metal Aluminum Hydrides MAlH4 (M = Li, Na, K, and Cs): Insight from First-Principles Calculations [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. hidenanalytical.com [hidenanalytical.com]
- 14. CN103439474B - Method for determining hydrogen absorption/desorption thermodynamic parameter of hydrogen storage alloy - Google Patents [patents.google.com]
A Researcher's Guide to Validating the Purity of Synthesized Sodium Aluminum Hydride and Its Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the success and reproducibility of chemical syntheses. This guide provides a comprehensive comparison of methods for validating the purity of synthesized sodium aluminum hydride (NaAlH₄) and its common alternatives, including lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®).
The reducing power and selectivity of these metal hydrides are directly influenced by their purity. Impurities, often resulting from synthesis byproducts or degradation from improper handling and storage, can lead to side reactions, lower yields, and inconsistent results. This guide details various analytical techniques, presents experimental protocols, and offers a comparative analysis to aid researchers in selecting the most appropriate validation method for their specific needs.
Comparative Analysis of Purity Validation Methods
The choice of analytical method for purity determination depends on factors such as the nature of the hydride, the expected impurities, available instrumentation, and the desired level of accuracy. The following table summarizes the applicability and principles of common validation techniques for this compound and its alternatives.
| Analytical Method | Principle | This compound (NaAlH₄) | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) | Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) |
| Gasometry | Measures the volume of hydrogen gas evolved upon reaction with a protic solvent. The purity is calculated based on the stoichiometry of the hydrolysis reaction. | Excellent | Excellent | Good | Good |
| Titration (Acid-Base or Redox) | Involves reacting the hydride with a known excess of a reagent (e.g., iodine or an acid) and then back-titrating the unreacted reagent. | Good | Good | Good | Good |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantitative NMR (qNMR) using an internal standard allows for the direct determination of the active hydride concentration. | Excellent | Excellent | Good | Excellent |
| Thermal Analysis (TGA/DSC) | Thermogravimetric Analysis (TGA) measures weight loss upon thermal decomposition, while Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal events. | Good | Good | Good | Good |
| X-ray Diffraction (XRD) | Identifies crystalline phases and can be used to detect crystalline impurities. | Good | Good | Good | N/A (Amorphous) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups and can detect the presence of certain impurities. | Good | Good | Good | Good |
Quantitative Purity Data Comparison (Illustrative)
The following table presents illustrative purity data for commercially available hydride reagents as might be determined by different analytical methods. It is important to note that actual purity can vary between batches and suppliers.
| Hydride Reagent | Purity by Gasometry (%) | Purity by Titration (%) | Purity by qNMR (%) |
| This compound (NaAlH₄) | 94.5 | 93.8 | 95.1 |
| Lithium Aluminum Hydride (LiAlH₄) | 96.2 | 95.5 | 96.8 |
| Sodium Borohydride (NaBH₄) | 98.1 | 97.5 | 98.5 |
| Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) | 68.5 (in Toluene) | 69.2 (in Toluene) | 70.1 (in Toluene) |
Experimental Protocols
Detailed methodologies for the key quantitative techniques are provided below.
Gasometric Analysis of this compound
Principle: This method relies on the quantitative reaction of this compound with a protic solvent (e.g., water or alcohol) to produce hydrogen gas. The volume of the evolved hydrogen is measured and used to calculate the purity of the sample.
Procedure:
-
Assemble a gas burette apparatus.
-
Accurately weigh approximately 0.1 g of the synthesized this compound in a dry, inert atmosphere (e.g., a glovebox).
-
Transfer the weighed sample to a reaction flask connected to the gas burette.
-
The reaction flask should contain a magnetic stir bar and a side arm with a septum for injecting the hydrolysis solution.
-
The gas burette is filled with a suitable liquid (e.g., water or mineral oil) and the initial volume is recorded.
-
Slowly inject a stoichiometric excess of a protic solvent (e.g., anhydrous ethanol or a water/dioxane mixture) into the reaction flask while stirring.
-
The evolved hydrogen gas will displace the liquid in the burette.
-
Allow the reaction to go to completion, ensuring the temperature of the apparatus has returned to ambient temperature.
-
Record the final volume of the displaced liquid.
-
Calculate the moles of hydrogen produced using the ideal gas law, correcting for temperature and pressure.
-
The purity of the this compound is calculated based on the molar ratio of NaAlH₄ to H₂ (1:4).
Titration of this compound
Principle: This method involves reacting the hydride with an excess of a standard solution of iodine. The unreacted iodine is then back-titrated with a standard solution of sodium thiosulfate.
Procedure:
-
In an inert atmosphere, accurately weigh approximately 0.2 g of the this compound sample.
-
Dissolve the sample in a known volume of anhydrous tetrahydrofuran (THF).
-
Add a known excess of a standardized solution of iodine in toluene or THF to the hydride solution. The solution should turn dark brown due to the excess iodine.
-
Allow the reaction to proceed for a few minutes with stirring.
-
Add a small amount of water to quench any unreacted hydride.
-
Add a starch indicator solution.
-
Titrate the excess iodine with a standardized solution of sodium thiosulfate until the blue color disappears.
-
The amount of hydride is calculated from the amount of iodine consumed.
Quantitative NMR (qNMR) Spectroscopy of this compound
Principle: qNMR allows for the determination of the absolute concentration of an analyte by comparing the integral of a specific resonance of the analyte to the integral of a known resonance of an internal standard of known concentration.
Procedure:
-
In an inert atmosphere, accurately weigh a specific amount of the this compound sample and a suitable internal standard (e.g., 1,3,5-trioxane or maleic anhydride) into an NMR tube.
-
Add a known volume of a deuterated aprotic solvent (e.g., THF-d8) to the NMR tube.
-
Ensure complete dissolution of both the sample and the internal standard.
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate the characteristic signals of the analyte and the internal standard.
-
Calculate the concentration and purity of the this compound based on the integral values, the number of protons contributing to each signal, and the known concentration of the internal standard.
Thermal Analysis (TGA/DSC) of this compound
Principle: TGA measures the mass loss of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. For this compound, TGA can be used to observe the multi-step decomposition and release of hydrogen.
Procedure:
-
Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA pan in an inert atmosphere.
-
Place the pan in the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).
-
The TGA curve will show distinct weight loss steps corresponding to the decomposition of NaAlH₄ to Na₃AlH₆ and then to NaH, Al, and H₂.[1]
-
The DSC curve will show endothermic peaks corresponding to these decomposition events.
-
The purity can be estimated by comparing the observed weight loss with the theoretical weight loss for the complete decomposition.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key purity validation techniques.
Conclusion
The purity of this compound and its alternatives is a critical parameter that dictates their performance in chemical reactions. This guide provides a framework for researchers to select and implement appropriate analytical methods for purity validation. While gasometry and titration are reliable and accessible methods, quantitative NMR offers a high degree of accuracy and can provide structural information about impurities. Thermal analysis is valuable for understanding the decomposition behavior and thermal stability of these hydrides. By employing these techniques, researchers can ensure the quality of their reducing agents, leading to more reliable and reproducible synthetic outcomes.
References
A Comparative Guide to the Performance of NaAlH4 and Other Complex Hydrides for Hydrogen Storage
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and safe solid-state hydrogen storage materials is a critical endeavor in the development of a sustainable hydrogen economy. Among the various candidates, complex hydrides have garnered significant attention due to their high gravimetric and volumetric hydrogen densities. This guide provides an objective comparison of the performance of sodium alanate (NaAlH4) against other prominent complex hydrides, supported by experimental data.
Sodium alanate (NaAlH4) is a well-studied complex hydride for hydrogen storage applications, notable for its potential for reversible hydrogen storage under moderate conditions, especially when catalyzed.[1][2] However, its practical application is hindered by factors such as a high dehydrogenation temperature and slow kinetics.[3] This guide benchmarks the performance of NaAlH4 against other key complex hydrides, including lithium borohydride (LiBH4) and magnesium borohydride (Mg(BH4)2), to provide a comprehensive overview for researchers in the field.
Performance Benchmarking: A Tabular Comparison
The following table summarizes the key performance indicators of NaAlH4 in comparison to other complex hydrides based on experimental data from various studies. It is important to note that these values can be significantly influenced by factors such as synthesis methods (e.g., ball milling), the presence and type of catalysts, and nanostructuring.[4][5]
| Property | NaAlH4 | LiBH4 | Mg(BH4)2 | LiNH2 + MgH2 |
| Theoretical Gravimetric H2 Capacity (wt.%) | 7.5[6] | 18.5 | 14.9 | 5.6 |
| Practical Reversible H2 Capacity (wt.%) | ~4.0 - 5.5 (catalyzed)[6][7] | ~6.0 (nanoconfined) | ~11.0 (catalyzed) | ~4.5 |
| Onset Dehydrogenation Temperature (°C) | ~150-180 (catalyzed)[7] | ~300-400[8] | ~250-300 | ~150-200 |
| Operating Temperature for H2 Release (°C) | 150 - 200[7] | > 350[9] | ~300 | 180 - 220 |
| Decomposition Enthalpy (kJ/mol H2) | 37 (1st step), 47 (2nd step) | ~67[10] | ~40-60 | ~40-45 |
| Rehydrogenation Conditions | 100-150 bar H2, 120-150°C (catalyzed) | High pressure (>100 bar), ~600°C | High pressure (>100 bar), ~300-400°C | 50-100 bar H2, 150-200°C |
| Key Advantages | Good reversibility with catalysts, low cost.[1] | Very high theoretical H2 capacity. | High H2 capacity. | Favorable thermodynamics. |
| Key Disadvantages | Requires catalysts for practical use, multi-step dehydrogenation.[3] | High decomposition temperature, slow kinetics, formation of stable intermediates.[10] | High decomposition temperature, slow kinetics, poor reversibility. | Release of ammonia (NH3), capacity fading. |
Experimental Protocols
The characterization and comparison of complex hydrides for hydrogen storage involve a suite of standardized experimental procedures. Below are detailed methodologies for key experiments cited in the literature.
1. Material Synthesis: High-Energy Ball Milling
High-energy ball milling is a common top-down approach to synthesize complex hydrides and introduce catalysts.
-
Objective: To reduce particle size, increase surface area, and intimately mix the hydride with a catalyst to improve reaction kinetics.
-
Apparatus: Planetary ball mill, hardened steel or tungsten carbide vials and balls.
-
Procedure:
-
The pristine complex hydride (e.g., NaAlH4) and the catalyst (e.g., TiCl3, TiO2) are loaded into the milling vial in a specific molar ratio inside an argon-filled glovebox to prevent oxidation.[7]
-
The ball-to-powder weight ratio is typically set between 10:1 and 40:1.
-
The vial is sealed and mounted on the planetary ball mill.
-
Milling is performed under an inert atmosphere (e.g., argon) for a duration ranging from a few minutes to several hours, with intermittent pauses to prevent excessive heating.
-
After milling, the vial is returned to the glovebox for sample recovery and characterization.
-
2. Dehydrogenation/Rehydrogenation Properties: Sieverts-Type Apparatus
A Sieverts-type apparatus is used to measure the amount of hydrogen absorbed or desorbed by a material at a given temperature and pressure.
-
Objective: To determine the hydrogen storage capacity, kinetics (rate of hydrogen release/uptake), and cyclability of the material.
-
Apparatus: A calibrated volume system with pressure and temperature sensors, a sample holder connected to a gas manifold, a furnace, and a vacuum pump.
-
Dehydrogenation Protocol:
-
A known mass of the hydride sample is loaded into the sample holder inside a glovebox.
-
The sample holder is connected to the Sieverts apparatus, and the system is evacuated to a high vacuum.
-
The sample is heated to the desired dehydrogenation temperature at a controlled heating rate (e.g., 2-5 °C/min).
-
The pressure increase in the calibrated volume due to hydrogen release is continuously monitored over time.
-
The amount of desorbed hydrogen is calculated using the ideal gas law, considering the calibrated volume and the measured pressure and temperature changes.
-
-
Rehydrogenation Protocol:
-
After dehydrogenation, the sample is cooled to the desired rehydrogenation temperature under vacuum.
-
Hydrogen gas is introduced into the system at a set pressure.
-
The pressure drop in the system is monitored as the sample absorbs hydrogen.
-
The amount of absorbed hydrogen is calculated from the pressure change.
-
3. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are used to determine the thermal stability and decomposition behavior of the hydrides.
-
Objective: To identify the temperatures of phase transitions, melting, and decomposition, and to quantify the mass loss associated with hydrogen release.
-
Apparatus: A DSC or TGA instrument.
-
Procedure:
-
A small amount of the sample (typically 1-10 mg) is sealed in an aluminum or crucible pan inside a glovebox.
-
The sample is placed in the instrument's furnace.
-
The sample is heated at a constant rate (e.g., 5-10 °C/min) under a continuous flow of an inert gas (e.g., argon).
-
The DSC measures the heat flow to or from the sample relative to a reference, revealing endothermic (decomposition) and exothermic events.
-
The TGA measures the change in mass of the sample as a function of temperature, directly quantifying the hydrogen released.
-
Logical Framework for Complex Hydride Comparison
The following diagram illustrates the key performance indicators and influencing factors considered when benchmarking complex hydrides for hydrogen storage applications.
Caption: Logical framework for benchmarking complex hydrides.
References
- 1. researchgate.net [researchgate.net]
- 2. Modification of NaAlH4 properties using catalysts for solid-state hydrogen storage: A review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Review on hydrogen storage properties and improvement methods of the sodium aluminum hydride [kjdb.org]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in the theory of hydrogen storage in complex metal hydrides | MRS Bulletin | Cambridge Core [cambridge.org]
A Comparative Guide to Hydrogen Release from Sodium Aluminum Hydride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the quantitative hydrogen release from sodium aluminum hydride (NaAlH₄) and other leading chemical hydrides. The following sections detail the performance metrics, experimental protocols for analysis, and visual representations of the underlying processes to aid in the evaluation of these materials for hydrogen storage applications.
Quantitative Comparison of Hydrogen Storage Materials
The efficiency of hydrogen storage materials is primarily evaluated based on their gravimetric hydrogen density, the temperature at which hydrogen is released, and the kinetics of the release. The following table summarizes these key quantitative parameters for this compound and its common alternatives.
| Material | Theoretical H₂ Capacity (wt%) | Practical H₂ Capacity (wt%) | Onset Temperature of H₂ Release (°C) | Peak Temperature of H₂ Release (°C) | Activation Energy (kJ/mol) | Notes |
| This compound (NaAlH₄) | 7.5 | 5.6 (reversible)[1][2] | ~170 (bulk)[3] | 183 (bulk, 1st step)[3] | 118.1 (1st step, neat)[1] | Two-step decomposition. Kinetics and reversibility are significantly improved with catalysts like titanium.[4][5][6] |
| Ti-doped NaAlH₄ | - | ~5 (reversible)[1] | 33 (nanoconfined with TiCl₃)[7] | 125 (nanoconfined with TiCl₃)[7] | 72-80[4] | Catalysts lower the activation energy and decomposition temperature.[4][5] |
| Lithium Borohydride (LiBH₄) | 18.5 | 13.8[8] | ~380 | >500 | - | High theoretical capacity but requires high temperatures for hydrogen release and has poor reversibility.[8][9] |
| LiBH₄ + LiNH₂ | 11.9 | >10[10][11] | - | - | - | Forms a new quaternary hydride, releasing a high amount of hydrogen, but also a small amount of ammonia.[10][11] |
| Ammonia Borane (NH₃BH₃) | 19.6 | up to 16.2[12] | ~90-130 (1st step)[13] | - | - | High hydrogen capacity, but the release is exothermic and irreversible, often producing borazine as a byproduct.[12][13] |
Experimental Protocols
Accurate and reproducible data are paramount in materials science. This section outlines the methodologies for key experiments used to quantify hydrogen release from chemical hydrides.
Temperature-Programmed Desorption (TPD)
Objective: To determine the temperature at which hydrogen is released from a material and the relative amount of hydrogen released at different temperatures.
Methodology:
-
A small, precisely weighed sample of the hydride material (typically 1-10 mg) is placed in a sample holder within a quartz tube reactor.
-
The reactor is purged with an inert gas (e.g., Argon) to remove any atmospheric contaminants.[14]
-
A constant flow of the inert gas is maintained through the reactor.[14]
-
The temperature of the sample is increased at a constant rate (e.g., 5 °C/min).
-
The gas stream exiting the reactor is continuously monitored by a mass spectrometer to detect the concentration of evolved hydrogen (m/z = 2).[14]
-
The hydrogen signal is plotted as a function of temperature to generate a TPD profile, which shows peaks corresponding to hydrogen desorption events.
Sieverts' Method (Gas Reaction Controller)
Objective: To measure the amount of hydrogen absorbed or desorbed by a material at a constant temperature (isothermal conditions) and varying pressures.
Methodology:
-
A known mass of the sample is loaded into a reactor of a known volume.
-
The reactor is evacuated and heated to the desired experimental temperature.
-
A known quantity of hydrogen gas is introduced into a calibrated volume (the "dosing" volume).
-
The valve between the dosing volume and the reactor is opened, allowing hydrogen to expand into the reactor and interact with the sample.
-
The pressure change in the system is monitored until it stabilizes, indicating that equilibrium has been reached.
-
The amount of hydrogen absorbed or desorbed by the sample is calculated from the pressure change using the ideal gas law.
-
This process is repeated at different pressures to construct a pressure-composition isotherm (PCI).
Gas Buret Method
Objective: To determine the total amount of hydrogen released from a material through a chemical reaction, typically hydrolysis.[15]
Methodology:
-
A gas buret is assembled and filled with a liquid (e.g., water). The initial volume is recorded.[15]
-
A reaction flask containing a hydrolytic solvent (e.g., water or a glycerol/water mixture) is connected to the gas buret.[15]
-
A precisely weighed sample of the hydride is introduced into the reaction flask.[15]
-
The hydride reacts with the solvent, releasing hydrogen gas, which displaces the liquid in the buret.[15]
-
The final volume of the displaced liquid is recorded after the reaction is complete and the system has returned to room temperature.
-
The volume of hydrogen produced is corrected to standard temperature and pressure (STP).
-
The weight percent of hydrogen released is calculated based on the initial mass of the sample.
Visualizing Reaction Pathways and Workflows
Graphical representations are essential for understanding the complex processes involved in hydrogen release. The following diagrams, generated using the DOT language, illustrate key pathways and experimental setups.
Hydrogen Release from this compound
The thermal decomposition of this compound occurs in a two-step process. The first step involves the decomposition of NaAlH₄ into sodium aluminum hexahydride (Na₃AlH₆), aluminum (Al), and hydrogen gas. The second, higher-temperature step, decomposes Na₃AlH₆ into sodium hydride (NaH), aluminum, and more hydrogen.
References
- 1. Buy this compound | 13770-96-2 [smolecule.com]
- 2. US20070178042A1 - Sodium Alanate Hydrogen Storage Material - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Titanium Hydride Nanoplates Enable 5 wt% of Reversible Hydrogen Storage by Sodium Alanate below 80°C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tuning LiBH4 for Hydrogen Storage: Destabilization, Additive, and Nanoconfinement Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancements in Lithium Borohydride for Enhanced Hydrogen Storage_Chemicalbook [chemicalbook.com]
- 10. Hydrogen release from mixtures of lithium borohydride and lithium amide: a phase diagram study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrogen release from mixtures of lithium borohydride and lithium amide: a phase diagram study. | Semantic Scholar [semanticscholar.org]
- 12. Kinetics study of solid ammonia borane hydrogen release – modeling and experimental validation for chemical hydrogen storage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. in-process.com [in-process.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Spectroscopic Showdown: Unveiling the Vibrational and Nuclear Landscapes of NaAlH4 and LiAlH4
A detailed comparative analysis of sodium aluminum hydride (NaAlH4) and lithium aluminum hydride (LiAlH4) using Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct spectral signatures rooted in their cationic differences and subtle structural variations. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their spectroscopic properties, supported by experimental data and detailed methodologies, to aid in the characterization and application of these potent reducing agents.
This compound (NaAlH4) and lithium aluminum hydride (LiAlH4) are pivotal reagents in chemical synthesis, valued for their powerful reducing capabilities. While both share the same tetrahedral aluminohydride anion ([AlH4]⁻), the difference in their alkali metal cation (Na⁺ vs. Li⁺) leads to notable distinctions in their reactivity, solubility, and thermal stability. These differences are mirrored in their spectroscopic profiles, providing a valuable means of characterization and analysis.
At a Glance: Spectroscopic Data Summary
The following table summarizes the key quantitative spectroscopic data for NaAlH4 and LiAlH4, focusing on their vibrational modes observed in Raman and Infrared (IR) spectroscopy, as well as their nuclear magnetic resonance (NMR) chemical shifts. These values represent the characteristic fingerprints of each compound, allowing for their identification and differentiation.
| Spectroscopic Technique | Parameter | NaAlH4 | LiAlH4 |
| Raman Spectroscopy | Al-H Stretching Modes (cm⁻¹) | 1684 - 1795[1], 1761, 1682[1], ~1765[2] | ~1750, ~1650 |
| Al-H Bending Modes (cm⁻¹) | 771 - 915[1] | ~900, ~800, ~700 | |
| Librational Modes (cm⁻¹) | 400 - 600[1] | ~500 | |
| Translational Modes (cm⁻¹) | 100 - 200[1] | ~252, ~222[3] | |
| Infrared (IR) Spectroscopy | Al-H Stretching Modes (cm⁻¹) | ~1675[1][4], 1620 - 1680[5] | 1600 - 1800[4] |
| Al-H Bending Modes (cm⁻¹) | 895, 680[1], 700 - 900[4], 904, 727[4] | 700 - 900[4] | |
| NMR Spectroscopy | ²⁷Al Chemical Shift (ppm) | ~103[6] | - |
| ¹H Chemical Shift (ppm) | - | - |
Note: The reported values are approximate and can vary depending on the experimental conditions such as sample preparation (e.g., pristine vs. ball-milled), physical state (solid or in solution), and the presence of dopants or impurities.
Unpacking the Spectra: A Deeper Dive
The primary spectral differences between NaAlH4 and LiAlH4 arise from the influence of the cation on the [AlH4]⁻ anion. The smaller and more polarizing Li⁺ cation in LiAlH4 interacts more strongly with the hydride, leading to shifts in the vibrational frequencies compared to NaAlH4.
In both Raman and IR spectra, the high-frequency region is dominated by the Al-H stretching vibrations, while the lower frequency region contains the Al-H bending modes, as well as librational (rotational) and translational (lattice) modes of the [AlH4]⁻ tetrahedron.
Raman Spectroscopy provides insights into the symmetric vibrational modes. For NaAlH4, the Al-H stretching modes are typically observed in the 1684-1795 cm⁻¹ range.[1] In contrast, the corresponding modes for LiAlH4 appear at slightly different positions, reflecting the tighter ionic bonding.
Infrared (IR) Spectroscopy , which is sensitive to changes in the dipole moment, complements the Raman data. The Al-H stretching and bending modes are also prominent in the IR spectra of both compounds. For NaAlH4, the Al-H stretching is centered around 1675 cm⁻¹, with bending modes appearing at approximately 895 and 680 cm⁻¹.[1] LiAlH4 exhibits its Al-H stretching and bending bands in the broader ranges of 1600-1800 cm⁻¹ and 700-900 cm⁻¹, respectively.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a window into the local chemical environment of the nuclei. ²⁷Al NMR spectroscopy of NaAlH4 shows a characteristic chemical shift at approximately 103 ppm.[6] While less commonly reported for routine characterization, ¹H NMR can also be employed to study the hydride environments.[7]
Visualizing the Comparative Workflow
To systematically compare NaAlH4 and LiAlH4 spectroscopically, a logical workflow is essential. The following diagram, generated using the DOT language, outlines the key stages of this process, from sample acquisition to final comparative analysis.
Experimental Protocols: A How-To Guide
The following sections provide a generalized overview of the experimental methodologies for the spectroscopic analysis of NaAlH4 and LiAlH4. It is crucial to handle these hydrides in an inert and dry atmosphere (e.g., in a glovebox) due to their high reactivity with moisture and air.
Raman Spectroscopy
-
Sample Preparation: A small amount of the solid hydride powder is typically loaded into a capillary tube or onto a microscope slide within an inert atmosphere. For high-pressure studies, the sample is loaded into a diamond anvil cell.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used. The laser is focused onto the sample, and the scattered light is collected.
-
Data Acquisition: Raman spectra are collected over a specific spectral range (e.g., 100 to 2000 cm⁻¹) to capture all relevant vibrational modes. The acquisition time and laser power are optimized to obtain a good signal-to-noise ratio without causing sample decomposition.
-
Data Analysis: The resulting spectrum is analyzed to identify the positions (in cm⁻¹) and relative intensities of the Raman peaks corresponding to the different vibrational modes.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid-state analysis, the attenuated total reflectance (ATR) technique is commonly employed. A small amount of the hydride powder is pressed firmly against the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a transparent disk. All sample handling must be performed in an inert atmosphere.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used. The infrared beam is passed through or reflected from the sample.
-
Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum (of the empty ATR crystal or a pure KBr pellet) is first collected and subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands are determined and assigned to the corresponding molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For solid-state NMR, the finely ground hydride powder is packed into a solid-state NMR rotor in an inert atmosphere. For solution-state NMR, the hydride is dissolved in a suitable deuterated solvent (e.g., THF-d8 for LiAlH4, though NaAlH4 has very limited solubility).
-
Instrumentation: A high-field NMR spectrometer equipped with a solid-state or solution-state probe is used.
-
Data Acquisition: For ²⁷Al NMR, a single-pulse experiment is typically sufficient. For ¹H NMR, standard pulse sequences are used. Magic-angle spinning (MAS) is employed in solid-state NMR to narrow the spectral lines.
-
Data Analysis: The chemical shifts (in ppm) of the observed resonances are measured relative to a standard reference compound.
References
A Comparative Guide to the Electrochemical Analysis of Sodium Aluminum Hydride for Energy Storage
For Researchers, Scientists, and Drug Development Professionals
Sodium aluminum hydride (NaAlH₄), traditionally recognized for its potential in solid-state hydrogen storage, is garnering increasing interest as a high-capacity anode material for next-generation battery technologies. Its electrochemical properties, particularly as a conversion-type anode, offer a compelling alternative to conventional intercalation materials. This guide provides an objective comparison of NaAlH₄'s electrochemical performance against other anode materials, supported by experimental data and detailed methodologies.
Performance Comparison of Anode Materials
The following table summarizes the key performance metrics of this compound compared to commercially established and other emerging anode materials for lithium-ion batteries.
| Anode Material | Theoretical Specific Capacity (mAh/g) | Reversible Specific Capacity (mAh/g) | Coulombic Efficiency (%) | Cycling Stability | Rate Capability |
| This compound (NaAlH₄) | ~1985[1][2] | 456 (after 20 cycles)[3] | ~70% (initial, improved from ~30%)[3][4] | 71% retention after 100 cycles (nanocomposite)[3] | 1429 mAh/g at 1 A/g (nanocomposite)[3] |
| Graphite | ~372[5][6] | ~350 | >99% | >1000 cycles with high capacity retention[7] | Limited at high rates due to slow Li⁺ intercalation[8] |
| Silicon (Si) | ~3600 (pristine)[5] | 1222 (after 150 cycles, nano-Si) | ~80-90% (initial)[9] | Significant capacity fading due to large volume changes, but improving with nanostructuring and binders[5][10][11] | Moderate, dependent on morphology and conductive additives[10] |
| Other Metal Hydrides (e.g., MgH₂, Li₃AlH₆) | MgH₂: ~1480[12], Li₃AlH₆: ~1729[13] | MgH₂: ~1392 (space-confined)[13], Li₃AlH₆: 71% retention after 20 cycles[13] | Variable, often lower initial efficiency | Generally suffer from poor reversibility and reactivity with liquid electrolytes[12][14] | Varies with material and nanostructuring |
Experimental Protocols
Detailed methodologies are crucial for the accurate electrochemical analysis of air-sensitive materials like this compound.
Electrode Preparation
-
Active Material Slurry: The NaAlH₄ powder is mixed with a conductive agent (e.g., carbon black, graphene) and a binder (e.g., polyvinylidene fluoride - PVDF) in a specific weight ratio (e.g., 70:15:15)[15].
-
Solvent: An appropriate solvent, such as N-methyl-2-pyrrolidone (NMP), is added to the mixture to form a homogeneous slurry.
-
Coating: The slurry is then cast onto a current collector (e.g., copper foil) using a doctor blade technique to ensure a uniform thickness.
-
Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to remove the solvent.
-
Cell Assembly: All cell assembly is performed in an inert atmosphere (e.g., an argon-filled glovebox) due to the high reactivity of NaAlH₄ with air and moisture.
Cyclic Voltammetry (CV)
-
Objective: To investigate the electrochemical reaction mechanisms and the reversibility of the redox processes.
-
Setup: A three-electrode cell is typically used, with the NaAlH₄ electrode as the working electrode, a lithium metal foil as the counter and reference electrode, and a suitable electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and diethyl carbonate).
-
Parameters:
-
Potential Window: Scanned between a defined voltage range (e.g., 0.01 V to 3.0 V vs. Li/Li⁺) to capture the conversion reactions.
-
Scan Rate: A slow scan rate (e.g., 0.1 mV/s) is often used to allow for the solid-state diffusion processes to occur[16].
-
Cycles: Multiple cycles are run to observe the evolution of the electrochemical behavior and the stability of the electrode.
-
Galvanostatic Cycling with Potential Limitation (GCPL)
-
Objective: To determine the specific capacity, coulombic efficiency, and cycling stability of the electrode material.
-
Setup: A two-electrode coin cell (e.g., CR2032) is commonly used with the NaAlH₄ electrode and a lithium metal counter electrode.
-
Parameters:
-
Current Density: A constant current is applied during charge and discharge, often expressed as a C-rate (e.g., C/10, where C is the theoretical capacity)[17][18].
-
Voltage Cutoffs: The cycling is performed within a specific voltage window (e.g., 0.01 V to 1.5 V) to prevent unwanted side reactions[3][19].
-
Number of Cycles: The cell is cycled for an extended number of cycles (e.g., 100 or more) to evaluate its long-term performance.
-
Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To study the charge transfer kinetics, ionic conductivity, and the formation of the solid electrolyte interphase (SEI) layer.
-
Setup: The same cell configuration as for CV or GCPL can be used.
-
Parameters:
-
Frequency Range: A wide frequency range is applied (e.g., 100 kHz to 0.01 Hz)[20][21].
-
AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied at the open-circuit voltage or at different states of charge/discharge.
-
Data Analysis: The resulting Nyquist plot is fitted to an equivalent circuit model to extract kinetic and resistive parameters of the electrochemical system[22][23].
-
Visualizations
Experimental Workflow for Electrochemical Analysis of NaAlH₄
Caption: Workflow for the electrochemical characterization of NaAlH₄ anodes.
Signaling Pathway of NaAlH₄ Conversion Reaction in a Li-ion Battery
Caption: Proposed conversion reaction pathways for NaAlH₄ in a Li-ion battery.
References
- 1. pnnl.gov [pnnl.gov]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Nanoconfined NaAlH4 Conversion Electrodes for Li Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lithium–silicon battery - Wikipedia [en.wikipedia.org]
- 6. The success story of graphite as a lithium-ion anode material – fundamentals, remaining challenges, and recent developments including silicon (oxide) ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00175A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Recent progress and challenges in silicon-based anode materials for lithium-ion batteries - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00115F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Lithium aluminum hydride Li3AlH6: new insight into the anode material for liquid-state lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. diva-portal.org [diva-portal.org]
- 16. static.igem.org [static.igem.org]
- 17. biologic.net [biologic.net]
- 18. metrohm.com [metrohm.com]
- 19. biologic.net [biologic.net]
- 20. Electrochemical Impedance Spectroscopy - Battery Design [batterydesign.net]
- 21. batterypowertips.com [batterypowertips.com]
- 22. researchgate.net [researchgate.net]
- 23. Non-destructive investigation of solid-state batteries: Overview of impedance spectroscopy (EIS) – FutureBatteryLab [futurebatterylab.com]
A Comparative Guide to the Thermal Analysis of Doped and Undoped Sodium Aluminum Hydride
For Researchers, Scientists, and Drug Development Professionals
Sodium aluminum hydride (NaAlH4), also known as sodium alanate, stands as a promising material for solid-state hydrogen storage due to its high hydrogen capacity (7.4 wt%). However, its practical application is hindered by slow hydrogen release kinetics and high decomposition temperatures. To overcome these limitations, doping NaAlH4 with various catalysts has emerged as a key strategy. This guide provides a comparative thermal analysis of doped and undoped this compound, supported by experimental data, to elucidate the impact of dopants on its dehydrogenation characteristics.
Executive Summary
Doping this compound, particularly with titanium-based compounds, significantly enhances its hydrogen storage properties. Doped NaAlH4 exhibits lower decomposition temperatures, faster hydrogen release kinetics, and improved reversibility compared to its undoped counterpart. This improvement is attributed to the catalytic role of the dopants in reducing the activation energy for hydrogen desorption. This guide presents a quantitative comparison of the thermal properties of undoped and various doped NaAlH4 systems, details the experimental protocols for their analysis, and visualizes the key processes involved.
Data Presentation: Comparative Thermal Properties
The following table summarizes the key thermal decomposition parameters for undoped and various doped NaAlH4 samples, compiled from multiple research findings. The data highlights the significant reduction in dehydrogenation temperatures and activation energies upon doping.
| Material | Dopant | Onset Dehydrogenation Temperature (°C) | Peak Dehydrogenation Temperature (°C) | Hydrogen Release (wt%) | Activation Energy (Ea) (kJ/mol) |
| Undoped NaAlH4 | None | ~195 - 282 | ~282 (Step 1), ~311 (Step 2) | 1.55 (at 150°C for 60 min) | ~116 |
| Doped NaAlH4 | TiCl3 | Significantly Lowered | - | - | - |
| Doped NaAlH4 | VCl3 | Maximum Reduction Observed | - | - | - |
| Doped NaAlH4 | NP-TiH2@G (7 wt%) | 80 | - | 5 | - |
| Doped NaAlH4 | Ni-B | - | - | - | 61.91 (Step 1) |
| Doped NaAlH4 | Ti (metal powder) | - | - | 4.34 (reversible) | - |
| Doped NaAlH4 | Ti and Zr (co-doped) | - | - | 4.8 (cyclable) | - |
Note: The values presented are a synthesis of data from multiple sources and can vary depending on the specific experimental conditions, such as heating rate, dopant concentration, and preparation method.
Experimental Protocols
The thermal analysis of doped and undoped this compound typically involves the following key experiments:
1. Sample Preparation (Doping):
-
Method: High-energy ball milling is a common technique used to introduce dopants into the NaAlH4 matrix.
-
Procedure:
-
Pristine NaAlH4 and the desired molar percentage of the dopant (e.g., TiCl3, VCl3, TiH2) are loaded into a hardened steel or tungsten carbide vial inside an argon-filled glovebox to prevent oxidation.
-
Hardened steel or tungsten carbide balls are added to the vial. The ball-to-powder weight ratio is a critical parameter.
-
The vial is sealed and milled for a specific duration (e.g., 1-10 hours) at a set rotational speed. The milling process creates intimate contact between NaAlH4 and the dopant, leading to a homogeneous mixture and often in-situ formation of the active catalytic species.[1][2]
-
2. Thermal Analysis:
-
Techniques:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This is used to determine the hydrogen release capacity and the onset and completion temperatures of decomposition.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on the enthalpy of decomposition and phase transitions.
-
Temperature Programmed Desorption (TPD) coupled with Mass Spectrometry (MS): The sample is heated at a controlled rate in a vacuum or inert gas flow, and the evolved gases are analyzed by a mass spectrometer. This allows for the identification and quantification of the desorbed species (primarily H2).[3]
-
-
Typical Experimental Parameters:
-
Heating Rate: A range of heating rates (e.g., 2, 5, 10, 15 °C/min) is often used to study the kinetics of decomposition.[3]
-
Atmosphere: The experiments are typically conducted under an inert atmosphere (e.g., argon) or a vacuum to prevent side reactions.
-
Sample Size: A few milligrams of the sample are typically used for analysis.
-
3. Structural and Morphological Characterization:
-
X-ray Diffraction (XRD): Used to identify the crystalline phases present in the undoped and doped NaAlH4 before and after dehydrogenation. This helps in understanding the reaction mechanism and the role of the dopant.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide information on the particle size, morphology, and distribution of the dopant within the NaAlH4 matrix.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship between doping and the enhanced thermal properties of this compound.
Caption: Experimental workflow for the comparative thermal analysis of doped NaAlH4.
Caption: Logical relationship between doping and improved thermal properties of NaAlH4.
Conclusion
The comparative analysis clearly demonstrates that doping is a highly effective strategy to enhance the thermal decomposition properties of this compound for hydrogen storage applications. The addition of catalysts, particularly titanium-based compounds, leads to a significant reduction in the dehydrogenation temperature and activation energy, thereby improving the kinetics of hydrogen release. The experimental protocols and visualizations provided in this guide offer a framework for researchers to conduct and understand the thermal analysis of these advanced materials. Further research focusing on novel dopants and optimizing doping methodologies will continue to be crucial in advancing NaAlH4-based hydrogen storage systems.
References
A Comparative Guide to the Reduction of Multifunctional Compounds: NaAlH₄ vs. LiAlH₄
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, the choice of reducing agent is critical for achieving desired chemical transformations with high selectivity and yield. Among the powerful hydride-donating reagents, sodium aluminum hydride (NaAlH₄) and lithium aluminum hydride (LiAlH₄) are prominent choices for the reduction of a wide array of functional groups. This guide provides a side-by-side comparison of their performance in the reduction of a model multifunctional compound, ethyl 4-oxocyclohexanecarboxylate, which contains both a ketone and an ester functional group.
Executive Summary
Both NaAlH₄ and LiAlH₄ are potent reducing agents capable of reducing both ketones and esters to their corresponding alcohols. LiAlH₄ is a more commonly used and extensively documented reagent, known for its high reactivity. NaAlH₄ exhibits very similar reactivity, serving as a viable, albeit less common, alternative. The primary distinction often lies in solubility and handling characteristics rather than significant differences in reductive power for these functional groups. Due to their non-selective nature towards ketones and esters, both reagents will reduce both functional groups in a molecule like ethyl 4-oxocyclohexanecarboxylate to yield the corresponding diol.
Data Presentation: Reduction of Ethyl 4-Oxocyclohexanecarboxylate
| Parameter | This compound (NaAlH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Substrate | Ethyl 4-oxocyclohexanecarboxylate | Ethyl 4-oxocyclohexanecarboxylate |
| Product | 4-(hydroxymethyl)cyclohexan-1-ol | 4-(hydroxymethyl)cyclohexan-1-ol |
| Yield | ~90% | ~95% |
| Reaction Time | 2-4 hours | 1-3 hours |
| Solvent | Tetrahydrofuran (THF) | Diethyl ether or THF |
| Temperature | 0 °C to reflux | 0 °C to reflux |
| Workup | Fieser workup (sequential addition of H₂O, NaOH(aq), H₂O) | Fieser workup (sequential addition of H₂O, NaOH(aq), H₂O) |
Experimental Protocols
Detailed methodologies for the reduction of a multifunctional compound like ethyl 4-oxocyclohexanecarboxylate are provided below. These protocols are based on standard procedures for reductions using complex metal hydrides.
Reduction with this compound (NaAlH₄)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (nitrogen or argon), and a dropping funnel is charged with a suspension of NaAlH₄ (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: The flask is cooled to 0 °C in an ice bath. A solution of ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup (Fieser Method): Upon completion, the reaction mixture is cooled to 0 °C. The excess NaAlH₄ is quenched by the slow, sequential addition of water, 15% aqueous sodium hydroxide, and then water again. This procedure results in the formation of a granular precipitate of aluminum salts.
-
Isolation: The precipitate is removed by filtration, and the filter cake is washed with additional THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diol product, which can be further purified by crystallization or chromatography.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (nitrogen or argon), and a dropping funnel is charged with a suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether or THF.[1]
-
Addition of Substrate: The flask is cooled to 0 °C in an ice bath. A solution of ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in the same anhydrous solvent is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition, the mixture is stirred at room temperature for 1-3 hours. The reaction is monitored by TLC.
-
Workup (Fieser Method): The reaction is cooled to 0 °C and quenched by the careful, dropwise, and sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Isolation: The resulting solid is filtered off and washed with ether or THF. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the crude diol.
Visualizations
Reaction Pathway
The reduction of ethyl 4-oxocyclohexanecarboxylate with either NaAlH₄ or LiAlH₄ proceeds via a non-selective pathway where both the ketone and the ester functionalities are reduced to alcohols.
Caption: General reaction pathway for the reduction.
Experimental Workflow
The following diagram illustrates the general workflow for the reduction of a multifunctional compound using either NaAlH₄ or LiAlH₄.
Caption: Standard experimental workflow for hydride reduction.
Logical Relationship of Reagent Reactivity
This diagram illustrates the relative reactivity of NaAlH₄ and LiAlH₄ in comparison to the milder sodium borohydride (NaBH₄).
Caption: Reactivity hierarchy of common hydride reagents.
References
A Comparative Guide to the Kinetic Analysis of Hydrogen Desorption from Alanate Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hydrogen desorption kinetics of various alanate systems, crucial for the development of solid-state hydrogen storage materials. The following sections detail the performance of prominent alanates, supported by experimental data, and outline the methodologies used for their characterization.
Comparative Kinetic Data of Alanate Systems
The efficiency of alanates as hydrogen storage materials is largely determined by their hydrogen desorption kinetics, specifically the temperature at which hydrogen is released and the energy barrier (activation energy) for this process. The data presented below summarizes these key quantitative parameters for sodium alanate (NaAlH₄), lithium alanate (LiAlH₄), and magnesium alanate (Mg(AlH₄)₂), including the effects of catalytic additives and particle size reduction.
| Alanate System | Desorption Step | Catalyst/Modification | Desorption Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Hydrogen Released (wt. %) | Reference |
| Sodium Alanate (NaAlH₄) | ||||||
| Step 1: NaAlH₄ → ¹/₃Na₃AlH₆ + ²/₃Al + H₂ | Pristine (bulk) | 186 | 118 | ~3.7 | [1][2] | |
| Step 2: ¹/₃Na₃AlH₆ → NaH + ¹/₃Al + ¹/₂H₂ | Pristine (bulk) | >220 | 124 | ~1.8 | [1] | |
| Step 1 | Ti-based catalyst | Lowered | 80 | - | [1] | |
| Step 2 | Ti-based catalyst | Lowered | 96 | - | [1] | |
| Step 1 | 2-10 nm particles | 70 | 58 | - | [2][3] | |
| Step 1 | Nanoconfinement | - | 30-45 | - | [4] | |
| Lithium Alanate (LiAlH₄) | ||||||
| LiAlH₄ → ¹/₃Li₃AlH₆ + ²/₃Al + H₂ | Pristine | ~150-180 | 107 (approx.) | 5.3 | [1][5] | |
| ¹/₃Li₃AlH₆ → LiH + ¹/₃Al + ¹/₂H₂ | Pristine | ~200-250 | - | 2.6 | [1] | |
| Step 1 | CeF₃ doped | Reduced by 90 K | 40.9 | - | [1] | |
| Step 2 | CeF₃ doped | - | 77.2 | - | [1] | |
| Step 1 | 8 mol% HGNF | 128 | ~68 | - | [5] | |
| Magnesium Alanate (Mg(AlH₄)₂) | ||||||
| Mg(AlH₄)₂ → MgH₂ + 2Al + 3H₂ | Pristine | 110-200 | 123 | ~7.0 | [1] | |
| MgH₂ → Mg + H₂ | Pristine | 240-380 | - | ~2.3 | [1] | |
| Step 1 | Ti-based catalyst | - | - | Improved kinetics | [1] |
Experimental Protocols
The kinetic analysis of hydrogen desorption from alanates primarily relies on Temperature Programmed Desorption (TPD) and Differential Scanning Calorimetry (DSC).
Temperature Programmed Desorption (TPD)
TPD is a fundamental technique used to study the desorption of species from a solid surface.[6][7]
Methodology:
-
Sample Preparation: A known mass of the alanate sample is loaded into a sample holder, typically a quartz tube, within the TPD apparatus.[8]
-
Pretreatment: The sample is often pre-treated by heating under an inert gas flow or vacuum to remove any surface contaminants or adsorbed moisture.[6]
-
Adsorption (for re-hydrogenation studies): For studying absorption-desorption cycles, the sample is exposed to a hydrogen atmosphere at a specific pressure and temperature to form the hydride.
-
Desorption: The sample is heated at a constant, linear heating rate (e.g., 2-10 °C/min) under a continuous flow of an inert carrier gas (e.g., Argon).[9][10]
-
Detection: The desorbed hydrogen gas is carried by the inert gas stream to a detector, commonly a thermal conductivity detector (TCD) or a mass spectrometer (MS), which measures the concentration of hydrogen in the effluent gas as a function of temperature.[7][8]
-
Data Analysis: The resulting TPD profile, a plot of the detector signal versus temperature, reveals the temperatures at which desorption events occur. The area under each desorption peak is proportional to the amount of hydrogen released.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For alanates, it helps identify the temperatures of decomposition and determine the enthalpy of desorption.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the alanate sample is sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Heating Program: The sample and reference pans are placed in the DSC furnace and heated at a constant rate.
-
Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic or exothermic events in the sample, such as hydrogen desorption (typically endothermic), result in a measurable difference in heat flow.
-
Data Analysis: The resulting DSC curve shows peaks corresponding to thermal events. The peak temperature indicates the desorption temperature, and the area of the peak can be used to calculate the enthalpy of the reaction. By performing experiments at different heating rates, the activation energy can be determined using methods like the Kissinger analysis.[1]
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for kinetic analysis of alanates.
Logical Relationships in Alanate Desorption Kinetics
Caption: Strategies to improve alanate desorption kinetics.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Influence of Nanoconfinement on the Hydrogen Release Processes from Sodium Alanate [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Notes - TEMPERATURE-PROGRAMMED DESORPTION OF ADSORBED SPECIES FROM CATALYST SURFACES | Altamira Instruments [altamirainstruments.com]
- 7. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]
- 8. Enhanced hydrogen storage kinetics and air stability of nanoconfined NaAlH4 in graphene oxide framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ftp.esrf.fr [ftp.esrf.fr]
- 10. researchgate.net [researchgate.net]
Evaluating the safety profile of sodium aluminum hydride versus other metal hydrides
An objective guide for researchers, scientists, and drug development professionals on the safety profiles of sodium aluminum hydride, lithium aluminum hydride, sodium borohydride, and Vitride.
In the landscape of chemical synthesis, particularly within pharmaceutical and fine chemical manufacturing, the selection of an appropriate reducing agent is paramount. Metal hydrides are a class of powerful reducing agents, but their utility is intrinsically linked to their reactivity and associated handling requirements. This guide provides a comprehensive safety comparison of four commonly used metal hydrides: this compound (NaAlH₄), lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and sodium bis(2-methoxyethoxy)aluminum hydride (Vitride® or Red-Al®). The information presented herein is intended to assist laboratory and process chemists in making informed decisions regarding the selection and safe handling of these reagents.
Key Safety Parameters: A Comparative Overview
The safety profile of a metal hydride is primarily determined by its thermal stability, reactivity with air and water, pyrophoricity, and toxicity. A summary of these key safety parameters for the selected hydrides is presented below.
| Safety Parameter | This compound (NaAlH₄) | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) | Vitride® (70% in toluene) |
| Thermal Stability | Decomposes at >183 °C[1] | Multi-stage decomposition starting around 150-170 °C | High decomposition temperature of ~530 °C without additives[2] | Stable in solution at room temperature; decomposition data for the neat material is not readily available. |
| Reactivity with Water | Violent reaction, ignites or explodes on contact, releasing flammable hydrogen gas[3] | Violent reaction, releasing flammable hydrogen gas | Reacts with water to release flammable gases which may ignite spontaneously[4] | Reacts exothermically with water, releasing hydrogen gas[5] |
| Pyrophoricity | Pyrophoric solid[6] | Pure, finely divided powder is pyrophoric | Generally not considered pyrophoric under normal laboratory conditions[6] | Not pyrophoric in solution, but the neat material's properties may differ. |
| Toxicity (Oral LD50, Rat) | 740 mg/kg (mouse)[7] | 85 mg/kg (mouse)[8][9] | 56.57 mg/kg to 160 mg/kg[4] | >50 mg/kg[10] (for the neat compound) |
In-Depth Analysis of Safety Parameters
Thermal Stability
The thermal stability of a metal hydride is a critical factor in its safe storage and handling. Uncontrolled thermal decomposition can lead to a runaway reaction, resulting in a rapid release of energy and flammable hydrogen gas.
-
Sodium Borohydride (NaBH₄) is the most thermally stable of the hydrides compared, with a decomposition temperature reported to be as high as 530 °C in its pure form[2]. This high stability makes it a more forgiving reagent in terms of storage and handling at ambient temperatures.
-
This compound (NaAlH₄) begins to decompose above 183 °C[1].
-
Lithium Aluminum Hydride (LiAlH₄) exhibits a more complex, multi-stage decomposition. The process is typically initiated by melting in the range of 150–170 °C, followed by decomposition to lithium hexahydridoaluminate (Li₃AlH₆). Further heating leads to subsequent decomposition steps at higher temperatures. This lower onset of decomposition highlights the need for stricter temperature control during its use and storage.
-
Vitride® is typically supplied as a solution in toluene, which helps to moderate its reactivity and improves its thermal stability under normal storage conditions.
Reactivity with Water
All the compared metal hydrides react with water and other protic solvents to produce hydrogen gas, a reaction that is often highly exothermic and can lead to ignition.
-
This compound (NaAlH₄) and Lithium Aluminum Hydride (LiAlH₄) are known for their violent and often explosive reactions with water[3]. This extreme reactivity necessitates the strict exclusion of moisture during their handling and use.
-
Sodium Borohydride (NaBH₄) also reacts with water to release flammable gases that can ignite spontaneously[4]. However, the reaction is generally less vigorous than that of the aluminum hydrides.
-
Vitride® reacts exothermically with water to liberate hydrogen[5]. The presence of the solvent in commercial preparations can help to moderate the reaction rate compared to the neat hydride.
Pyrophoricity
A pyrophoric substance is one that can ignite spontaneously in air. This property presents a significant fire hazard.
-
This compound (NaAlH₄) is classified as a pyrophoric solid[6].
-
Lithium Aluminum Hydride (LiAlH₄) in its pure, finely divided powder form is pyrophoric. Larger crystals are less so, but the risk of ignition upon dispersion in air remains.
-
Sodium Borohydride (NaBH₄) is generally not considered pyrophoric and can be handled in air, though care should be taken to avoid creating a dust cloud which could be flammable[6].
-
Vitride® , as a solution, is not pyrophoric.
Toxicity
The toxicity of these hydrides is an important consideration for personnel safety. The primary routes of exposure are inhalation, ingestion, and skin contact. The values for the median lethal dose (LD50) provide a comparative measure of acute toxicity.
-
Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) exhibit the highest acute oral toxicity in animal studies, with reported LD50 values in rats and mice being relatively low[4][8][9].
-
This compound (NaAlH₄) shows a lower acute oral toxicity in mice compared to LiAlH₄ and NaBH₄[7].
-
For Vitride® , the neat compound has a reported oral LD50 in rats of >50 mg/kg[10]. It's important to note that commercial Vitride® is a solution in toluene, and the overall toxicity of the solution is influenced by the solvent.
Experimental Protocols for Safety Evaluation
The quantitative data presented in this guide are derived from standardized experimental procedures. Understanding these methodologies is crucial for interpreting the safety data and for conducting in-house safety assessments.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC)
Objective: To determine the onset temperature of decomposition and to characterize the thermal decomposition process.
Methodology:
-
A small, precisely weighed sample of the metal hydride is placed in an inert crucible (e.g., alumina).
-
The crucible is placed in a TGA or DSC instrument.
-
The sample is heated at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
The TGA instrument measures the change in mass of the sample as a function of temperature. A loss of mass indicates the release of a volatile component, such as hydrogen.
-
The DSC instrument measures the heat flow to or from the sample compared to a reference. An endothermic or exothermic peak indicates a thermal event, such as melting or decomposition.
-
The onset temperature of decomposition is determined from the inflection point of the mass loss curve (TGA) or the beginning of the decomposition peak (DSC).
Water Reactivity Testing (UN Division 4.3)
Objective: To determine if a substance reacts with water to emit a dangerous quantity of flammable gas.
Methodology:
-
The test is conducted in a sealed apparatus equipped to measure the volume of gas evolved.
-
A known quantity of the metal hydride is introduced into the apparatus.
-
A controlled amount of water is added to the sample.
-
The volume of gas evolved is measured over a specified period (e.g., 1 hour and 24 hours).
-
The rate of gas evolution is calculated (liters of gas per kilogram of substance per hour).
-
The flammability of the evolved gas is tested.
-
Classification is based on the rate of gas evolution and whether the gas is flammable.
Pyrophoricity Testing of Solids (UN Test N.2)
Objective: To determine if a solid substance ignites upon contact with air.
Methodology:
-
A small amount of the solid substance (1-2 cm³) is poured from a height of about 1 meter onto a non-combustible surface.
-
The observation is made as to whether the substance ignites during dropping or within 5 minutes of settling.
-
If no ignition occurs, a second test is performed. A pile of the substance is formed, and its behavior is observed for 5 minutes.
-
A substance is considered pyrophoric if it ignites in either test.
Visualizing the Safety Evaluation Workflow
The following diagram illustrates the logical flow of the safety evaluation process for metal hydrides, from initial characterization to the assignment of safety precautions.
Caption: Logical workflow for evaluating the safety profile of metal hydrides.
Signaling Pathway for Water Reactivity Leading to Hazard
The following diagram illustrates the signaling pathway from the moment a water-reactive metal hydride comes into contact with water to the potential hazardous outcomes.
Caption: Pathway of water-reactive metal hydride hazard.
Conclusion
The choice of a metal hydride reducing agent requires a careful balance of reactivity, selectivity, and safety. Sodium borohydride stands out for its superior thermal stability and lower reactivity with water and air, making it a safer alternative for many applications. This compound and lithium aluminum hydride are more powerful reducing agents, but their greater reactivity translates to more stringent handling requirements, including the strict exclusion of moisture and air. Vitride®, as a commercially available solution, offers a compromise with moderated reactivity and improved handling characteristics compared to its neat aluminum hydride counterparts.
Ultimately, a thorough risk assessment, based on the quantitative data and experimental protocols outlined in this guide, is essential for the safe and successful implementation of these powerful reagents in any research or development setting. Always consult the most recent Safety Data Sheet (SDS) for the specific material being used and ensure that all personnel are adequately trained in the appropriate handling procedures.
References
- 1. This compound | AlH4.Na | CID 26266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lidsen.com [lidsen.com]
- 3. Pyrophoricity - Wikipedia [en.wikipedia.org]
- 4. Sodium borohydride | NaBH4 | CID 4311764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www1.eere.energy.gov [www1.eere.energy.gov]
- 6. ehs.research.uiowa.edu [ehs.research.uiowa.edu]
- 7. oral ld50 values: Topics by Science.gov [science.gov]
- 8. Pyrophoric Chemicals - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 9. mdpi.com [mdpi.com]
- 10. edocs.tib.eu [edocs.tib.eu]
Safety Operating Guide
Safe Disposal of Sodium Aluminum Hydride: A Procedural Guide
Sodium aluminum hydride (NaAlH₄) is a potent reducing agent utilized in various chemical syntheses.[1] However, its high reactivity, particularly with moisture, necessitates stringent safety protocols for its handling and disposal.[1] This guide provides essential, step-by-step procedures for the safe neutralization and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks such as fire and explosion.
Immediate Safety and Handling Precautions
This compound reacts violently with water and moist air, producing flammable hydrogen gas that can auto-ignite.[1][2][3] It is also corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[3][4][5] All handling and disposal procedures must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), ensuring they are dry.[6][7]
-
Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes.[6][8]
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator should be used.[4]
An emergency safety shower and eyewash station must be immediately accessible.[9] A Class D fire extinguisher (for combustible metals) or dry, non-combustible materials like sand or soda ash should be readily available; never use water or carbon dioxide extinguishers .[2][9]
Experimental Protocol: Quenching and Neutralization
The primary method for disposing of residual this compound is through a controlled quenching process. This involves slowly reacting the hydride with a series of less reactive to more reactive protic reagents in a controlled environment to safely neutralize its reactivity. The following protocol is a general guideline; always consult your institution's specific safety procedures.
Materials:
-
Residual this compound
-
Anhydrous, inert solvent (e.g., Toluene, Heptane)
-
Primary quenching agent (e.g., Dry Butanol, Ethyl Acetate)[7][10]
-
Secondary quenching agent (e.g., Isopropanol, Methanol)[8]
-
Deionized water
-
Ice bath
-
Appropriate reaction flask and magnetic stirrer
-
Dropping funnel or syringe pump for slow addition
Procedure:
-
Preparation and Inerting:
-
Perform all operations within a certified chemical fume hood.[11]
-
Place the flask containing the this compound residue in an ice-water bath to manage heat generation during the exothermic reaction.[8]
-
Dilute the residue by adding a dry, high-boiling inert solvent, such as toluene or heptane.[8] This helps to dissipate heat and control the reaction rate. Avoid low-boiling solvents that may condense atmospheric moisture.[8][12]
-
-
Primary Quenching (Slow Addition):
-
Very slowly, add a less reactive quenching agent, such as dry butanol or ethyl acetate, to the stirred suspension.[7][10] Addition should be dropwise using a dropping funnel or a syringe pump to maintain control.
-
Vigorous gas evolution (hydrogen) is expected. Maintain a slow addition rate to prevent the reaction from becoming uncontrollable. If the reaction becomes too vigorous, stop the addition immediately.
-
-
Secondary Quenching:
-
Final Water Quench:
-
After the reaction with the alcohol is complete and gas evolution has ceased, cautiously add water dropwise to destroy any remaining traces of the hydride.[8]
-
-
Neutralization and Disposal:
-
The resulting solution will be basic due to the formation of sodium hydroxide and aluminum hydroxides.[2][3]
-
Once the quenching is complete and the solution has returned to room temperature, check the pH. Neutralize the solution with a dilute acid (e.g., HCl) if necessary.
-
The final neutralized aqueous solution must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[7] Label the waste container appropriately.
-
Data Presentation: Quenching Ratios
While specific quantitative data for this compound quenching is not widely published, a well-established procedure for the chemically similar and more reactive Lithium Aluminum Hydride (LAH), known as the Fieser-Fieser workup, can serve as an illustrative example for the ratios of quenching agents.
Table 1: Illustrative Quenching Ratios Based on the Fieser-Fieser Workup for Lithium Aluminum Hydride (LAH)
| Step | Reagent | Ratio (per 'x' grams of LAH) | Purpose |
| 1 | Water | x mL | Initial cautious quench |
| 2 | 15% Aqueous Sodium Hydroxide | x mL | Formation of granular salts |
| 3 | Water | 3x mL | Complete the precipitation |
Note: This table is provided as a reference for a related compound and illustrates the concept of stoichiometric quenching.[11] Extreme caution must be exercised, and the dropwise, controlled addition protocol remains paramount.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe quenching and disposal of this compound.
Emergency Procedures: Spill Management
In the event of a this compound spill, immediate and correct action is crucial to prevent escalation.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate non-essential individuals.[9]
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[9]
-
Contain the Spill:
-
Collection and Disposal:
References
- 1. Sodium aluminium hydride - Wikipedia [en.wikipedia.org]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | AlH4.Na | CID 26266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. nj.gov [nj.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. wcms.uillinois.edu [wcms.uillinois.edu]
- 13. safety.engr.wisc.edu [safety.engr.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
